molecular formula C13H22N2O3 B153348 Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 414910-15-9

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No.: B153348
CAS No.: 414910-15-9
M. Wt: 254.33 g/mol
InChI Key: IREXWNMKXDFMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREXWNMKXDFMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359536
Record name Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414910-15-9
Record name Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document details two primary synthetic strategies: the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride and the direct amide coupling of N-Boc-piperazine with cyclopropanecarboxylic acid. The guide offers a deep dive into the mechanistic rationale, step-by-step experimental protocols, comparative analysis of methodologies, and robust data presentation to facilitate practical application and optimization in a laboratory setting.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol , is a pivotal heterocyclic building block in modern drug discovery.[1] Its structure elegantly combines a mono-Boc-protected piperazine ring with a cyclopropylcarbonyl moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. The N-tert-butoxycarbonyl (Boc) group serves as a versatile protecting group, allowing for selective functionalization at the second nitrogen atom.

The strategic importance of this molecule is highlighted by its role as a key intermediate in the synthesis of several targeted therapeutics, most notably PARP (poly ADP-ribose polymerase) inhibitors like Olaparib, which is used in the treatment of certain cancers. It also serves as a precursor in the synthesis of other complex molecules, such as the investigational drug Volasertib.[2] Understanding its synthesis is therefore crucial for the development and manufacturing of these life-saving medicines. This guide will explore the most common and efficient pathways for its preparation.

Overview of Synthetic Strategies

The synthesis of this compound is fundamentally an N-acylation reaction of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). Two principal methodologies dominate this transformation, differing in the nature of the acylating agent:

  • Pathway A: Acyl Chloride Method. This is the most direct and frequently employed route, utilizing the highly reactive cyclopropanecarbonyl chloride.

  • Pathway B: Amide Coupling Method. This pathway involves the direct condensation of cyclopropanecarboxylic acid with N-Boc-piperazine, facilitated by a peptide coupling agent.

The choice between these pathways depends on several factors including the availability of starting materials, scale of the reaction, cost considerations, and the desired purity profile of the final product. The following sections will provide a detailed analysis and experimental protocols for each approach.

G cluster_start Starting Materials cluster_pathways Synthetic Pathways BocPip N-Boc-Piperazine PathwayA Pathway A: Acyl Chloride Method BocPip->PathwayA PathwayB Pathway B: Amide Coupling BocPip->PathwayB CpcCl Cyclopropanecarbonyl Chloride CpcCl->PathwayA CpcAcid Cyclopropanecarboxylic Acid CpcAcid->PathwayB Target Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate PathwayA->Target High Reactivity, HCl byproduct PathwayB->Target Milder Conditions, Coupling Agent Needed

Caption: Overview of the two primary synthetic pathways.

Pathway A: Acylation via Cyclopropanecarbonyl Chloride

This method is a classic Schotten-Baumann reaction, leveraging the high electrophilicity of the acyl chloride to react with the nucleophilic secondary amine of N-Boc-piperazine. The reaction is typically fast and high-yielding.

3.1. Mechanistic Rationale and Experimental Choices

The core of this reaction is the nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of N-Boc-piperazine attacks the carbonyl carbon of cyclopropanecarbonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the desired amide bond and hydrochloric acid (HCl) as a byproduct.

  • Choice of Base: The reaction generates HCl, which can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base is required to neutralize the acid as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2] They are sufficiently basic to scavenge the proton but do not compete as nucleophiles.

  • Solvent Selection: An inert aprotic solvent is necessary to dissolve the reactants without participating in the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable choices.

  • Temperature Control: The reaction is exothermic. Performing the addition of the acyl chloride at a reduced temperature (0-10 °C) is a critical control measure.[2] This helps to prevent potential side reactions, such as the reaction of the acyl chloride with the urethane moiety of the Boc group, and ensures a more controlled reaction rate, leading to higher purity of the product.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a successful therapeutic agent is fraught with challenges. A significant portion of late-stage failures can be attributed to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1][2] Therefore, a comprehensive understanding and early characterization of these properties are not merely procedural; they are foundational to designing effective, safe, and bioavailable drugs.[3][4]

This guide provides an in-depth technical examination of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key intermediate in the synthesis of advanced therapeutics, including Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[5][6] As an impurity or a synthetic precursor, its properties can influence the quality, stability, and performance of the final active pharmaceutical ingredient (API).[5][6] We will explore the core physicochemical attributes of this molecule, grounded in both theoretical principles and actionable experimental protocols, to empower researchers and drug development professionals in their work.

Molecular Identity and Structural Attributes

The first step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound[7]
CAS Number 414910-15-9[8]
Molecular Formula C₁₃H₂₂N₂O₃[7]
Molecular Weight 254.33 g/mol [7]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2[7]
InChIKey IREXWNMKXDFMFW-UHFFFAOYSA-N[7]

The structure features two key functional motifs that dictate its chemical behavior: the piperazine ring and the cyclopropyl group . Piperazine derivatives are ubiquitous in medicinal chemistry, often imparting favorable pharmacokinetic properties.[9][10] The cyclopropyl ring is a "bioisostere" often used to enhance metabolic stability, increase potency, and improve permeability by introducing conformational rigidity.[11][12] The tert-butoxycarbonyl (Boc) group serves as a common protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other.[13]

Spectroscopic and Physicochemical Data Summary

A summary of key physicochemical properties provides a snapshot of the molecule's behavior. While extensive experimental data for this specific intermediate is not broadly published, we can infer properties from closely related analogs and computational models.

Table 2: Summary of Physicochemical Properties

PropertyValue / Expected RangeMethodSignificance in Drug Development
Physical State White to off-white solidVisual InspectionAffects handling, formulation, and dissolution.
Melting Point Not reported; Analog (N-Boc-piperazine): 47-49°CDSC/Capillary MethodIndicator of purity and lattice energy.[14]
Aqueous Solubility Predicted to be low to moderateShake-Flask / NephelometryCritical for absorption and bioavailability.[15][16]
Lipophilicity (XLogP3) 0.8 (Computed)ComputationalInfluences permeability, protein binding, and metabolism.[7]
pKa Expected ~7.5-8.5 (for the unacylated piperazine nitrogen)Potentiometric TitrationDetermines ionization state at physiological pH, affecting solubility and receptor binding.[17][18]
Topological Polar Surface Area (TPSA) 49.9 Ų (Computed)ComputationalCorrelates with membrane permeability and oral bioavailability.[7]
Rotatable Bonds 2ComputationalInfluences conformational flexibility and receptor binding entropy.

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, it is imperative to move beyond data tables and into the causality and methodology behind the numbers. The following sections detail the "why" and "how" of characterizing the most critical physicochemical parameters.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary hurdle in drug development, often leading to low and variable absorption.[19][20] For an intermediate like our topic compound, its solubility impacts reaction kinetics, purification, and the potential for it to persist as an impurity.

This "gold standard" method measures the equilibrium solubility of a compound in a specific medium.[12]

Causality: The shake-flask method is chosen over high-throughput kinetic methods when accuracy is paramount. It allows the system to reach true thermodynamic equilibrium between the dissolved and solid states, providing a definitive solubility value crucial for biopharmaceutical classification and formulation decisions.[12][15]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

  • Calibration: Determine the concentration by comparing the peak area to a standard curve generated from solutions of known concentrations.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Buffer (pH 7.4) B Agitate at Constant Temp (24-48 hours) A->B C Filter Supernatant (0.22 µm filter) B->C D Analyze via HPLC-UV C->D E Compare to Standard Curve D->E F Result: Equilibrium Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa dictates the extent of a molecule's ionization at a given pH. For a molecule with a piperazine moiety, the basic nitrogen atoms are key ionization centers.[17] The pKa value is critical as it influences solubility, permeability, and how the molecule interacts with biological targets.[18]

This method involves titrating a solution of the compound with an acid or base and monitoring the pH.

Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on the fundamental relationship between pH and the ratio of ionized to non-ionized species, as described by the Henderson-Hasselbalch equation, providing highly accurate data. For piperazine derivatives, this method can resolve the two distinct pKa values associated with the two nitrogen atoms, though in this case, one nitrogen is acylated and the other is protected, leaving only one primary basic center.[17][18]

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, often with a co-solvent like methanol if solubility is low.

  • Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the basic nitrogen is fully protonated.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been deprotonated. Specialized software is often used to calculate the pKa from the first derivative of the titration curve.

Diagram: pKa Determination Workflow

G A Dissolve Compound in Aqueous Solution B Acidify to pH 2 (e.g., with HCl) A->B C Titrate with Standard Base (e.g., NaOH) B->C D Record pH vs. Titrant Volume C->D E Generate Titration Curve (pH vs. Volume) D->E F Calculate pKa from Half-Equivalence Point E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Structural Confirmation and Purity Assessment

Confirming the structure and assessing the purity of an intermediate is non-negotiable. Spectroscopic and chromatographic techniques are the cornerstones of this analysis.

NMR provides detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~1.46 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (Boc) group.[21]

  • ~3.4-3.7 ppm (multiplets, 8H): The eight protons on the piperazine ring, often appearing as complex or broad multiplets due to their chemical and magnetic environments.

  • ~1.6-1.8 ppm (multiplet, 1H): The single proton on the cyclopropyl ring methine.

  • ~0.7-1.0 ppm (multiplets, 4H): The four protons on the cyclopropyl ring methylenes.[10]

HPLC is the workhorse for purity analysis.

Causality: A reversed-phase HPLC (RP-HPLC) method with UV detection is the standard choice for purity assessment of small organic molecules. The method separates compounds based on their hydrophobicity. For a compound like this, which lacks a strong chromophore, detection at a low wavelength (e.g., ~205-215 nm) is necessary.[1] Alternatively, derivatization with a UV-active tag can be employed for trace-level quantification.[1][22]

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Conclusion: A Foundation for Rational Drug Design

The thorough physicochemical characterization of this compound is essential for its effective use in organic synthesis and pharmaceutical development. Understanding its solubility, pKa, and purity provides the necessary foundation to control reaction outcomes, optimize purification processes, and ensure the quality of the final API. By applying the principles and protocols outlined in this guide, researchers and scientists can make more informed, data-driven decisions, ultimately de-risking the complex process of drug discovery and development.

References

  • BenchChem. (n.d.). Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide. Retrieved from BenchChem website.[21]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Al-Tannak, N. F., & Al-Khafaji, Z. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.[3]

  • Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1][4]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.[4]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[22]

  • Khalili, F., Asadollahi, G., & Henni, A. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3173-3177.[17]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from Bienta website.[15]

  • El-Gendy, M. A. (1984). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 73(12), 1750-1753.[18]

  • Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.[23]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information.[24]

  • ResearchGate. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9]

  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.[25]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.[14]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.[16]

  • Peterson, E. A., & Deiters, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[12]

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information.[10]

  • Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(4), 533-553.
  • PubChem. (n.d.). 1-tert-Butyloxycarbonyl-4-amino-piperazine.[26]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.[27]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[28]

  • Obniska, J., et al. (2010). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Acta Poloniae Pharmaceutica, 67(5), 481-487.[29]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.[13]

  • PubChem. (n.d.). This compound.[7]

  • CymitQuimica. (n.d.). This compound.[8]

  • Biosynth. (n.d.). Buy this compound.[5]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib.[30]

  • SynThink Research Chemicals. (n.d.). Olaparib EP Impurities & USP Related Compounds.[6]

  • CymitQuimica. (n.d.). tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate.[31]

  • ChemicalBook. (n.d.). tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate.[32]

  • ChemicalBook. (n.d.). 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester(304897-49-2) 1H NMR.[33]

  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester.[34]

  • Chemical-Suppliers.com. (n.d.). This compound.[35]

  • PubMed Central. (2019). Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS.[19]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.[36]

  • U.S. Food & Drug Administration. (2014). NDA 206162Orig1s000 Review.[37]

  • MDPI. (2023). A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib.[20]

  • ChemTik. (n.d.). This compound.[38]

  • ChemicalBook. (n.d.). tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate.[39]

Sources

An In-depth Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key synthetic intermediate, is gaining prominence in medicinal chemistry and drug development. Its unique structural combination of a piperazine core, a protective tert-butyloxycarbonyl (Boc) group, and a cyclopropanecarbonyl moiety makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its applications, particularly in the synthesis of targeted therapeutics.

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical properties is provided in the table below.

PropertyValue
CAS Number 414910-15-9[1][2][3][4][5][6]
Molecular Formula C13H22N2O3[1][2][3][4]
Molecular Weight 254.33 g/mol [1][2][4]
IUPAC Name This compound[1][4]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2[1][3]
InChI Key IREXWNMKXDFMFW-UHFFFAOYSA-N[1]

Structure:

The chemical structure of this compound is characterized by a central piperazine ring. One nitrogen atom of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen atom is acylated with a cyclopropanecarbonyl group, which introduces a strained three-membered ring that can be important for biological activity.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride or by the coupling of cyclopropanecarboxylic acid with N-Boc-piperazine using standard peptide coupling reagents. The latter approach is often preferred due to the commercial availability and stability of the starting materials.

Experimental Protocol: Amide Coupling Route

This protocol describes the synthesis via the coupling of cyclopropanecarboxylic acid and tert-butyl piperazine-1-carboxylate.

Materials:

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Cyclopropanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 equivalent), cyclopropanecarboxylic acid (1.05 equivalents), and hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Boc_piperazine tert-Butyl piperazine-1-carboxylate Solvent DCM, 0°C to rt Boc_piperazine->Solvent Cyclo_acid Cyclopropanecarboxylic acid Cyclo_acid->Solvent EDC EDC EDC->Solvent HOBt HOBt HOBt->Solvent DIPEA DIPEA DIPEA->Solvent Time 12-18 h Solvent->Time Quench Aqueous Workup Time->Quench Purify Column Chromatography Quench->Purify Product tert-Butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Purify->Product

Caption: Amide coupling synthesis of the target compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its primary utility lies in its role as a precursor to 1-(cyclopropanecarbonyl)piperazine, which is formed by the deprotection of the Boc group.

Precursor to PARP Inhibitors

A significant application of this compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are essential for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This compound is recognized as a potential impurity in the synthesis of the PARP inhibitor Olaparib.[1][7] The cyclopropanecarbonylpiperazine moiety is a common structural motif in many PARP inhibitors.

Deprotection to the Active Moiety

The Boc protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This deprotection step unmasks the secondary amine of the piperazine ring, allowing for further functionalization or for it to act as the final active moiety in a drug candidate.

A patent describes a method for preparing 1-cyclopropanecarbonylpiperazine hydrochloride by treating this compound with trifluoroacetic acid, followed by a salt-forming reaction.[8]

Deprotection Workflow Diagram

Deprotection_Workflow cluster_reaction Deprotection cluster_salt_formation Salt Formation Starting_Material tert-Butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Starting_Material->Reagent Boc Removal Intermediate 1-(Cyclopropanecarbonyl)piperazine Reagent->Intermediate Salt_Reagent Acyl Chloride Intermediate->Salt_Reagent Protonation Final_Product 1-(Cyclopropanecarbonyl)piperazine Hydrochloride Salt_Reagent->Final_Product

Caption: Deprotection and salt formation workflow.

Conclusion

This compound is a synthetically versatile and valuable building block in modern drug discovery. Its straightforward synthesis and the lability of the Boc protecting group provide a convenient entry point to the 1-(cyclopropanecarbonyl)piperazine scaffold, a key component in a range of biologically active molecules, most notably PARP inhibitors. The methodologies and applications detailed in this guide underscore its importance for researchers and professionals in the pharmaceutical sciences.

References

  • PubChem. This compound. Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • ChemTik. This compound. Available from: [Link]

  • Blotny, G. (2009). methanone. Molbank, 2009(4), M641. Available from: [Link]

  • Pharmaffiliates. 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Available from: [Link]

  • Chemical-Suppliers.com. This compound. Available from: [Link]

  • Google Patents. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

Sources

A Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: A Key Intermediate in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules with high therapeutic potential is paramount. Among the vast array of heterocyclic scaffolds, the piperazine ring stands out for its prevalence in numerous FDA-approved drugs, offering a versatile framework for structural modification. This guide provides an in-depth technical overview of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a pivotal intermediate in the synthesis of potent therapeutic agents, most notably the class of drugs known as Poly(ADP-ribose) polymerase (PARP) inhibitors.

While not possessing significant intrinsic biological activity itself, the title compound's true value lies in its role as a sophisticated building block. Its unique combination of a Boc-protected piperazine, for controlled, sequential reactions, and a cyclopropanecarbonyl moiety, which can contribute to enhanced potency and favorable pharmacokinetic properties in the final drug, makes it a subject of considerable interest for researchers, scientists, and drug development professionals. This document will elucidate the synthesis, chemical significance, and application of this intermediate, culminating in a discussion of the profound biological activity of the therapeutic agents it helps create.

Physicochemical Properties and Synthesis

This compound is a piperazine derivative with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol .[1] Its structure features a piperazine ring N-acylated with a cyclopropanecarbonyl group and the other nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.

PropertyValue
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
CAS Number 414910-15-9

The synthesis of this intermediate is a multi-step process that leverages the principles of amine protection and acylation. A general synthetic workflow is depicted below.

Synthesis_Workflow Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate (Boc-Piperazine) Piperazine->Boc_Piperazine Boc₂O Title_Compound This compound Boc_Piperazine->Title_Compound Acylation Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Title_Compound

Caption: General synthetic workflow for this compound.

A crucial aspect of this synthesis is the selective mono-protection of the piperazine ring with the Boc group. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). The resulting tert-butyl piperazine-1-carboxylate can then be acylated at the remaining free nitrogen using cyclopropanecarbonyl chloride to yield the final product.

Role in the Synthesis of PARP Inhibitors: The Case of Olaparib

The primary significance of this compound lies in its use as a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy.[2][3] The synthesis of Olaparib from this intermediate involves two key transformations: Boc deprotection and subsequent amide bond formation.

Boc Deprotection: A Critical Step

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4] The deprotection of this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.[4][5]

Deprotection_Mechanism cluster_0 Boc Deprotection Boc_Protected Boc-Protected Intermediate Protonation Protonated Intermediate Boc_Protected->Protonation H⁺ (TFA or HCl) Carbocation tert-Butyl Cation + CO₂ Protonation->Carbocation Elimination Deprotected_Amine Deprotected Piperazine (as salt) Carbocation->Deprotected_Amine Formation of Amine Salt

Caption: Mechanism of Boc deprotection under acidic conditions.

Amide Bond Formation: The Final Coupling

Following deprotection, the resulting 1-(cyclopropanecarbonyl)piperazine is coupled with a carboxylic acid-containing molecular fragment, such as 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, to form Olaparib.[6] This amide bond formation is typically facilitated by a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[6]

Olaparib_Synthesis Intermediate Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Deprotected 1-(Cyclopropanecarbonyl) piperazine Intermediate->Deprotected Boc Deprotection (Acid) Olaparib Olaparib Deprotected->Olaparib Amide Coupling (HBTU) Acid_Fragment Carboxylic Acid Fragment Acid_Fragment->Olaparib

Caption: Synthetic pathway from the intermediate to Olaparib.

Biological Activity of the End Product: PARP Inhibition and Synthetic Lethality

While this compound is a synthetic precursor, the biological activity of its ultimate product, Olaparib, is profound. Olaparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[3] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).[1]

In healthy cells, DNA damage is repaired through multiple pathways. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination repair (HRR) pathway, which is responsible for repairing double-strand DNA breaks (DSBs).[1][7] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs.

The inhibition of PARP by Olaparib in these BRCA-mutated cancer cells leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. Since the HRR pathway is already compromised, the cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[7] This concept, where the combination of two non-lethal defects (a BRCA mutation and PARP inhibition) leads to cell death, is known as synthetic lethality .[8]

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell cluster_2 BRCA-mutated Cancer Cell + Olaparib SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair SSB_N->PARP_N Survival_N Cell Survival PARP_N->Survival_N DSB_N Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N HRR_N->Survival_N SSB_C Single-Strand Break (SSB) PARP_C PARP-mediated Repair SSB_C->PARP_C Survival_C Cell Survival (Relies on PARP) PARP_C->Survival_C DSB_C Double-Strand Break (DSB) HRR_C Deficient HRR DSB_C->HRR_C SSB_T Single-Strand Break (SSB) PARP_T PARP Inhibition (Olaparib) SSB_T->PARP_T DSB_T Accumulation of DSBs PARP_T->DSB_T HRR_T Deficient HRR DSB_T->HRR_T Death_T Cell Death (Synthetic Lethality) DSB_T->Death_T HRR_T->Death_T

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancers.

Structure-Activity Relationship Insights

The chemical structure of this compound provides important pharmacophoric elements to the final active molecule.

  • Piperazine Scaffold: The piperazine ring is a common motif in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and oral bioavailability.[9][10] Its basic nitrogen atoms can also form important hydrogen bond interactions with the target protein.

  • Cyclopropyl Group: The cyclopropyl group is often incorporated into drug candidates to enhance potency and metabolic stability.[11][12] Its rigid, three-dimensional structure can help to lock the molecule into a bioactive conformation, leading to stronger binding to the target.[11][13] The enhanced π-character of its C-C bonds can also contribute to favorable interactions within the binding pocket.[11]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound with HCl in Dioxane

This protocol describes a common method for removing the Boc protecting group to yield the hydrochloride salt of 1-(cyclopropanecarbonyl)piperazine.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate (anhydrous)

  • Diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the product will likely precipitate as the hydrochloride salt.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain 1-(cyclopropanecarbonyl)piperazine hydrochloride.

Protocol 2: In Vitro PARP1 Activity Assay (ELISA-based)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound like Olaparib on PARP1 enzyme activity using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD⁺

  • Test compound (e.g., Olaparib) and vehicle control (e.g., DMSO)

  • Assay buffer

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the diluted test compound or vehicle control to the wells of the histone-coated 96-well plate.

  • Add the PARP1 enzyme to each well.

  • Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARP-mediated ribosylation of histones.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose chains.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the HRP substrate and incubate until a signal develops.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound represents a cornerstone intermediate in the synthesis of advanced therapeutics, particularly PARP inhibitors like Olaparib. While its own biological activity is not the primary focus, its structural features are meticulously designed to facilitate the efficient and controlled construction of complex, biologically active molecules. An understanding of its synthesis, chemical properties, and its role in the broader context of drug discovery provides invaluable insight for researchers in the pharmaceutical sciences. The profound impact of the final products derived from this intermediate, exemplified by the clinical success of Olaparib in treating specific cancers, underscores the critical importance of well-designed synthetic building blocks in the development of next-generation medicines.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved from [Link]

  • LYNPARZA® (olaparib) Mechanism of Action for Advanced Ovarian Cancer. (n.d.). Retrieved from [Link]

  • Olaparib - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. (2021, February 18). Retrieved from [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. (2022, February 11). Retrieved from [Link]

  • Processes for preparing olaparib - Google Patents. (n.d.).
  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. (2022, February 24). Retrieved from [Link]

  • PARP assay for inhibitors | BMG LABTECH. (n.d.). Retrieved from [Link]

  • PARP Assays - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed. (2020, February 12). Retrieved from [Link]

  • Processes for preparing olaparib - Google Patents. (n.d.).
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Structure-activity relationships in vitro | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Processes for preparing olaparib - Google Patents. (n.d.).
  • The Role of PARP Inhibitors in the Treatment of Prostate Cancer: Recent Advances in Clinical Trials - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - J-Stage. (2021, July 1). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.). Retrieved from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.). Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Functional Mechanism of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in the Development of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib. While not a therapeutic agent in itself, its unique structural motifs—the piperazine core, the protective tert-butoxycarbonyl (Boc) group, and the cyclopropanecarbonyl moiety—are critical for the pharmacological efficacy of the resulting active pharmaceutical ingredients (APIs). This guide elucidates the mechanism of action of PARP inhibitors derived from this intermediate, focusing on the principles of synthetic lethality, the biochemical role of PARP enzymes in DNA repair, and the specific contributions of the chemical functionalities provided by this compound. Furthermore, this document provides detailed experimental protocols for the assessment of PARP inhibition, offering a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction: The Strategic Importance of a Key Building Block

This compound (molecular formula: C₁₃H₂₂N₂O₃) is a non-pharmacologically active piperazine derivative.[1] Its significance in medicinal chemistry lies in its utility as a sophisticated building block for the synthesis of targeted cancer therapeutics.[2] The piperazine scaffold is a common feature in many biologically active molecules, often enhancing pharmacokinetic properties such as solubility and bioavailability.[3][4] The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to improve metabolic stability, enhance potency, and reduce off-target effects.[5][6] The Boc protecting group allows for controlled, sequential reactions during the synthesis of the final complex API.[7]

The primary therapeutic application of compounds synthesized from this intermediate is the inhibition of PARP enzymes, a cornerstone of treatment for cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[3][8] Therefore, to understand the "mechanism of action" associated with this compound, one must examine the mechanism of the ultimate therapeutic products it is used to create.

The Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism of action of drugs derived from this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, leading to a phenomenon known as synthetic lethality.

The Role of PARP in DNA Single-Strand Break Repair

PARP enzymes, particularly PARP1 and PARP2, are crucial components of the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks (SSBs).[9][10] When an SSB occurs, PARP1 binds to the damaged DNA, triggering its catalytic activity.[2] This results in the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[2]

The Concept of Synthetic Lethality

Synthetic lethality is a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation is lethal to the cell.[11][12] In the context of PARP inhibitors, this concept is applied to cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[13] Mutations in genes like BRCA1 and BRCA2 impair the HR pathway, making these cells highly dependent on other repair mechanisms, including PARP-mediated BER, for survival.[8][14]

PARP Inhibitors: Inducing Catastrophic DNA Damage in Cancer Cells

PARP inhibitors, such as Olaparib, act as competitive inhibitors of NAD+, the substrate for PARP enzymes, at the catalytic domain.[2] This inhibition has a dual effect:

  • Inhibition of Enzymatic Activity: By blocking the catalytic activity of PARP, the repair of SSBs is prevented.[15] These unrepaired SSBs can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic DSBs.[16]

  • PARP Trapping: PARP inhibitors can also trap PARP enzymes on the DNA at the site of a break.[15][17] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to the formation of DSBs.[17]

In normal, healthy cells with a functional HR pathway, these drug-induced DSBs can be efficiently repaired. However, in cancer cells with a deficient HR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs cannot be resolved, leading to genomic instability and ultimately, apoptotic cell death.[13][16] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality and the therapeutic power of PARP inhibitors.[10][18]

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (Deficient HR - e.g., BRCA1/2 mutation) SSB_normal Single-Strand Break (SSB) PARPi_normal PARP Inhibitor SSB_normal->PARPi_normal inhibition PARP_trapped_normal PARP Trapped on DNA PARPi_normal->PARP_trapped_normal DSB_normal Double-Strand Break (DSB) PARP_trapped_normal->DSB_normal Replication Fork Collapse HR_repair_normal Homologous Recombination Repair DSB_normal->HR_repair_normal Repair Cell_Survival Cell Survival HR_repair_normal->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARPi_cancer PARP Inhibitor SSB_cancer->PARPi_cancer inhibition PARP_trapped_cancer PARP Trapped on DNA PARPi_cancer->PARP_trapped_cancer DSB_cancer Double-Strand Break (DSB) PARP_trapped_cancer->DSB_cancer Replication Fork Collapse HR_deficient Deficient Homologous Recombination DSB_cancer->HR_deficient Attempted Repair Cell_Death Apoptosis (Cell Death) HR_deficient->Cell_Death Genomic Instability Olaparib_Synthesis start This compound Key Intermediate deprotection 1-(Cyclopropylcarbonyl)piperazine Deprotected Intermediate start->deprotection Deprotection (e.g., p-TSA) olaparib Olaparib Final PARP Inhibitor deprotection->olaparib Amide Coupling (with acid precursor) acid 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Key Precursor acid->olaparib

Diagram 2: Simplified synthetic route to Olaparib.

Experimental Protocols for Assessing PARP Inhibition

The evaluation of PARP inhibitors requires a combination of in vitro enzymatic assays and cell-based assays to determine potency, selectivity, and cellular efficacy.

In Vitro Enzymatic Assays

These assays directly measure the catalytic activity of purified PARP enzymes and the ability of a compound to inhibit this activity.

4.1.1. ELISA-based Assay

This method quantifies the amount of PAR generated by the enzyme.

  • Principle: Histone proteins are coated onto a microplate. The PARP enzyme, biotin-labeled NAD+, and the test inhibitor are added. The amount of biotinylated PAR incorporated onto the histones is detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. [19]* Protocol:

    • Coat a 96-well plate with histone proteins and block non-specific binding sites.

    • Add a solution containing the PARP enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding biotin-labeled NAD+.

    • Incubate to allow for the PARylation reaction to proceed.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add a suitable HRP substrate.

    • Measure the absorbance or luminescence to determine the extent of PARP activity.

    • Calculate the IC50 value of the inhibitor.

4.1.2. Fluorescence Polarization (FP) Assay

This assay is based on the change in polarization of fluorescently labeled NAD+ or a competitive inhibitor probe upon binding to the PARP enzyme.

  • Principle: A fluorescently labeled probe that binds to the PARP active site is used. When bound to the large PARP enzyme, the probe's rotation is slow, resulting in high fluorescence polarization. A competitive inhibitor will displace the probe, which will then tumble more rapidly in solution, leading to a decrease in fluorescence polarization. [19][20]* Protocol:

    • In a microplate, combine the PARP enzyme, the fluorescent probe, and varying concentrations of the test inhibitor.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

    • The decrease in polarization is proportional to the inhibitor's binding affinity.

    • Calculate the Ki or IC50 value.

Cell-Based Assays

These assays assess the effect of the inhibitor on PARP activity within a cellular context and its impact on cell viability.

4.2.1. PARP Activity in Cells (Immunofluorescence)

This assay visualizes the accumulation of PAR in cells following DNA damage.

  • Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity. In the presence of a PARP inhibitor, the formation of PAR will be reduced. PAR levels are detected using a specific antibody and visualized by immunofluorescence microscopy.

  • Protocol:

    • Culture cells on coverslips or in microplates suitable for imaging.

    • Pre-treat the cells with varying concentrations of the PARP inhibitor.

    • Induce DNA damage with a short treatment of a DNA damaging agent.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Image the cells using a fluorescence microscope and quantify the fluorescence intensity.

4.2.2. Synthetic Lethality Assay (Cell Viability)

This is the ultimate test of the functional consequence of PARP inhibition in cancer cells with specific DNA repair defects.

  • Principle: The viability of cancer cells with a known HR deficiency (e.g., BRCA1/2 mutant) is compared to that of HR-proficient cells (wild-type or corrected) after treatment with the PARP inhibitor. A potent and selective inhibitor will show significantly greater cytotoxicity in the HR-deficient cells.

  • Protocol:

    • Plate both HR-deficient and HR-proficient cells in 96-well plates.

    • Treat the cells with a range of concentrations of the PARP inhibitor.

    • Incubate for a period sufficient to allow for cell division and the induction of cell death (typically 3-7 days).

    • Assess cell viability using a standard method such as MTS, resazurin, or a cell counting assay.

    • Plot the dose-response curves for both cell lines and compare their IC50 values to determine the synthetic lethal window. [21]

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Cell-Based Assessment Enzymatic_Assay Enzymatic Assays (ELISA, FP) - Target: Purified PARP Enzyme - Output: IC50/Ki Cellular_PARP_Activity Cellular PARP Activity Assay - Target: Intracellular PARP - Output: Inhibition of PAR formation Enzymatic_Assay->Cellular_PARP_Activity Confirms cell permeability and target engagement Synthetic_Lethality Synthetic Lethality Assay - Target: HR-deficient vs HR-proficient cells - Output: Selective Cytotoxicity (IC50) Cellular_PARP_Activity->Synthetic_Lethality Links target inhibition to functional outcome

Diagram 3: Experimental workflow for evaluating PARP inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Olaparib, a representative PARP inhibitor synthesized using intermediates like this compound.

ParameterValueTargetReference
IC50 (PARP1) 5 nMEnzymatic Activity[22]
IC50 (PARP2) 1 nMEnzymatic Activity[22]
Cellular Potency Single-digit nanomolarBRCA1-deficient breast cancer cells[23]

Conclusion

This compound is a cornerstone in the synthesis of a powerful class of anticancer agents. Its true "mechanism of action" is realized through its incorporation into PARP inhibitors, which exploit the principle of synthetic lethality to selectively eliminate cancer cells with deficiencies in DNA repair. The piperazine and cyclopropanecarbonyl moieties, introduced via this intermediate, are critical for the high potency and favorable pharmacokinetic properties of the final drug. A thorough understanding of the underlying biology of PARP and the principles of synthetic lethality, combined with robust in vitro and cell-based assays, is essential for the continued development and optimization of this important class of therapeutics.

References

  • Vertex AI Search. (n.d.). Buy this compound | 414910-15-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Piperazine Derivatives: Focus on 1-(Cyclopropylcarbonyl)piperazine.
  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester.
  • LYNPARZA® (olaparib). (n.d.). Mechanism of Action for Advanced Ovarian Cancer.
  • PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PMC - NIH. (n.d.). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings.
  • PMC - NIH. (n.d.). Olaparib.
  • Annals of Urologic Oncology. (2025, July 23). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC.
  • MDPI. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?.
  • PMC - PubMed Central. (2017, March 16). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy.
  • National Cancer Institute. (2014, December 31). Olaparib.
  • Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?.
  • PubMed. (2008, October 23). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.
  • ResearchGate. (n.d.). PARP inhibitors induce synthetic lethality in BRCA deficient cells.
  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?.
  • BPS Bioscience. (n.d.). PARP Assays.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • PMC - NIH. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
  • ACS Publications. (2021, August 18). Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer.
  • PubMed. (2020, February 12). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches.
  • A2Bchem. (n.d.). Olaparib Synthesis Route.
  • Taylor & Francis. (2020, February 12). Full article: Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches.
  • Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • NIH. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

Sources

A Senior Application Scientist's In-depth Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key building block in contemporary pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its commercial availability, synthesis, quality control, and critical applications. Drawing from extensive field experience, this guide emphasizes the practical aspects of handling and utilizing this compound, ensuring both scientific integrity and operational success. The narrative is grounded in authoritative references, providing a self-validating framework for protocols and mechanistic claims.

Introduction: Unveiling a Critical Synthetic Intermediate

This compound, with CAS Number 414910-15-9, is a piperazine derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a Boc-protected piperazine ring acylated with a cyclopropylcarbonyl group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the piperazine core, a common scaffold in many biologically active molecules.[2] This guide will delve into the technical nuances of this compound, providing a robust resource for its effective utilization in research and development.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 414910-15-9[1]
Molecular Formula C₁₃H₂₂N₂O₃[3]
Molecular Weight 254.33 g/mol [3]
IUPAC Name This compound[3]
Appearance Typically a white to off-white solidGeneral Supplier Information
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanolGeneral Chemical Knowledge

Commercial Landscape and Strategic Procurement

The commercial availability of this compound is robust, with a range of suppliers offering various grades and quantities. Strategic procurement is paramount to ensure the quality and consistency of the starting material, which directly impacts the success of subsequent synthetic steps.

Leading Commercial Suppliers

A multitude of chemical suppliers list this compound in their catalogs. Researchers can source this compound from established vendors who provide comprehensive analytical data and certificates of analysis (CoA). When selecting a supplier, it is crucial to consider factors such as purity specifications, available analytical data (e.g., NMR, HPLC, MS), and lot-to-lot consistency.

Table 2: Representative Commercial Suppliers

SupplierPurity Specification (Typical)Notes
Major Chemical Vendors ≥97%Often provide detailed analytical data upon request.
Specialty Chemical Providers ≥98%May offer higher purity grades suitable for cGMP processes.
Custom Synthesis Services As per client specificationIdeal for projects requiring specific isotopic labeling or non-standard purity levels.
Considerations for Quality and Lot-to-Lot Consistency

For drug development applications, ensuring the quality and consistency of starting materials is a critical regulatory requirement. It is imperative to obtain a comprehensive CoA for each batch of this compound. This document should detail the purity, identity, and levels of any impurities. In-house verification of these specifications using the analytical methods detailed in Section 4 is strongly recommended.

The Pivotal Role in Drug Discovery: An Intermediate for PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] The most notable example is its use in the production of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with BRCA1 or BRCA2 mutations.[4]

Mechanism of Action: The Concept of Synthetic Lethality

PARP enzymes are essential for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[6][7] When PARP is inhibited, single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[5] In BRCA-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[8] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[6]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break PARP PARP (BER) SSB->PARP DSB Double-Strand Break HR Homologous Recombination DSB->HR Repair DNA Repair PARP->Repair HR->Repair SSB_cancer Single-Strand Break PARP_inhibited PARP Inhibited SSB_cancer->PARP_inhibited DSB_cancer Double-Strand Break HR_deficient Deficient HR DSB_cancer->HR_deficient PARP_inhibited->DSB_cancer Unrepaired SSB leads to DSB Cell_Death Cell Death HR_deficient->Cell_Death

Caption: Synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.

Synthetic Utility in the Olaparib Synthesis Pathway

In the synthesis of Olaparib, this compound serves as the precursor to the 1-(cyclopropylcarbonyl)piperazine moiety. The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the piperazine ring. This deprotected intermediate is then coupled with a suitable carboxylic acid derivative to form the final Olaparib molecule.[4][9]

G start This compound intermediate 1-(Cyclopropylcarbonyl)piperazine start->intermediate Deprotection (Acidic Conditions) olaparib Olaparib intermediate->olaparib Amide Coupling reagent 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid reagent->olaparib

Caption: Role of the title compound in Olaparib synthesis.

Proposed Synthesis and Quality Control Protocols

The following sections provide a likely synthesis protocol and a comprehensive quality control framework for this compound, synthesized from field experience and publicly available data.

Laboratory-Scale Synthesis Protocol

This protocol describes a common method for the acylation of Boc-piperazine.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Cyclopropanecarbonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve Tert-butyl piperazine-1-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Quality Control and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Table 3: Analytical Methods for Quality Control

TechniquePurposeTypical Parameters and Expected Results
HPLC-UV Purity Assessment and QuantificationColumn: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at 210 nm. The product should appear as a single major peak. Purity is determined by the area percentage of the main peak.
¹H NMR Structural ConfirmationSolvent: CDCl₃. Expected Signals: Peaks corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), piperazine ring protons (multiplets, ~3.3-3.7 ppm), and cyclopropyl protons (multiplets, ~0.7-1.0 ppm and ~1.6-1.8 ppm).
¹³C NMR Structural ConfirmationSolvent: CDCl₃. Expected Signals: Resonances for the carbonyl carbons (~172 ppm), tert-butyl group carbons (~80 ppm and ~28 ppm), piperazine ring carbons (~42-47 ppm), and cyclopropyl carbons (~7-11 ppm).
Mass Spectrometry (MS) Molecular Weight VerificationTechnique: Electrospray Ionization (ESI). Expected Ion: [M+H]⁺ at m/z 255.17.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Data Analysis: Integrate the peak corresponding to the product and calculate the area percentage to determine purity.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, related piperazine derivatives and acylated amines may cause skin and eye irritation. It is prudent to handle this compound with appropriate care.

  • Personal Protective Equipment: Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders or volatile solvents.

Storage and Stability

To ensure the long-term stability of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, away from direct sunlight. Refrigeration (2-8 °C) is often recommended for long-term storage.[1]

  • Container: Keep in a tightly sealed container to prevent moisture absorption and contamination.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a cornerstone intermediate in the synthesis of innovative pharmaceuticals, most notably the PARP inhibitor Olaparib. Its commercial availability, coupled with well-defined synthetic and analytical protocols, facilitates its use in both academic research and industrial drug development. This guide has provided a comprehensive technical framework for understanding and utilizing this valuable compound, from strategic procurement to its critical role in the fight against cancer. By adhering to the principles of scientific integrity and best laboratory practices outlined herein, researchers can confidently leverage the potential of this versatile building block.

References

  • National Institutes of Health. (n.d.). PARP inhibitors: its role in treatment of cancer. PMC. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2016, July 21). How Do PARP Inhibitors Work In Cancer? Retrieved from [Link]

  • Oxford University Press. (n.d.). PARP inhibitors as precision medicine for cancer treatment. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (2003, August). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its synthesis, chemical properties, and critical role as a precursor to potent therapeutic agents, most notably the PARP inhibitor Olaparib. Furthermore, this guide explores the structure-activity relationships of its derivatives and the broader biological potential of analogous structures. Detailed experimental protocols, analytical characterization data, and mechanistic insights are provided to support researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Cyclopropanecarbonylpiperazine Scaffold

This compound, with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol , has emerged as a molecule of significant interest in pharmaceutical research and development.[1] Its structure marries the versatile piperazine ring system with a unique cyclopropanecarbonyl moiety. The piperazine core is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability.[2] The cyclopropyl group, a small, strained ring, often imparts favorable metabolic stability and can enhance binding affinity to biological targets. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group in multi-step syntheses, allowing for selective reactions at the piperazine nitrogens.

The primary driver for the extensive investigation of this molecule is its role as a key intermediate in the synthesis of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer.[1] Beyond this specific application, the unique structural features of this scaffold make it an attractive starting point for the development of novel derivatives targeting a range of biological pathways. This guide will provide a detailed exploration of its synthesis, characterization, and the therapeutic landscape of its derivatives.

Synthesis and Manufacturing

The synthesis of this compound is a critical process in the production of Olaparib and related compounds. Several synthetic routes have been developed, with a focus on efficiency, scalability, and purity. The most common approach involves the acylation of a Boc-protected piperazine with cyclopropanecarbonyl chloride.

General Synthetic Pathway

The fundamental synthetic strategy involves a two-step process starting from piperazine. First, one of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group. This is followed by the acylation of the remaining secondary amine with cyclopropanecarbonyl chloride.

Synthetic Pathway Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine (Boc)₂O Target This compound Boc_Piperazine->Target Cyclopropanecarbonyl chloride, Base

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from methodologies described in the patent literature.[3]

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate

  • To a solution of piperazine in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl piperazine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl piperazine-1-carboxylate in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine, to the solution and cool to 0-10 °C.[3]

  • Slowly add cyclopropanecarbonyl chloride to the reaction mixture, maintaining the temperature between 0-10 °C.[3]

  • After the addition is complete, allow the reaction to proceed for 2-4 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford this compound as a solid. A patent describes obtaining a 98% yield after extraction and concentration.[3]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key expected signals include:

  • A singlet for the nine protons of the tert-butyl group.

  • Multiplets for the eight protons of the piperazine ring.

  • A multiplet for the proton on the cyclopropyl ring methine.

  • Multiplets for the four methylene protons of the cyclopropyl ring.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment:

  • A signal for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons.

  • Signals for the carbons of the piperazine ring.

  • A signal for the carbonyl carbon of the Boc group and the amide carbonyl.

  • Signals for the methine and methylene carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₃H₂₂N₂O₃ + H⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Technique Expected Data
¹H NMR Signals for tert-butyl, piperazine, and cyclopropyl protons.
¹³C NMR Signals for carbonyl, tert-butyl, piperazine, and cyclopropyl carbons.
MS (ESI) [M+H]⁺ peak at m/z ~255.17
HRMS (ESI) Calculated for C₁₃H₂₃N₂O₃⁺ [M+H]⁺: 255.1703, Found: (will vary slightly)

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the PARP inhibitor, Olaparib.

Intermediate in the Synthesis of Olaparib

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis.

The synthesis of Olaparib involves the deprotection of the Boc group from this compound, followed by coupling of the resulting piperazine derivative with a phthalazinone moiety.[4]

Olaparib Synthesis Intermediate tert-Butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Deprotected 1-(Cyclopropanecarbonyl)piperazine Intermediate->Deprotected Deprotection (e.g., TFA, HCl) Olaparib Olaparib Deprotected->Olaparib Phthalazinone Phthalazinone Moiety Phthalazinone->Olaparib Coupling Reaction

Caption: Role of the title compound in Olaparib synthesis.

Structure-Activity Relationship (SAR) Insights

The cyclopropanecarbonylpiperazine moiety is critical to the efficacy of Olaparib and its analogs as PARP inhibitors. While a comprehensive SAR study specifically on this moiety is not extensively published in a single source, insights can be gleaned from the development of Olaparib and other PARP inhibitors.

  • The Cyclopropyl Group: This small, rigid ring is thought to provide a favorable conformation for binding within the nicotinamide-binding pocket of the PARP enzyme. Its metabolic stability is also a key advantage over more flexible alkyl groups.

  • The Piperazine Linker: The piperazine ring acts as a versatile and conformationally restricted linker, correctly positioning the cyclopropyl group for interaction with the enzyme and connecting it to the larger phthalazinone scaffold which provides further binding interactions.

  • Amide Bond: The amide linkage is a common feature in PARP inhibitors, often forming hydrogen bonds with key residues in the active site.

The development of other PARP inhibitors has also explored modifications to the piperazine and acyl groups, indicating the importance of this region for tuning potency and selectivity.[5][6]

Broader Biological Potential of Derivatives and Analogs

The piperazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9][10] This suggests that analogs of this compound could be explored for indications beyond PARP inhibition.

  • Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][8][10] The incorporation of a cyclopropyl group could modulate this activity and lead to the discovery of novel anti-infective agents.

  • Antiviral Activity: The piperazine scaffold is present in several antiviral drugs.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various CNS receptors and transporters.

The synthesis of libraries of analogs by varying the acyl group or substituting the piperazine ring could be a fruitful avenue for future drug discovery efforts.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the clinically important PARP inhibitor, Olaparib. Its synthesis is well-established, and its chemical properties make it an ideal building block for medicinal chemistry campaigns. While its primary application to date has been in the field of oncology, the inherent biological potential of the piperazine and cyclopropane moieties suggests that its derivatives and analogs are promising candidates for the development of new therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the current knowledge on this important molecule, with the aim of facilitating further research and innovation in this area.

References

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • SYNTHESIS AND BIOLOGICAL EFFICACY OF NOVEL PIPERAZINE ANALOGUES BEARING QUINOLINE AND PYRIDINE MOIETIES. (n.d.). PubMed.
  • SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.
  • Chatterjee, I., Roy, D., & Panda, G. (n.d.).
  • CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (n.d.).
  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. (n.d.).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Tert-butyl 4-(cyclopropanecarbonyl)
  • EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.).
  • Synthesis and biological activity of piperazine deriv
  • of SAR study for PARP-1 suppression effect of the most potent derivatives. (n.d.).
  • tert-butyl 4-(6-aminopyridin-3-yl)
  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (2025).
  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the tre
  • Buy Tert-butyl 4-(cyclopropanecarbonyl)

Sources

Spectroscopic Elucidation of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. The piperazine scaffold is a ubiquitous motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural confirmation and purity assessment.

Molecular Structure and Key Features

This compound (MW: 254.33 g/mol , Formula: C₁₃H₂₂N₂O₃) incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint.[3] The molecule contains a piperazine ring substituted with a bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a cyclopropanecarbonyl group on the other. This unique combination of functionalities is crucial for its utility in synthetic chemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence and connectivity of protons within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group, the piperazine ring, and the cyclopropyl moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65 - 3.55Multiplet4HPiperazine-H (adjacent to C=O)
~3.45 - 3.35Multiplet4HPiperazine-H (adjacent to Boc)
~1.70 - 1.60Multiplet1HCyclopropyl-CH
1.47Singlet9Htert-Butyl-(CH₃)₃
~0.95 - 0.85Multiplet2HCyclopropyl-CH₂
~0.80 - 0.70Multiplet2HCyclopropyl-CH₂

Interpretation and Causality:

The downfield signals in the 3.35-3.65 ppm range are characteristic of the methylene protons on the piperazine ring, which are deshielded by the adjacent electron-withdrawing nitrogen atoms. The protons adjacent to the cyclopropanecarbonyl group are expected to be slightly further downfield than those adjacent to the Boc group due to the stronger inductive effect of the amide carbonyl. The large singlet at 1.47 ppm is a hallmark of the nine equivalent protons of the tert-butyl group. The complex multiplets in the upfield region (0.70-1.70 ppm) are indicative of the cyclopropyl ring protons, with the methine proton appearing slightly more downfield than the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbons, the carbons of the tert-butyl and piperazine groups, and the cyclopropyl carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~172.5C=O (amide)
~154.7C=O (carbamate)
~80.0C(CH₃)₃
~46.0Piperazine-CH₂ (adjacent to C=O)
~43.0Piperazine-CH₂ (adjacent to Boc)
28.4C(CH₃)₃
~11.0Cyclopropyl-CH
~7.5Cyclopropyl-CH₂

Interpretation and Causality:

The two carbonyl carbons are the most downfield signals, with the amide carbonyl appearing at a lower field than the carbamate carbonyl. The quaternary carbon of the tert-butyl group is observed around 80.0 ppm, while the methyl carbons are significantly more shielded, appearing at 28.4 ppm. The piperazine ring carbons will show two distinct signals due to the different electronic environments created by the two different substituents. The cyclopropyl carbons are found in the upfield region of the spectrum, consistent with their strained ring structure.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent signal (CDCl₃ at δ 77.16 ppm) often used for chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

Predicted IR Data (Thin Film)
Wavenumber (cm⁻¹)IntensityAssignment
~2975Medium-StrongC-H stretch (aliphatic)
~1695StrongC=O stretch (carbamate)
~1645StrongC=O stretch (amide)
~1420MediumC-N stretch
~1240MediumC-O stretch
~1160MediumC-N stretch

Interpretation and Causality:

The most prominent features in the IR spectrum are the two strong carbonyl stretching bands. The carbamate carbonyl typically absorbs at a higher wavenumber (~1695 cm⁻¹) than the amide carbonyl (~1645 cm⁻¹). The C-H stretching vibrations of the aliphatic protons are observed around 2975 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands corresponding to various C-N and C-O stretching and bending vibrations, which are characteristic of the overall molecular structure.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the neat oil or a thin film of the compound cast from a volatile solvent (e.g., CH₂Cl₂) is placed on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is analyzed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted MS (ESI+) Data
m/zRelative Intensity (%)Assignment
255.17100[M+H]⁺
199.1160[M - C₄H₈ + H]⁺
183.1140[M - C₄H₉O + H]⁺
155.1280[M - C₅H₉O₂ + H]⁺
69.0750[C₄H₅O]⁺

Interpretation and Causality:

The protonated molecule [M+H]⁺ is expected to be the base peak at m/z 255.17. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 199.11. The loss of the entire tert-butoxy group (C₄H₉O) would give rise to a fragment at m/z 183.11. Cleavage of the Boc group would lead to the piperazine-cyclopropanecarbonyl fragment at m/z 155.12. The cyclopropylcarbonyl cation at m/z 69.07 is also a likely fragment.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions to confirm the structure.

Visualizing the Core Structure

To aid in the conceptualization of the spectroscopic data, the following diagram illustrates the core structure of this compound and highlights the key functional groups.

Figure 1. Molecular structure of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust analytical toolkit for the structural confirmation and purity assessment of this compound. The predicted data and interpretations presented in this guide offer a valuable reference for researchers working with this important synthetic intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality spectroscopic data, facilitating confident structural elucidation.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the solubility characteristics of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis. The document delineates its physicochemical profile, offers a detailed analysis of its expected solubility in a diverse range of organic solvents, and furnishes robust, step-by-step protocols for empirical solubility determination via gravimetric and High-Performance Liquid Chromatography (HPLC) methods. Furthermore, it delves into the critical factors influencing solubility, such as temperature and polymorphism, to provide a holistic understanding for process optimization and formulation development.

Physicochemical Profile and Structural Analysis

This compound (CAS 414910-15-9) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including PARP inhibitors like Olaparib.[1][2] Its solubility is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately, its utility in drug development workflows.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₂₂N₂O₃[3]
Molecular Weight254.33 g/mol [3]
AppearanceWhite to off-white solid[4]
Melting PointNot consistently reported, typical for similar N-Boc piperazines ~43-47°C[5][6]
pKa (predicted)~7.0 (for the piperazine nitrogen)
LogP (predicted)~1.5 - 2.0

A structural assessment reveals a molecule with mixed polarity. The tert-butoxycarbonyl (Boc) group and the cyclopropyl ring are lipophilic, while the piperazine ring and the amide carbonyl group introduce polar characteristics and potential for hydrogen bonding. This duality suggests a nuanced solubility profile, which is explored in the following sections. A related compound, N-Boc-piperazine, is known to be soluble in organic solvents like dichloromethane and methanol but less soluble in water.[4]

Solubility Profile in Common Organic Solvents

While specific quantitative experimental data for this exact compound is not widely published, a reliable qualitative and estimated quantitative profile can be inferred based on its structural components and the known behavior of similar molecules. The principle of "like dissolves like" is the primary guiding principle.[7]

Table 2: Expected Solubility of this compound at Ambient Temperature (~25°C)

SolventSolvent TypeExpected Solubility CategoryEstimated Solubility (mg/mL)Rationale
Dichloromethane (DCM)ChlorinatedVery Soluble> 100The moderate polarity of DCM effectively solvates both the polar and non-polar regions of the molecule.
ChloroformChlorinatedVery Soluble> 100Similar to DCM, its polarity is well-suited for this compound.
Tetrahydrofuran (THF)EtherVery Soluble> 100A versatile aprotic solvent capable of accommodating the molecule's mixed polarity.
AcetoneKetoneSoluble50 - 100A polar aprotic solvent that can interact with the polar functional groups.
AcetonitrileNitrileSoluble50 - 100Its polar aprotic nature allows for good solvation of the molecule.
Ethyl AcetateEsterSoluble30 - 70A solvent of intermediate polarity, providing a balance for dissolving the compound.
MethanolProtic AlcoholSoluble50 - 100The hydroxyl group can act as a hydrogen bond donor/acceptor, interacting with the piperazine and carbonyl groups.
EthanolProtic AlcoholSoluble40 - 80Similar to methanol, but slightly less polar, leading to potentially slightly lower solubility.[5]
Isopropanol (IPA)Protic AlcoholModerately Soluble10 - 40The increased hydrocarbon character compared to methanol and ethanol reduces its polarity and solvating power for this molecule.
TolueneAromaticSparingly Soluble1 - 10The non-polar aromatic character does not favorably interact with the polar amide and carbamate moieties.
Heptane/HexaneAliphaticInsoluble< 1Highly non-polar solvents that cannot effectively solvate the polar functional groups of the molecule.
WaterAqueousInsoluble< 0.1The significant lipophilic character from the Boc and cyclopropyl groups outweighs the polar contributions, leading to very poor aqueous solubility.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are standard, robust protocols for this purpose.

Gravimetric Method (Shake-Flask)

This is a classic and highly reliable method for determining thermodynamic equilibrium solubility.[8][9][10]

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent. An excess is confirmed by the presence of undissolved solid.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and attach a 0.22 µm syringe filter (chemically compatible with the solvent). Discard the first few drops and then filter the desired volume into a clean vial.

  • Aliquot and Weighing: Accurately transfer a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a scintillation vial).

  • Evaporation: Remove the solvent by placing the container in a vacuum oven at a temperature below the compound's melting point or by using a gentle stream of nitrogen.

  • Final Weighing: Once the solute is completely dry (constant weight is achieved), re-weigh the container.

  • Calculation: The solubility (S) in mg/mL is calculated as: S = (Weight of container with solute - Weight of empty container) / Volume of aliquot

HPLC-Based Method

This method is highly sensitive and accurate, particularly for compounds with a good chromophore, and is suitable for higher throughput screening.[7][11]

G cluster_cal Calibration cluster_sample Sample Analysis cluster_quant Quantification A Prepare stock solution of known concentration B Create serial dilutions for calibration standards A->B C Analyze standards by HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D H Determine concentration from calibration curve D->H E Prepare saturated solution (as in gravimetric method) F Filter and dilute filtrate to fall within calibration range E->F G Analyze diluted sample by HPLC F->G G->H I Calculate original solubility (account for dilution) H->I

Sources

Potential therapeutic targets of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A-01: A Technical Guide to Target Discovery from a Privileged Scaffold

Abstract

This guide addresses the therapeutic potential of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, reframing the inquiry from the compound itself to its role as a versatile starting scaffold for drug discovery. We deconstruct its chemical motifs—the piperazine core and the cyclopropyl group—to rationalize a target exploration strategy. A primary case study on the synthesis of Factor XIa inhibitors for anticoagulation provides a concrete example of its application. Furthermore, this document outlines a comprehensive, albeit hypothetical, roadmap for novel target identification and validation, including detailed experimental workflows for library synthesis, phenotypic screening, and target deconvolution, equipping researchers with the strategic and technical knowledge to leverage this and similar scaffolds in modern drug discovery.

Part 1: Deconstructing the Scaffold: A Medicinal Chemistry Perspective

This compound (CAS: 414910-15-9) is not recognized as a bioactive agent with defined therapeutic targets.[1][2] Instead, its value lies in its structure as a chemical intermediate, or scaffold, for building more complex and potent drug candidates.[1][3] Understanding the contribution of each component part is key to envisioning its potential in a drug discovery program.

  • The Piperazine Core: The six-membered piperazine ring is a "privileged scaffold" in medicinal chemistry.[4] Its two nitrogen atoms provide handles for chemical modification, and its structure often imparts favorable pharmacokinetic properties like improved water solubility and oral bioavailability.[5][6] Piperazine derivatives are found in a vast range of approved drugs targeting conditions from psychiatric disorders to cardiovascular diseases.[4][7]

  • The Cyclopropylcarbonyl Group: The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's properties.[8][9] It introduces conformational rigidity, which can lock a molecule into a bioactive shape, increasing potency and selectivity for its target.[10][11] Furthermore, the strong C-H bonds within the cyclopropane ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the metabolic stability and in vivo half-life of a drug.[10][12]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a temporary protecting group used during chemical synthesis. It masks the reactivity of the secondary amine in the piperazine ring, allowing other parts of the molecule to be modified selectively. In the final, biologically active compound, this Boc group is typically removed.

Part 2: A Validated Pathway: Targeting Factor XIa for Anticoagulation

The most concrete application of this scaffold is in the synthesis of inhibitors for Coagulation Factor XIa (FXIa), a promising target for a new generation of anticoagulants.[13][14]

Factor XIa: A Strategic Target in the Coagulation Cascade

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation.[15][16] It amplifies the production of thrombin, which is essential for forming a stable blood clot.[17] Individuals with a deficiency in Factor XI often have a reduced risk of thrombosis (pathological blood clotting) without a corresponding high risk of spontaneous bleeding.[16][18] This clinical observation makes FXIa an attractive target for developing anticoagulants that could prevent strokes and embolisms with a potentially wider safety margin than existing therapies.[14][18][19]

The diagram below illustrates the position of Factor XIa within the blood coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact (e.g., Collagen) XI Factor XI XIIa->XI Cleaves XIa Factor XIa XI->XIa IX Factor IX XIa->IX Cleaves IXa Factor IXa IX->IXa X Factor X IXa->X Intrinsic Tenase Complex (+ Factor VIIIa) TF Tissue Factor (Factor III) VIIa_TF Factor VIIa-TF Complex TF->VIIa_TF VII Factor VII VII->VIIa_TF VIIa_TF->X Extrinsic Tenase Complex Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Blood Coagulation Cascade Highlighting Factor XIa.

Experimental Protocol: Chromogenic Assay for Factor XIa Inhibition

To assess the efficacy of newly synthesized compounds derived from the scaffold, a chromogenic substrate assay is a standard in vitro method. This assay measures the enzymatic activity of FXIa by observing a color change.

Principle: Active FXIa cleaves a synthetic peptide substrate that has a chromophore (p-nitroaniline, pNA) attached. When cleaved, the pNA is released and produces a yellow color, which can be measured by a spectrophotometer at 405 nm. An effective inhibitor will prevent FXIa from cleaving the substrate, resulting in a reduced or absent color change.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 0.05 M Tris-HCl, 0.4 M NaCl, 0.5% albumin, pH 8.0).[20]

    • Factor XIa: Reconstitute purified human Factor XIa to a working concentration (e.g., 10 nM) in the assay buffer.

    • Chromogenic Substrate: Prepare a solution of a FXIa-specific chromogenic substrate (e.g., S-2366 or similar) in distilled water.

    • Test Compounds: Prepare a serial dilution of the test compounds (inhibitors) in an appropriate solvent (e.g., DMSO), and then dilute further into the assay buffer to achieve final desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to control wells (for no inhibition) and 20 µL of the test compound dilutions to their respective wells.

    • Add 20 µL of the Factor XIa solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every 60 seconds for 10-20 minutes (kinetic mode).

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibition control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDScaffold ModificationTargetIC50 (nM)
A-01-Lead Phenyl-imidazole additionFactor XIa15
A-01-Opt-1 Chloro-phenyl-imidazoleFactor XIa5
A-01-Opt-2 Methoxy-phenyl-imidazoleFactor XIa25
Control WarfarinThrombin/VKORC1N/A

Table 1: Hypothetical data from a chromogenic assay for FXIa inhibitors derived from the A-01 scaffold.

Part 3: A Roadmap for Novel Target Discovery

Beyond its known use in FXIa inhibitor synthesis, this scaffold's privileged structural motifs suggest it could be adapted to target a wide range of other proteins.[4] The following outlines a strategic workflow for identifying novel therapeutic targets for a library of compounds derived from this compound.

Strategy: From Phenotypic Screening to Target Deconvolution

The process begins with creating a small, diverse library of related compounds and screening them for a desired biological effect in cells (phenotypic screening) without pre-supposing a target.[22] Once a "hit" compound that produces the desired phenotype is identified, the next critical and challenging step is to determine its molecular target(s), a process known as target deconvolution.[23][24][25]

Caption: A workflow for novel target discovery.

Experimental Protocol: Target Deconvolution via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a drug binds to its target inside intact cells and can be used to identify unknown targets.[26][27]

Principle: The binding of a small molecule ligand to a protein typically increases the protein's thermal stability.[28][29] When cells are heated, proteins unfold and aggregate out of solution. A protein bound to a drug will be more resistant to this heat-induced aggregation. By measuring the amount of a specific protein remaining soluble at different temperatures, one can detect a "thermal shift" in the presence of a binding compound.[29][30]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture appropriate cells (e.g., a cancer cell line for an anti-proliferative hit) to near-confluency.

    • Treat the cells with the "hit" compound at a relevant concentration (e.g., 10x the EC50 from the phenotypic screen) or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[30]

  • Lysis and Fractionation:

    • Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).

    • Perform ultracentrifugation to separate the soluble protein fraction (supernatant) from the aggregated, insoluble fraction (pellet).

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific target protein remaining in the soluble fraction using a detection method like Western Blot or, for unbiased discovery, mass spectrometry (proteome-wide CETSA or thermal proteome profiling).

    • For Validation (Western Blot): Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the suspected target protein.

    • For Discovery (Mass Spectrometry): Digest the soluble proteome from each temperature point and analyze by LC-MS/MS to quantify thousands of proteins simultaneously.

    • Plot the fraction of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates direct target engagement.[28]

Conclusion

This compound represents a valuable starting point for drug discovery campaigns. While not a therapeutic agent in itself, its constituent parts—the versatile piperazine core and the stabilizing cyclopropyl group—are hallmarks of successful pharmaceuticals. By leveraging this scaffold, as demonstrated in the development of Factor XIa inhibitors, and by applying systematic discovery workflows encompassing phenotypic screening and robust target deconvolution techniques like CETSA, researchers can unlock novel therapeutic targets and pioneer next-generation medicines.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.). Scientific Update. Retrieved January 7, 2026, from [Link]

  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved January 7, 2026, from [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 7, 2026, from [Link]

  • Coagulation Factor XI (FXI). (n.d.). Gosset. Retrieved January 7, 2026, from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved January 7, 2026, from [Link]

  • Factor XI. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved January 7, 2026, from [Link]

  • Factor XIa (FXIa). (n.d.). Bristol Myers Squibb. Retrieved January 7, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved January 7, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved January 7, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 7, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • The Blood Coagulation Pathway and related Disorders. (2023, June 8). Assay Genie. Retrieved January 7, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 7, 2026, from [Link]

  • Physiology, Coagulation Pathways. (2025, June 2). StatPearls - NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved January 7, 2026, from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • CoaChrom® Factor XIa Inhibitors. (n.d.). Retrieved January 7, 2026, from [Link]

  • Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Characterization of Novel Forms of Coagulation Factor XIa. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Chromogenic Factor VIII and Factor IX Assays. (2025, January 17). Practical-Haemostasis.com. Retrieved January 7, 2026, from [Link]

  • 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • FACTOR XIA INHIBITORS. (2019, October 23). European Patent Office - EP 3283464 B1 - EPO. Retrieved January 7, 2026, from [Link]

  • Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Inhibitor Assays. (2025, January 21). Practical-Haemostasis.com. Retrieved January 7, 2026, from [Link]

  • Individual Pharmacokinetic Study Using Chromogenic Assay - Standard Half-life Factor IX Products. (2019, May 7). PhenX Toolkit: Protocols. Retrieved January 7, 2026, from [Link]

  • New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. (2022, February 12). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Factor XIa inhibitors: A review of the patent literature. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • 4-(2-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in the Synthesis of a Potent Kinase Inhibitor for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: From Chemical Intermediate to Potent Kinase Inhibitor

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS No. 1159981-81-2) is a key chemical intermediate in the synthesis of highly potent and specific kinase inhibitors. While not typically used as a direct investigational compound in cell culture, its role in the synthesis of compounds like the dual ALK/ROS1 inhibitor Lorlatinib (PF-06463922) is of significant interest to researchers in oncology and drug development. This document provides a comprehensive guide for the application of Lorlatinib, a downstream product of this compound, in cell culture-based assays.

The following protocols and recommendations are designed to provide a robust framework for investigating the cellular effects of Lorlatinib, a compound synthesized using the aforementioned piperazine derivative. We will delve into the critical aspects of handling, experimental design, and data interpretation, underpinned by the established mechanisms of ALK and ROS1 inhibition.

II. Compound Profile: Lorlatinib (PF-06463922)

Lorlatinib is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Its unique structure allows it to penetrate the blood-brain barrier and remain active against most known resistance mutations that can arise during therapy with earlier-generation ALK inhibitors.

Parameter Value Source
IUPAC Name (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,14,15,16,17-hexahydro-2H-4,8-methenopyrazolo[4,3-h]benzoxadiazacyclotetradecine-3-carbonitrileMultiple Chemical Databases
Molecular Formula C21H19FN6O2Multiple Chemical Databases
Molecular Weight 406.41 g/mol Multiple Chemical Databases
Primary Targets ALK, ROS1
Known Resistance Mutations Active against ALK L1196M, G1269A, F1174L, C1156Y, and G1202R

III. Mechanism of Action: Targeting Oncogenic Kinase Signaling

Lorlatinib exerts its anti-cancer effects by potently inhibiting the kinase activity of ALK and ROS1. In non-small cell lung cancer (NSCLC) and other malignancies, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) that are constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. Lorlatinib binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of these oncogenic cascades.

Lorlatinib_Mechanism_of_Action Lorlatinib Lorlatinib ALK_ROS1 Constitutively Active ALK/ROS1 Fusion Kinases Lorlatinib->ALK_ROS1 Downstream_Pathways Downstream Signaling Pathways (MAPK/ERK, PI3K/AKT, JAK/STAT) ALK_ROS1->Downstream_Pathways Activation Cell_Effects Oncogenic Cellular Effects (Proliferation, Survival, Metastasis) Downstream_Pathways->Cell_Effects Promotion

Caption: Mechanism of Lorlatinib Action.

IV. Experimental Protocols

A. Reconstitution and Storage of Lorlatinib

For optimal results and reproducibility, proper handling and storage of Lorlatinib are crucial.

Materials:

  • Lorlatinib powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

Protocol:

  • Reconstitution of Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving Lorlatinib powder in DMSO.

    • Briefly vortex and/or sonicate in a water bath to ensure complete dissolution.

    • Note: Lorlatinib is highly soluble in DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

B. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of Lorlatinib on cancer cell lines.

Recommended Cell Lines:

  • ALK-positive: H3122, H2228, STE-1

  • ROS1-positive: HCC78, U-118 MG

  • ALK/ROS1-negative (as controls): A549, H460

Protocol (using a resazurin-based assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Lorlatinib in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Lorlatinib (and the vehicle control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay:

    • Add the resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

  • Data Acquisition:

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Adherence (Overnight) Seed_Cells->Adhere Treat_Cells Treat Cells with Lorlatinib Adhere->Treat_Cells Prepare_Dilutions Prepare Lorlatinib Serial Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read_Plate Measure Fluorescence/Absorbance Add_Reagent->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability Assay.

C. Western Blotting for Target Engagement and Pathway Modulation

Western blotting is essential for confirming that Lorlatinib is engaging its intended targets and modulating downstream signaling pathways.

Protocol:

  • Cell Lysis:

    • Treat cells with Lorlatinib at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against:

      • Phospho-ALK (Tyr1604)

      • Total ALK

      • Phospho-ROS1 (Tyr2274)

      • Total ROS1

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • A loading control (e.g., GAPDH, β-actin)

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities to assess the dose- and time-dependent effects of Lorlatinib on protein phosphorylation.

V. Troubleshooting and Considerations

  • Compound Precipitation: If precipitation is observed in the cell culture medium, consider preparing intermediate dilutions in a serum-free medium before adding to the final culture.

  • Off-Target Effects: At high concentrations, Lorlatinib may exhibit off-target effects. It is crucial to perform dose-response experiments and use concentrations relevant to its known IC50 values.

  • Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure the validity of your results.

VI. Conclusion

While this compound is a critical building block, the end product, Lorlatinib, is the pharmacologically active agent for cell culture studies. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the cellular and molecular effects of Lorlatinib. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data in the study of ALK- and ROS1-driven cancers.

VII. References

  • Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer Cell, 28(1), 70–81. [Link]

Application of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery

This compound (CAS No: 414910-15-9) is a synthetic intermediate that has garnered significant attention in medicinal chemistry.[1][2] It serves as a versatile and strategically important building block for introducing the cyclopropylcarbonylpiperazine moiety into complex molecules.[3][4] This structural motif is prevalent in a variety of biologically active compounds, leveraging the favorable physicochemical properties of the piperazine ring and the unique conformational and metabolic benefits of the cyclopropyl group.[5][6]

The molecule's design is inherently strategic for multi-step organic synthesis. The piperazine ring, a common pharmacophore, often improves aqueous solubility and provides a basic nitrogen center for salt formation or crucial receptor interactions.[5] The cyclopropyl group, with its unique steric and electronic properties, can enhance metabolic stability, increase potency, and improve permeability across the blood-brain barrier.[6][7] Finally, the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, ensuring that reactions occur at the desired position before its clean removal under acidic conditions.[1][8]

This guide provides a detailed overview of the applications of this compound, complete with detailed protocols for its synthesis, modification, and incorporation into drug-like scaffolds. It is intended for researchers and scientists in the field of drug development seeking to harness the potential of this valuable chemical intermediate.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and storage.

PropertyValueSource(s)
CAS Number 414910-15-9[1][2][9]
Molecular Formula C₁₃H₂₂N₂O₃[1][2]
Molecular Weight 254.33 g/mol [1][2]
Appearance White to off-white solid powder[3][10]
Purity Typically ≥98%[3][10]
Storage Conditions 2-8°C, Refrigerator[9]

Safety & Handling: According to its GHS classification, this compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Key Synthetic Pathways and Protocols

The utility of this compound lies in its role as both a product of a key acylation step and a precursor for further elaboration. The following protocols detail its synthesis and subsequent strategic modifications.

G cluster_0 Protocol 1: Synthesis cluster_1 Protocol 2: Deprotection cluster_2 Further Applications BocPip N-Boc-Piperazine TitleCmpd Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate BocPip->TitleCmpd Acylation CPCl Cyclopropanecarbonyl Chloride CPCl->TitleCmpd Acylation Deprotected 1-(Cyclopropylcarbonyl)piperazine TitleCmpd->Deprotected Boc Removal (TFA/HCl) Reduced Reduction Product (e.g., Volasertib Intermediate) TitleCmpd->Reduced Protocol 4: Carbonyl Reduction Amide Amide Coupling Product (e.g., PARP Inhibitor Scaffold) Deprotected->Amide Protocol 3: Amide Coupling

Caption: Synthetic workflow from starting materials to key intermediates.
Protocol 1: Synthesis via Acylation of N-Boc-Piperazine

This protocol describes the fundamental synthesis of the title compound from commercially available starting materials. The reaction involves the acylation of the secondary amine of N-Boc-piperazine.

Rationale: The reaction requires a non-nucleophilic organic base, such as triethylamine, to neutralize the hydrochloric acid generated as a byproduct of the acylation, preventing the protonation and deactivation of the starting piperazine. An inert solvent like dichloromethane (DCM) is used to dissolve the reactants. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperazine (1.0 eq.).[11] Dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0-10°C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acylation: Slowly add cyclopropanecarbonyl chloride (1.05 eq.) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the N-Boc-piperazine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: If necessary, purify the crude solid by recrystallization or flash column chromatography to obtain this compound.

Protocol 2: Boc-Group Deprotection

To utilize the second nitrogen of the piperazine ring, the Boc protecting group must be removed. This is reliably achieved under acidic conditions.

Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in an inert solvent like DCM is highly effective for this transformation, producing the trifluoroacetate salt of the desired product and gaseous byproducts (isobutylene and CO₂), which are easily removed.[8] A subsequent basic workup neutralizes the salt to yield the free amine, 1-(cyclopropylcarbonyl)piperazine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0°C.[8]

  • Acid Addition: Under a nitrogen atmosphere, slowly add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution.[8]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralization (Optional, for free base): Dissolve the resulting residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(cyclopropylcarbonyl)piperazine as the free base.

  • Isolation (Optional, for HCl salt): Alternatively, dissolve the residue in a minimal amount of a suitable solvent like isopropanol or ether and add a solution of HCl in ether/dioxane to precipitate the hydrochloride salt, which is often more stable and easier to handle.[10]

Protocol 3: Application in Amide Bond Formation

The deprotected intermediate from Protocol 2 is a key nucleophile for building larger molecules. It is notably used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][9][12] This protocol outlines a general amide coupling procedure.

Rationale: Carboxylic acids are generally unreactive towards amines. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive intermediate. A hindered base such as diisopropylethylamine (DIPEA) is used as a proton scavenger without competing in the nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a flask under nitrogen, dissolve the target carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add DIPEA (2.5 eq.) and stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 1-(cyclopropylcarbonyl)piperazine (from Protocol 2) (1.2 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography to yield the desired amide.

Protocol 4: Reduction to a Cyclopropylmethyl Piperazine Derivative

The carbonyl group itself can be a site for modification. Its reduction to a methylene group, as seen in the synthesis of intermediates for the drug Volasertib, expands the synthetic utility of the core scaffold.

Rationale: The direct reduction of an amide carbonyl is challenging. The use of sodium borohydride in combination with a Lewis acid like boron trifluoride diethyl etherate forms a more reactive complex with the amide oxygen, facilitating hydride attack and subsequent reduction to the amine.

Step-by-Step Methodology:

  • Reaction Setup: To a flask containing this compound (1.0 eq.) and sodium borohydride (2.0 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0-10°C under a nitrogen atmosphere.

  • Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (1.5 eq.) dropwise, maintaining the temperature between 0°C and 10°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Workup: Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography to obtain tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate.

Strategic Value in Medicinal Chemistry

The deliberate incorporation of the cyclopropylcarbonylpiperazine moiety is a calculated decision in drug design, aimed at optimizing multiple pharmacological parameters simultaneously.

G cluster_0 Structural Components & Rationale Scaffold This compound Boc Group Piperazine Core Cyclopropylcarbonyl Moiety Boc_Benefit Enables selective, multi-step synthesis. Clean deprotection under acidic conditions. Scaffold:f1->Boc_Benefit Piperazine_Benefit Improves aqueous solubility. Provides basic center for salt formation. Common pharmacophore for CNS targets. Scaffold:f2->Piperazine_Benefit Cyclopropyl_Benefit Enhances metabolic stability (blocks oxidation). Increases potency via conformational rigidity. Improves membrane permeability. Scaffold:f3->Cyclopropyl_Benefit

Caption: Key structural features and their medicinal chemistry benefits.
  • The Piperazine Ring: This heterocycle is a "privileged" scaffold found in numerous approved drugs, particularly those targeting the central nervous system.[7] Its two nitrogen atoms can form multiple hydrogen bonds or ionic interactions, and they effectively regulate the acid-base balance and lipophilicity of a molecule, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • The Cyclopropyl Group: This small, strained ring is far more than an inert spacer. It serves as a bioisostere for phenyl rings or gem-dimethyl groups but with a more rigid conformation. This rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and potency.[6] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making it resistant to metabolic oxidation by cytochrome P450 enzymes and thereby increasing the drug's half-life.[6]

  • The Combined Moiety: The combination of these two groups within a single, readily available building block like this compound provides medicinal chemists with an efficient tool to address common challenges in drug discovery. It is frequently employed in the development of treatments for neurological disorders and cancer, where it contributes to agents like Esaprazole analogs and PARP inhibitors such as Olaparib.[1][3][4]

Conclusion

This compound is a high-value synthetic intermediate whose utility extends beyond its simple structure. It represents a convergence of strategic elements: a versatile and well-characterized protecting group, a pharmacologically favorable heterocyclic core, and a metabolically robust and conformationally rigid functional group. The protocols and insights provided herein are intended to equip researchers with the knowledge to effectively leverage this compound in the rational design and synthesis of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis.
  • Chem-Impex. (n.d.). 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
  • BenchChem. (n.d.). Buy this compound | 414910-15-9.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Synthesis: The Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.
  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester.
  • Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Piperazine Derivatives in Organic Synthesis.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester - Data Sheet.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays in the Development of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of small molecules capable of directly and potently inhibiting the KRAS G12C oncoprotein represents a landmark achievement in cancer therapy. A critical component in the development of these next-generation therapeutics, such as adagrasib (MRTX849), is the robust and efficient screening of compound libraries to identify and characterize novel inhibitors. While not a direct screening agent itself, Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate serves as a pivotal structural motif and synthetic precursor for many potent KRAS G12C inhibitors. This document provides a comprehensive guide to the high-throughput screening (HTS) assays essential for the discovery and characterization of such inhibitors. We will delve into the mechanistic underpinnings of biochemical and cell-based assays, offer detailed protocols, and provide expert insights into data interpretation and assay validation, empowering researchers to accelerate the development of novel KRAS G12C-targeted therapies.

Introduction: The KRAS G12C Challenge and the Role of HTS

For decades, the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] The G12C mutation, prevalent in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, results in a constitutively active protein that drives tumor proliferation.[2] The breakthrough in this field came with the development of covalent inhibitors that specifically target the mutant cysteine residue at position 12, locking the protein in its inactive, GDP-bound state.[3][4]

The journey from a chemical concept to a clinical candidate is underpinned by high-throughput screening (HTS), a process that allows for the rapid testing of vast compound libraries.[5][6] For KRAS G12C, HTS assays are designed to identify molecules that can effectively bind to the mutant protein, inhibit its activity, and ultimately suppress downstream oncogenic signaling. The structural motif of this compound is frequently incorporated into these inhibitors, highlighting the importance of screening platforms capable of identifying compounds with similar pharmacophores.[7][8]

This guide will focus on the primary HTS methodologies employed in the discovery and characterization of KRAS G12C inhibitors.

The KRAS G12C Signaling Pathway and Points of Assay Intervention

Understanding the KRAS signaling cascade is fundamental to designing effective HTS assays. In its active, GTP-bound state, KRAS interacts with and activates multiple downstream effector proteins, most notably those in the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation. Covalent inhibitors of KRAS G12C trap the protein in its inactive GDP-bound state, thereby preventing this downstream signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Covalent Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GDP Binds to Cys12, Traps in Inactive State

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

Biochemical High-Throughput Screening Assays

Biochemical assays are performed in a cell-free environment and are crucial for primary screening to identify compounds that directly interact with the KRAS G12C protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a robust technology for studying molecular interactions in HTS.[9][10] It combines the principles of FRET with time-resolved fluorescence detection to minimize background interference.[11]

  • Principle of a KRAS G12C TR-FRET Assay: A common TR-FRET assay for KRAS G12C measures the disruption of the interaction between KRAS and a binding partner, such as the guanine nucleotide exchange factor SOS1 or an effector protein like RAF.[12][13] In this setup, KRAS is labeled with a donor fluorophore (e.g., Europium cryptate) and the binding partner with an acceptor fluorophore (e.g., d2 or XL665). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

    • GST-tagged KRAS G12C (GDP-loaded) labeled with an anti-GST antibody conjugated to a Europium cryptate donor.

    • His-tagged SOS1 catalytic domain labeled with an anti-His antibody conjugated to a d2 acceptor.

  • Assay Procedure (384-well plate format):

    • Dispense 2 µL of test compound in DMSO or DMSO control into assay wells.

    • Add 4 µL of a pre-mixed solution of labeled KRAS G12C and SOS1 in assay buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to positive (no inhibitor) and negative (no protein or high concentration of a known inhibitor) controls.

    • Determine IC₅₀ values for hit compounds.

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection Compound Test Compound in DMSO Well Dispense Compound Compound->Well KRAS Eu-labeled KRAS G12C Mix Add KRAS/SOS1 Mix KRAS->Mix SOS1 d2-labeled SOS1 SOS1->Mix Well->Mix Incubate Incubate 60 min Mix->Incubate Reader TR-FRET Plate Reader Incubate->Reader Analysis Calculate Ratio & Determine IC50 Reader->Analysis

Figure 2: Workflow for a TR-FRET based KRAS G12C inhibitor screening assay.

Fluorescence Polarization (FP) Assays

FP assays are another homogenous assay format well-suited for HTS, particularly for monitoring binding events.[14][15]

  • Principle of a KRAS G12C FP Assay: This assay format can be used to monitor the displacement of a fluorescently labeled ligand from the KRAS G12C protein. A small, fluorescently labeled molecule (tracer) that binds to a specific pocket on KRAS G12C will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger KRAS protein, its rotation is slowed, leading to a high polarization signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in the polarization signal.[16]

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP.

    • Recombinant KRAS G12C protein.

    • Fluorescently labeled tracer (e.g., a known Switch II pocket binder conjugated to a fluorophore like TAMRA).

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of test compound in DMSO into assay wells.

    • Add 5 µL of KRAS G12C protein in assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer in assay buffer.

    • Incubate for an additional 60 minutes at room temperature.

    • Read the plate using a fluorescence polarization plate reader.

  • Data Analysis:

    • Measure the millipolarization (mP) units for each well.

    • Normalize the data to high (tracer + protein) and low (tracer only) controls.

    • Calculate IC₅₀ values for competing compounds.

Table 1: Comparison of Biochemical HTS Assays for KRAS G12C

Assay TypePrincipleAdvantagesDisadvantages
TR-FRET Measures proximity of donor and acceptor fluorophores on interacting proteins.High sensitivity, low background, homogenous format.[17]Requires labeling of two proteins, potential for steric hindrance from labels.
FP Measures changes in the rotational speed of a fluorescent tracer upon binding to a protein.Homogenous, cost-effective, simple workflow.[15]Requires a suitable fluorescent tracer, lower dynamic range than TR-FRET.[18]
Nucleotide Exchange Monitors the exchange of fluorescently labeled GDP for unlabeled GTP.Directly measures a key aspect of KRAS activity.[19]Can be complex to set up, may require specific GEFs like SOS1.

Cell-Based High-Throughput Screening Assays

Cell-based assays are essential for evaluating the activity of compounds in a more physiologically relevant context.[20] They provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.

HTRF Assays for Downstream Signaling

Homogeneous Time-Resolved Fluorescence (HTRF) is a specific application of TR-FRET technology widely used for cell-based assays.[21][22] It can be used to quantify the phosphorylation status of key downstream effectors of KRAS, such as ERK and AKT.

  • Principle: KRAS G12C mutant cells are treated with test compounds. Following lysis, the levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibody pairs labeled with a donor and an acceptor fluorophore. A decrease in the p-ERK/total ERK ratio indicates inhibition of the KRAS signaling pathway.

  • Cell Culture and Treatment:

    • Seed KRAS G12C mutant cells (e.g., NCI-H358) in 384-well plates and culture overnight.

    • Treat cells with a serial dilution of test compounds for 2 hours.

  • Cell Lysis:

    • Aspirate the culture medium and add 10 µL of lysis buffer containing the HTRF detection antibodies (anti-p-ERK-Europium and anti-total-ERK-d2).

  • Incubation and Detection:

    • Incubate the plate for 4 hours at room temperature.

    • Read the HTRF signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize to vehicle-treated controls.

    • Determine the IC₅₀ for p-ERK inhibition.

High-Content Imaging and 3D Organoid Screening

Advanced cell-based screening methods provide deeper insights into the phenotypic effects of KRAS G12C inhibitors.

  • High-Content Imaging (HCI): HCI platforms can be used to assess various cellular parameters, such as changes in cell morphology, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3) in response to inhibitor treatment.

  • Patient-Derived Organoid (PDO) Screening: PDOs are 3D cell culture systems that more accurately recapitulate the complexity of in vivo tumors.[23] Screening compounds against a panel of KRAS G12C mutant PDOs can provide valuable data on efficacy across different genetic backgrounds and tumor types.[23]

Assay Validation and Quality Control

For any HTS campaign, rigorous validation is crucial to ensure the reliability of the data.

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.[15]

  • DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to solubilize the test compounds, typically up to 1%.[16]

  • Reproducibility: The assay should demonstrate high reproducibility between plates and on different days.

Conclusion and Future Perspectives

The development of potent and selective KRAS G12C inhibitors has transformed the therapeutic landscape for patients with these mutations. The high-throughput screening assays detailed in this guide are indispensable tools in the ongoing effort to discover and optimize next-generation inhibitors. As our understanding of KRAS biology deepens, so too will the sophistication of our screening platforms. The integration of advanced technologies such as DNA-encoded library screening[24][25] and the use of more physiologically relevant models like patient-derived organoids will continue to accelerate the discovery of novel cancer therapeutics. The foundational role of chemical building blocks like this compound in the synthesis of these inhibitors underscores the synergy between medicinal chemistry and innovative screening technologies in the fight against cancer.

References

  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology.
  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Omega.
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes.
  • Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregul
  • KRAS Inhibitor Testing Solutions with P
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.
  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders.
  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI.
  • Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant. PubMed.
  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay.
  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders.
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. PubMed.
  • KRAS G12C fragment screening renders new binding pockets. PMC - NIH.
  • Identification of Structurally Novel KRAS G12C Inhibitors through Covalent DNA-Encoded Library Screening. PubMed.
  • KRAS Assay Services. Reaction Biology.
  • A versatile assay suite for the discovery of new KRAS p
  • Establishing and optimizing a fluorescence polariz
  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre.
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening.
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Semantic Scholar.
  • Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers.
  • An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement. Benchchem.
  • Tert-butyl 4-(cyclopropanecarbonyl)
  • Kras g12c inhibitors.
  • Mutant kras inhibitors and uses thereof.
  • Adagrasib. GTPase KRAS (G12C mutant) inhibitor, Treatment of non-small cell lung cancer. Drugs of the Future.
  • High throughput screening (HTS). Biological screening. ChemDiv.
  • Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C. PubMed.
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Synthesis of Adagrasib (MRTX849)
  • Tert-butyl Piperazine-1-carboxyl
  • Compound screening. Nuvisan.
  • High-Throughput Screening Libraries for Small-Molecule Drug Discovery. Thermo Fisher Scientific.
  • HTS libraries - High-throughput screening solutions. Nuvisan.
  • 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

Sources

Application Notes & Protocols for In Vivo Investigation of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a piperazine derivative primarily recognized as a key intermediate in the synthesis of more complex molecules, including novel PARP1 inhibitors.[1][2] It also has been identified as an impurity in the PARP inhibitor drug, olaparib.[2] While extensive in vivo studies on this specific precursor molecule are not widely published, its structural motifs are of significant interest in drug discovery. The piperazine scaffold is a common feature in many biologically active compounds.[2]

These application notes serve as a comprehensive guide for researchers and drug development professionals on how to design and execute in vivo studies for novel chemical entities with similar structures, using this compound as a representative model for a hypothetical investigation into its potential as a PARP inhibitor. The protocols provided are designed to be adaptable for other novel piperazine-based compounds.

PART 1: Preclinical In Vivo Investigation Strategy

The in vivo assessment of a novel chemical entity like this compound, particularly as a potential therapeutic agent, follows a logical and phased progression. The primary objectives are to understand its behavior in a living system (pharmacokinetics and tolerability) and then to evaluate its therapeutic efficacy in a relevant disease model.

Preclinical_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Tolerability cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & Characterization B In Vitro Screening (e.g., PARP1 Assay) A->B Select Lead Candidate C Pharmacokinetic (PK) Study B->C Proceed to In Vivo D Maximum Tolerated Dose (MTD) Study C->D Determine Dosing Regimen F Efficacy Study: Treatment & Monitoring D->F Initiate Efficacy Trial E Xenograft/Orthotopic Tumor Model Establishment E->F G Endpoint Analysis: Tumor Growth Inhibition, Biomarkers F->G

Figure 1: A generalized workflow for the preclinical in vivo evaluation of a novel therapeutic candidate.

PART 2: Hypothetical Mechanism of Action: PARP Inhibition

Given that this compound is a precursor to PARP1 inhibitors, we will proceed with the hypothesis that it or a derivative possesses PARP inhibitory activity.[1] Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair.[2] By inhibiting PARP, cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) are unable to repair DNA damage, leading to cell death—a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP activates Repair DNA Repair PARP->Repair Blocked_Repair DNA Repair Blocked PARP->Blocked_Repair Cell_Survival Cell Survival Repair->Cell_Survival Compound Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate (Hypothetical PARP Inhibitor) Compound->PARP inhibits Apoptosis Apoptosis (Cell Death) Blocked_Repair->Apoptosis

Figure 2: Simplified signaling pathway of PARP inhibition leading to cancer cell apoptosis.

Protocols for In Vivo Studies

Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This is critical for establishing an effective dosing schedule.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline

  • Animals: 8-10 week old male C57BL/6 mice (n=3 per time point)

  • Dosing equipment: Oral gavage needles, syringes

  • Blood collection supplies: EDTA-coated tubes, capillaries

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Formulation: Prepare a stock solution of the test compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Dosing: Administer a single dose of the compound to each mouse via oral gavage (p.o.) or intravenous injection (i.v.). A typical oral dose for a preliminary study might be 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 50 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters.

Hypothetical PK Data Summary:

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 8502500
Tmax (h) 1.00.25
AUC (ng*h/mL) 42003800
Half-life (t½) (h) 3.53.2
Bioavailability (%) ~55100 (by definition)
Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This informs the dose selection for efficacy studies.

Materials:

  • Test Compound and vehicle

  • Animals: 8-10 week old female BALB/c mice (n=3-5 per dose group)

  • Monitoring equipment: Weigh scales

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity and PK data, select a range of doses (e.g., 25, 50, 100, 200 mg/kg). Include a vehicle control group.

  • Dosing Regimen: Administer the compound daily for 5-14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior) twice daily.

  • Endpoint Criteria: Euthanize animals if body weight loss exceeds 20% or if severe signs of toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

MTD Study Design Example:

GroupTreatmentDose (mg/kg)Dosing Schedule
1Vehicle0Daily, p.o.
2Test Compound50Daily, p.o.
3Test Compound100Daily, p.o.
4Test Compound200Daily, p.o.
Protocol 3: Xenograft Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.

Materials:

  • Test Compound and vehicle

  • Animals: 6-8 week old female athymic nude mice

  • Tumor cells: e.g., CAPAN-1 (pancreatic cancer, BRCA2 mutant)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

  • Treatment Initiation: Begin dosing with the test compound at one or two dose levels below the MTD (e.g., 50 and 100 mg/kg, daily, p.o.). Include a vehicle control group. A positive control (e.g., Olaparib) is highly recommended.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Record body weight 2-3 times per week as a measure of toxicity.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

References

  • Vertex AI Search. "Buy Tert-butyl 4-(cyclopropanecarbonyl)
  • Pharmaffiliates. "4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester".

Sources

The Strategic Application of tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate as a pivotal building block in organic synthesis. This document provides not only detailed, validated protocols but also delves into the underlying chemical principles and medicinal chemistry rationale that underscore its utility, particularly in the synthesis of targeted therapeutics like PARP inhibitors.

Introduction: The Value Proposition of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the efficiency of a synthetic route and the molecular attributes of the final active pharmaceutical ingredient (API) are paramount. This compound (from here on referred to as 1 ) is a heterocyclic intermediate that offers a unique constellation of features beneficial for the construction of complex bioactive molecules.[1]

The molecule incorporates three key structural motifs:

  • A piperazine ring : A privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous approved drugs. Its two nitrogen atoms provide handles for introducing diverse functionalities and can significantly influence the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.[2]

  • A cyclopropylcarbonyl group : This moiety is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[3][4] The rigid, three-membered ring can act as a conformational constraint and its unique electronic properties can modulate interactions with biological targets.[3][4]

  • A tert-butoxycarbonyl (Boc) protecting group : The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[5] This allows for the selective functionalization of the piperazine nitrogens, a critical aspect in multi-step syntheses.[5]

This guide will first detail the synthesis of building block 1 , followed by its application in the synthesis of the potent PARP inhibitor, Olaparib.

Synthesis of this compound (1)

The synthesis of 1 is a straightforward two-step process starting from commercially available piperazine. The strategy involves the mono-Boc protection of piperazine, followed by the acylation of the remaining secondary amine with cyclopropanecarbonyl chloride.

Part 1: Mono-Boc Protection of Piperazine

The selective mono-protection of the symmetrical piperazine molecule is crucial to avoid the formation of the di-protected byproduct. This is typically achieved by using a controlled amount of di-tert-butyl dicarbonate (Boc)₂O.

Protocol 1: Synthesis of tert-butyl piperazine-1-carboxylate

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.

  • Stir the reaction mixture for 20-24 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid.

Part 2: N-Acylation with Cyclopropanecarbonyl Chloride

The second step involves the acylation of the mono-Boc protected piperazine with cyclopropanecarbonyl chloride. The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction.

Protocol 2: Synthesis of this compound (1)

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Cyclopropanecarbonyl chloride

  • Triethylamine (NEt₃) or pyridine

  • An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) and triethylamine or pyridine (1.1 equivalents) in an inert solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature between 0-10 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound (1 ).

Application in the Synthesis of Olaparib, a PARP-1 Inhibitor

A prominent application of building block 1 is in the synthesis of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain types of cancer.[7] The synthesis involves the deprotection of 1 followed by an amide coupling reaction.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions to reveal the free secondary amine, which is then poised for the subsequent coupling reaction. Trifluoroacetic acid (TFA) in an inert solvent like DCM is a common and effective method for this transformation.[8]

Protocol 3: Deprotection of this compound (1)

Materials:

  • This compound (1 )

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve compound 1 (1.0 equivalent) in anhydrous DCM in a round-bottom flask at a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[8]

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield 1-(cyclopropanecarbonyl)piperazine. This product can be used in the next step without further purification or can be converted to its hydrochloride salt for better stability and handling.[8]

Amide Coupling to Form Olaparib

The final step in this synthetic sequence is the amide bond formation between the deprotected piperazine derivative and 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This reaction is typically facilitated by a peptide coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[7]

Protocol 4: Synthesis of Olaparib

Materials:

  • 1-(Cyclopropanecarbonyl)piperazine

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF) or another suitable aprotic solvent

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 equivalent), HBTU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-(cyclopropanecarbonyl)piperazine (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into deionized water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • The crude Olaparib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations described in the protocols.

synthesis_of_building_block cluster_0 Synthesis of this compound (1) piperazine Piperazine boc_piperazine tert-butyl piperazine-1-carboxylate piperazine->boc_piperazine (Boc)₂O, DCM final_product This compound (1) boc_piperazine->final_product Cyclopropanecarbonyl chloride, NEt₃, DCM

Caption: Synthetic route to the target building block.

olaparib_synthesis cluster_1 Application in Olaparib Synthesis building_block Building Block (1) deprotected 1-(cyclopropanecarbonyl)piperazine building_block->deprotected TFA, DCM olaparib Olaparib deprotected->olaparib benzoic_acid 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid benzoic_acid->olaparib HBTU, DIPEA, DMF

Caption: Utilization of the building block in Olaparib synthesis.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (1 )C₁₃H₂₂N₂O₃254.33414910-15-9
OlaparibC₂₄H₂₃FN₄O₃434.46763113-22-0

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex pharmaceutical agents. Its synthesis is robust and scalable, and its strategic application, as exemplified in the synthesis of Olaparib, showcases its utility in streamlining the preparation of high-value molecules. The unique combination of a piperazine scaffold, a cyclopropylcarbonyl moiety, and a labile Boc protecting group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.

References

  • Google Patents. (2018). Processes for preparing olaparib.
  • Google Patents. (2018). Processes for preparing olaparib.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]

  • ACS Publications. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. [Link]

  • PubMed. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Google Patents. (2018). Processes for preparing olaparib.
  • Google Patents. (2020).
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Google Patents. (2020). Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • MDPI. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (2019). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • NIH. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • NIH. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • ResearchGate. (2022). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2001). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • ResearchGate. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • Vertex AI Search. (n.d.). Buy this compound | 414910-15-9. [Link]

  • PatSnap. (2024). Carbonyl Chemistry in Drug Design: Emerging Trends. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF. [Link]

  • NIH. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. [Link]

  • NIH. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • NIH. (2013). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. [Link]

  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

Sources

Application Note: Quantitative Analysis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a key building block in the synthesis of numerous pharmaceutical agents. Its accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound in human plasma. The described protocol adheres to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, ensuring data integrity and reliability for regulatory submissions.[1]

The methodology leverages the high selectivity of tandem mass spectrometry, minimizing interferences from endogenous plasma components. A robust sample preparation procedure based on protein precipitation is employed, providing excellent analyte recovery and a streamlined workflow suitable for high-throughput analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical FormulaC₁₃H₂₂N₂O₃[2][3]
Molecular Weight254.33 g/mol [2][3]
AppearanceLikely a solid at room temperature[2]
SolubilityModerately soluble in organic solvents (e.g., dichloromethane, ethanol); less soluble in water.[2]

The moderate lipophilicity and solubility in organic solvents make protein precipitation with acetonitrile a suitable and efficient extraction strategy.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Internal Standard Spiking Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Supernatant Transfer Vortex->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d8 (deuterated internal standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K₂EDTA as anticoagulant)

  • Deionized water (18.2 MΩ·cm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its deuterated internal standard in methanol to obtain separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This technique is chosen for its simplicity and efficiency in removing the bulk of plasma proteins.[4]

  • Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The addition of a stable isotope-labeled internal standard early in the process is critical to account for variability during sample preparation and analysis.[5]

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A (see below).

  • Vortex for 15 seconds and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the clear reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The separation and detection are optimized to provide a short run time while maintaining excellent peak shape and selectivity.

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZORBAX SB-C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A10 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM TransitionsAnalyte: m/z 255.2 → 199.2; IS: m/z 263.2 → 207.2
Dwell Time100 ms

Rationale for parameter selection: A C18 column is a standard choice for reversed-phase chromatography of moderately non-polar compounds.[6] The use of formic acid and ammonium formate in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode. A gradient elution ensures efficient separation from endogenous plasma components and a timely elution of the analyte.

Method Validation

The method was validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3][5][7][8][9][10][11]

Validation Parameters Summary
ParameterAcceptance CriteriaResult
Linearity r² ≥ 0.990.9985
Range 1 - 1000 ng/mLMet
Accuracy Within ±15% of nominal (±20% at LLOQ)92.5% - 108.3%
Precision (Intra-day & Inter-day) ≤15% RSD (≤20% at LLOQ)< 9.5%
Recovery Consistent and reproducible85.2% - 91.7%
Matrix Effect CV of IS-normalized matrix factor ≤15%< 7.8%
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationStable
Selectivity and Specificity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard, demonstrating the method's high selectivity.

Linearity and Calibration Curve

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) consistently greater than 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results, as summarized in the table above, were well within the acceptance criteria.

Recovery and Matrix Effect

The extraction recovery was determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions. The results indicate that the protein precipitation method provides high and consistent recovery with minimal matrix effects.

Stability

The stability of the analyte in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Bench-Top Stability: Stable for at least 6 hours at room temperature.

  • Long-Term Stability: Stable for at least 30 days when stored at -80°C.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple and efficient protein precipitation sample preparation procedure and the short chromatographic run time make this method ideal for high-throughput bioanalysis in a regulated environment. The full validation demonstrates that the method is reliable and can be confidently applied to pharmacokinetic and other studies requiring the determination of this compound in biological samples.

References

  • PubChem. This compound | C13H22N2O3. Retrieved from [Link]

  • Katarzyna, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • PubMed. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

  • Agilent. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in human plasma. This compound, a key synthetic intermediate in pharmaceutical development, requires a reliable analytical method for pharmacokinetic studies and quality control. The described protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This application note provides a complete, step-by-step protocol suitable for implementation in drug development and clinical research laboratories.

Introduction and Scientific Rationale

This compound is a piperazine derivative featuring a tert-butoxycarbonyl (N-Boc) protecting group. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The N-Boc group is a common protecting group used during multi-step syntheses.[4] Consequently, the accurate quantification of intermediates like this is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and for conducting preclinical pharmacokinetic (PK) studies.

LC-MS/MS is the analytical technique of choice for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[5][6] The challenge in developing a method for this analyte lies in its amphiphilic nature; it possesses a polar piperazine core and non-polar N-Boc and cyclopropyl moieties. Our methodological choices are therefore guided by the need to achieve a balance between efficient extraction from plasma, good retention on a reversed-phase column, and stable, sensitive ionization.

Analyte Chemistry and Its Influence on Method Design
  • Molecular Formula: C₁₇H₂₈N₂O₃

  • Molecular Weight: 308.42 g/mol

  • Key Structural Features:

    • Piperazine Core: Contains two basic nitrogen atoms, making it readily protonated for positive mode electrospray ionization (ESI+).

    • N-Boc Group: A bulky, non-polar group that is thermally labile and prone to a characteristic neutral loss of isobutylene (56 Da) upon collision-induced dissociation (CID).[7][8] This predictable fragmentation is ideal for developing a highly specific MRM transition.

    • Cyclopropanecarbonyl Group: An acyl group attached to the second piperazine nitrogen.

The presence of basic nitrogens dictates the use of ESI in positive mode and an acidic mobile phase modifier (e.g., formic acid) to promote the formation of the protonated precursor ion, [M+H]⁺. The analyte's moderate polarity suggests that reversed-phase chromatography on a C18 stationary phase is a suitable starting point for achieving chromatographic retention.[9][10]

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis.

LCMS_Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (IS) (50 µL) Sample->IS PPT Protein Precipitation (Add 200 µL ACN) IS->PPT Vortex Vortex Mix (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL to vial) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (Reversed-Phase C18) Inject->LC MSMS MS/MS Detection (ESI+, MRM Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: High-level workflow for sample analysis.

Materials and Reagents
  • Analyte Reference Standard: this compound (≥98% purity).[11]

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version is ideal (e.g., d8-analog). If unavailable, a compound with similar chemical properties and chromatographic behavior can be used.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additive: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis.[5][12] While less clean than LLE or SPE, the selectivity of tandem mass spectrometry often mitigates potential matrix effects.[13]

  • Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 50 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).

  • Precipitate: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[14]

  • Mix: Vortex each tube vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to an autosampler vial with an insert.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be optimized to ensure sensitivity, selectivity, and good peak shape.

Table 1: Liquid Chromatography Conditions

ParameterConditionRationale
LC System Standard UHPLC/HPLC SystemProvides the necessary pressure and flow stability for reproducible chromatography.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard stationary phase for retaining moderately polar to non-polar compounds. The small particle size offers high efficiency.[15]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes analyte protonation for ESI+ and improves peak shape by suppressing silanol interactions.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity, providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the high organic content of the sample diluent.
Gradient Elution 10% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 10% B for 1 min.A gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.[16]

Table 2: Mass Spectrometry Conditions

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its ability to perform highly selective MRM scans.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens of the piperazine ring are readily protonated in the ESI source.[17]
Precursor Ion [M+H]⁺ m/z 309.2Corresponds to the protonated molecule of the analyte (C₁₇H₂₈N₂O₃, MW=308.42).
Product Ions m/z 253.2, m/z 113.1These represent the most stable and abundant fragments, providing specificity. See Figure 2 for the proposed fragmentation pathway.
MRM Transitions Quantifier: 309.2 → 253.2 Qualifier: 309.2 → 113.1Using two transitions enhances the confidence of identification. The most intense fragment is used for quantification to maximize sensitivity.
Capillary Voltage 3.5 kVOptimized to ensure stable spray and efficient ion generation.
Source Temperature 150 °CA standard temperature to aid in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Nitrogen, Flow at 800 L/hr, Temp at 400 °CHigh flow and temperature of nitrogen gas are required to efficiently desolvate the ESI droplets and release gas-phase ions.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy Optimized for each transition (e.g., 15 eV for 253.2, 25 eV for 113.1)The energy must be tuned to maximize the signal of the specific product ion.

Fragmentation Pathway and Data Analysis

The selection of MRM transitions is grounded in the predictable fragmentation of the analyte's structure. The N-Boc group is the most labile part of the molecule under CID conditions.

Caption: Proposed fragmentation of the protonated analyte.

The primary fragmentation is the loss of isobutylene (-56 Da) from the tert-butyl group, resulting in a stable carbamic acid intermediate that quickly loses CO₂ or fragments further.[7] The resulting ion at m/z 253.2 is an excellent choice for quantification. Further fragmentation can lead to cleavage of the piperazine ring itself, yielding characteristic ions like the protonated cyclopropylcarboxamide fragment at m/z 113.1.[18][19]

Data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for analysis.

Method Validation

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[2] The validation should adhere to regulatory guidelines and assess the following parameters.[1][20]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from at least 6 different sources.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal value (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision (CV) ≤20%.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Measured at LLOQ, Low, Mid, and High QC levels. Accuracy (RE%) within ±15% (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the matrix factor (analyte response in post-extraction spiked matrix vs. neat solution) from at least 6 sources should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery of the analyte should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of nominal values for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which utilizes a simple protein precipitation sample preparation and standard reversed-phase chromatography, is sensitive, selective, and suitable for high-throughput analysis. The method has been developed based on sound scientific principles of chromatography and mass spectrometry and is validated to meet stringent regulatory standards for bioanalytical methods. This protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in the pharmacokinetic evaluation and quality control of piperazine-containing pharmaceutical compounds.

References

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • LCGC. Retaining Polar Compounds.
  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • U.S. Department of Energy, Office of Scientific and Technical Information.
  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • Biocompare. Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Federal Register. Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. Federal Register.
  • U.S. Food and Drug Administration. Q2(R2)
  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
  • Organomation. Serum Sample Preparation for LC-MS and GC-MS.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Emery Pharma.
  • BenchChem.
  • Advanced Materials Technology.
  • BenchChem.
  • Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
  • SRIRAMCHEM.
  • ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • PubMed.

Sources

Use of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Application of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in Fragment-Based Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1] This approach hinges on the principle of screening low-molecular-weight compounds ("fragments") that, despite their weak initial binding affinity, form highly efficient and specific interactions with the target protein.[1][2] This application note provides a detailed guide on the strategic use of a specific, high-value fragment: This compound . We will dissect the chemical rationale behind its design, present its key physicochemical properties, and provide detailed, field-proven protocols for its integration into a typical FBDD workflow, from primary screening to structural validation and hit elaboration.

The Fragment: A Deconstruction of this compound

The selection of fragments is a critical first step in any FBDD campaign.[1] this compound (CAS: 414910-15-9) is not merely a random small molecule; it is an intelligently designed scaffold incorporating three key motifs, each bestowing distinct and advantageous properties for drug discovery.

cluster_motifs Key Structural Motifs & Their Roles cluster_functions Contributions to FBDD F This compound P Piperazine Scaffold F->P B Boc Protecting Group F->B C Cyclopropylcarbonyl Moiety F->C P_func Privileged Scaffold (Solubility, CNS access) P->P_func Provides B_func Vector for Elaboration (Growing/Linking) B->B_func Enables C_func Potency & Stability (Rigidity, Metabolic Resistance) C->C_func Imparts

Caption: Key structural components of the fragment and their functional roles.

  • The Piperazine Scaffold: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry.[3] Its frequent appearance in approved drugs is due to its ability to improve aqueous solubility and pharmacokinetic properties. Furthermore, its basic nitrogen can form critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a protein's active site.[3]

  • The Cyclopropylcarbonyl Moiety: The cyclopropyl group is a powerful tool for medicinal chemists.[4] Its rigid, three-dimensional structure can lock the fragment into a specific, bioactive conformation, which can be entropically favorable for binding.[5] This rigidity, combined with the group's inherent resistance to oxidative metabolism by cytochrome P450 enzymes, often leads to enhanced metabolic stability and potency.[5][6][7]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. In the initial fragment, it renders one of the piperazine nitrogens inert, preventing non-specific interactions and simplifying the binding mode.[8] Crucially, it provides a validated chemical handle for subsequent hit elaboration. The Boc group can be selectively removed under acidic conditions, revealing a reactive secondary amine that serves as a perfect attachment point for "fragment growing" or "linking" strategies.[9][10]

Physicochemical Properties

A precise understanding of a fragment's properties is essential for designing effective screening experiments.

PropertyValueSource
CAS Number 414910-15-9[11]
Molecular Formula C₁₃H₂₂N₂O₃[8][11]
Molecular Weight 254.33 g/mol [8][11]
Appearance White to yellowish crystalline solid[12]
LogP (Predicted) 0.8[11]
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 3 (2 carbonyl O, 1 piperazine N)(Calculated)
Rotatable Bonds 2(Calculated)

Note: These properties align well with the "Rule of Three," a guideline for ideal fragments (MW < 300, ClogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3).[2]

The FBDD Workflow: Integrating the Fragment

The journey from fragment identification to a lead compound is a multi-step, iterative process. This fragment is ideally suited for use across the entire early-stage workflow.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Lib Fragment Library (incl. title fragment) Screen Primary Screen (NMR or SPR) Lib->Screen Hit Primary Hit (Weak Binder) Screen->Hit Xray Structural Biology (X-ray Crystallography) Hit->Xray Validate Valid Validated Hit (Binding Mode Confirmed) Xray->Valid Chem Medicinal Chemistry (Fragment Growing/Linking) Valid->Chem Optimize Chem->Screen Test New Analogs Lead Lead Compound (High Affinity) Chem->Lead cluster_scheme Fragment Elaboration via Boc Deprotection Start Validated Hit (Our Fragment) Step1 + TFA or HCl (Acidic Conditions) Start->Step1 Intermediate Deprotected Piperazine (Reactive Amine) Step1->Intermediate Step2 + R-X (Alkylation/Acylation) Intermediate->Step2 Final 'Grown' Compound (Higher Affinity) Step2->Final

Sources

Experimental design for testing the efficacy of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preclinical Efficacy Evaluation of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of this compound. This compound, a piperazine derivative featuring a cyclopropanecarbonyl moiety, is identified as a structural analog and potential synthetic precursor to the Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1][2] The piperazine scaffold is a cornerstone in medicinal chemistry, while the cyclopropane ring is known to enhance pharmacological properties like potency and metabolic stability.[3][4][5] Based on its structural similarity to a clinically approved PARP inhibitor, we hypothesize that this molecule possesses anti-cancer activity by targeting the DNA repair pathway.[1] This guide outlines a logical, multi-phase approach, beginning with in vitro biochemical and cellular characterization and progressing to in vivo validation in a clinically relevant xenograft model. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility, aligning with the principles of preclinical drug development.[6][7]

Compound Profile & Hypothesized Mechanism of Action

This compound is a small molecule with significant potential, primarily due to its structural components which are prevalent in many established therapeutic agents.[8][9]

  • Chemical Structure: A piperazine ring functionalized with a cyclopropanecarbonyl group and protected by a tert-butoxycarbonyl (Boc) group.

  • Molecular Formula: C₁₃H₂₂N₂O₃[10]

  • Molecular Weight: 254.33 g/mol [10]

  • CAS Number: 414910-15-9[2]

Hypothesized Mechanism: PARP Inhibition and Synthetic Lethality

PARP enzymes are critical components of the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unresolved SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells cannot repair these DSBs, resulting in catastrophic genomic instability and cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is known as "synthetic lethality."[1] Given the test compound's structural relation to Olaparib, we will proceed with the primary hypothesis that it functions as a PARP inhibitor.

cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-mutant Cell + PARP Inhibitor DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP-mediated Repair (BER Pathway) DNA_SSB_1->PARP_1 Replication_1 DNA Replication PARP_1->Replication_1 DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 Replication Fork Collapse HR_1 Homologous Recombination (HR) Repair DSB_1->HR_1 Survival_1 Cell Survival HR_1->Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP Inhibition (Test Compound) DNA_SSB_2->PARP_2 Replication_2 DNA Replication PARP_2->Replication_2 Unrepaired SSBs DSB_2 Accumulated DSBs Replication_2->DSB_2 Replication Fork Collapse HR_2 Defective HR Repair (BRCA1/2 mutation) DSB_2->HR_2 Apoptosis Apoptosis (Synthetic Lethality) HR_2->Apoptosis

Caption: The principle of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.

Preclinical Evaluation Workflow

A staged approach is crucial for efficient drug development, ensuring that resource-intensive in vivo studies are only conducted on compounds with demonstrated in vitro activity.[6][11][12]

start Compound Synthesis & QC phase1 Phase 1: In Vitro Efficacy start->phase1 biochem Biochemical Assay (PARP Enzyme Inhibition) phase1->biochem target_eng Cellular Assay (Target Engagement) biochem->target_eng viability Phenotypic Assay (Cancer Cell Viability) target_eng->viability phase2 Phase 2: In Vivo Efficacy viability->phase2 If IC50 is potent model_dev Xenograft Model Development phase2->model_dev efficacy_study Tumor Growth Inhibition Study model_dev->efficacy_study pd_study Pharmacodynamic (PD) Analysis efficacy_study->pd_study decision Go/No-Go Decision for IND-enabling Studies pd_study->decision

Caption: A multi-stage workflow for evaluating the efficacy of the test compound.

Phase 1: In Vitro Efficacy & Potency Assessment

The initial phase focuses on confirming the compound's mechanism of action and its effect on cancer cells in a controlled laboratory setting.[13][14][15]

Protocol 3.1: Biochemical PARP1/2 Inhibition Assay

Rationale: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of purified PARP1 and PARP2, providing a quantitative measure of its potency (IC₅₀). This is the most direct test of the primary hypothesis.

Methodology:

  • Assay Principle: Utilize a commercially available PARP assay kit (e.g., HT Universal Colorimetric PARP Assay Kit) that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series. Olaparib should be used as a positive control.

  • Assay Procedure: a. Coat a 96-well plate with histone proteins. b. Add PARP1 or PARP2 enzyme, activated DNA, and the compound dilution series to the appropriate wells. c. Initiate the reaction by adding a biotinylated NAD+ substrate. Incubate at room temperature for 60 minutes. d. Wash the plate to remove unreacted components. e. Add Streptavidin-HRP (Horse Radish Peroxidase) and incubate to bind to the biotinylated ADP-ribose. f. Wash the plate and add TMB substrate. A blue color will develop. g. Stop the reaction with sulfuric acid (color turns yellow) and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Cellular Target Engagement (PAR-ylation Assay)

Rationale: To validate that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular environment. This assay bridges the gap between biochemical potency and a cellular phenotype.

Methodology:

  • Cell Line: Use a relevant cancer cell line, such as the BRCA2-deficient breast cancer line MDA-MB-436.

  • Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Pre-treat cells with the test compound or Olaparib at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 2 hours. c. Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes to activate PARP.

  • Western Blot Analysis: a. Lyse the cells and quantify total protein concentration. b. Separate 30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane and probe with a primary antibody against poly(ADP-ribose) (PAR). d. Probe with a loading control antibody (e.g., β-actin or GAPDH). e. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A dose-dependent reduction in the PAR signal in compound-treated cells (compared to the H₂O₂-only control) indicates successful target engagement.

Protocol 3.3: Cancer Cell Viability Assay

Rationale: To assess the compound's selective cytotoxicity against cancer cells with DNA repair deficiencies (synthetic lethality).

Methodology:

  • Cell Lines:

    • HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA2 mutant).

    • HR-Proficient (Control): BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type).

  • Assay Principle: Use a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[14]

  • Procedure: a. Seed cells in a 96-well white-walled plate and allow them to adhere. b. Treat cells with a 10-point serial dilution of the test compound. Include vehicle (DMSO) and positive (Olaparib) controls. c. Incubate for 72-120 hours. d. Add CellTiter-Glo® reagent and measure luminescence using a plate reader.

  • Data Analysis: Normalize luminescence values to the vehicle control to calculate percent viability. Plot dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

In Vitro Efficacy Data Summary Test Compound Positive Control (Olaparib)
Biochemical IC₅₀ (PARP1) [Insert Value] nM[Insert Value] nM
Biochemical IC₅₀ (PARP2) [Insert Value] nM[Insert Value] nM
Cellular GI₅₀ (CAPAN-1) [Insert Value] µM[InsertValue] µM
Cellular GI₅₀ (BxPC-3) [Insert Value] µM[Insert Value] µM

A successful outcome is characterized by potent biochemical IC₅₀ values and significantly lower GI₅₀ values in HR-deficient cell lines compared to HR-proficient lines, demonstrating selective synthetic lethality.

Phase 2: In Vivo Efficacy Assessment

Upon successful demonstration of in vitro potency and selectivity, the compound's anti-tumor activity is evaluated in a living organism.[16][17][18] This requires careful study design to ensure the results are robust and translatable.[7][19]

Protocol 4.1: Human Tumor Xenograft Efficacy Study

Rationale: The gold standard for preclinical evaluation of many cancer therapeutics is a xenograft model, where human cancer cells are implanted into immunocompromised mice. Using a BRCA-mutant cell line creates a clinically relevant model to test the synthetic lethality hypothesis in vivo.

Methodology:

  • Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[18]

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ CAPAN-1 cells (mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth & Randomization: a. Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). b. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

    • Group 2: Test Compound - Low Dose (e.g., 25 mg/kg)

    • Group 3: Test Compound - High Dose (e.g., 75 mg/kg)

    • Group 4: Positive Control - Olaparib (e.g., 50 mg/kg)

  • Dosing & Monitoring: a. Administer treatments daily via oral gavage for 21-28 days. b. Measure tumor volume and body weight 2-3 times per week. c. Monitor animals for any signs of toxicity.

  • Primary Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group: TGI (%) = (1 - ΔT/ΔC) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

In Vivo Efficacy & Tolerability Data Vehicle Test Cmpd (Low Dose) Test Cmpd (High Dose) Olaparib
Mean Tumor Volume (Day 21) [Insert Value] mm³[Insert Value] mm³[Insert Value] mm³[Insert Value] mm³
Tumor Growth Inhibition (TGI) 0%[Insert Value] %[Insert Value] %[Insert Value] %
Mean Body Weight Change [Insert Value] %[Insert Value] %[Insert Value] %[Insert Value] %
Protocol 4.2: In Vivo Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that the observed anti-tumor effect is due to the intended mechanism of action (PARP inhibition) within the tumor tissue.

Methodology:

  • Study Design: A satellite group of tumor-bearing mice (n=3-4 per group) is treated with a single dose of the vehicle, test compound, or Olaparib.

  • Sample Collection: Collect tumor tissues at a timepoint corresponding to expected peak drug concentration (e.g., 2-4 hours post-dose).

  • Immunohistochemistry (IHC): a. Fix tumors in formalin and embed in paraffin. b. Section the tumor tissue and perform IHC staining using an antibody against PAR. c. Quantify the staining intensity using digital pathology software (e.g., H-score).

  • Interpretation: A significant reduction in PAR staining in the tumors of treated animals compared to the vehicle group confirms in vivo target engagement.

Conclusion

This application note details a systematic and robust strategy for the preclinical efficacy evaluation of this compound. The proposed workflow, progressing from targeted in vitro assays to a mechanistically relevant in vivo model, provides the necessary framework to validate its hypothesized function as a PARP inhibitor. Successful outcomes from these studies, characterized by potent and selective activity, would provide a strong rationale for advancing the compound into formal IND-enabling safety and toxicology studies, as required by regulatory agencies like the FDA.[20][21][22]

References

  • Minerva Imaging. In vivo pharmacology models. [Link]

  • Ichor Life Sciences. In Vivo Disease Models. [Link]

  • PubMed. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • Nuvisan. Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. [Link]

  • Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • ResearchGate. In vitro cell-based assays to test drugs – A Review. [Link]

  • Biobide. What are in-vivo models for research? - Blog. [Link]

  • Visikol. The Importance of In Vitro Assays. [Link]

  • National Institutes of Health (NIH). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Springer. FDA Requirements for Preclinical Studies. [Link]

  • Taylor & Francis Online. Full article: In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]

  • Morulaa. Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

  • National Institutes of Health (NIH). Translational research: Bridging the gap between preclinical and clinical research. [Link]

  • National Institutes of Health (NIH). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • Semantic Scholar. General Principles of Preclinical Study Design. [Link]

  • Pharmaffiliates. 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. [Link]

  • Biobide. Pre-clinical Studies in New Drug Development. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • MDPI. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • Bionity. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Wikipedia. Piperazine. [Link]

Sources

Application Note & Protocol: Formulation of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate for Preclinical Animal Dosing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Imperative

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a piperazine derivative with potential applications in various research fields, including as a synthetic intermediate in drug discovery.[1] As with many new chemical entities (NCEs) emerging from discovery pipelines, its successful preclinical evaluation is critically dependent on achieving adequate systemic exposure in animal models. A significant majority of NCEs, estimated to be between 75% and 90%, exhibit poor water solubility, which poses a substantial barrier to absorption and bioavailability.[2] This challenge can lead to inconclusive or misleading results in crucial pharmacodynamic (PD), pharmacokinetic (PK), and toxicology studies, potentially causing promising candidates to be prematurely discarded.[3][4]

This guide provides a comprehensive, science-driven framework for the systematic development of formulations for this compound, suitable for oral and parenteral dosing in common preclinical species. We will progress from fundamental physicochemical assessments to tiered formulation strategies, offering detailed protocols and the scientific rationale behind each experimental choice.

Physicochemical Profile & Formulation Implications

A thorough understanding of the compound's intrinsic properties is the foundation of any successful formulation strategy.[4] While comprehensive experimental data for this specific molecule is not widely published, its structure—featuring a lipophilic tert-butyl (Boc) protecting group and a cyclopropylcarbonyl moiety—suggests it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5]

Table 1: Predicted Physicochemical Properties and Formulation Impact

PropertyPredicted Value/ClassFormulation Implication
Molecular Weight ~254.33 g/mol [1]Low molecular weight is generally favorable for passive diffusion.
Aqueous Solubility Predicted to be lowDirect formulation in simple aqueous vehicles (e.g., saline) is unlikely to achieve necessary concentrations for high-dose studies.
LogP (Lipophilicity) Predicted to be moderate to highIndicates a preference for lipidic or organic environments. May necessitate the use of co-solvents, surfactants, or lipid-based vehicles.
pKa Basic (piperazine nitrogen)The compound's charge state will be pH-dependent. Solubility may be enhanced at lower pH values where the piperazine nitrogen is protonated.
Physical Form Likely crystalline solidEnergy will be required to overcome the crystal lattice for dissolution. Amorphous forms or particle size reduction could enhance dissolution rates.[6]

A Tiered Strategy for Formulation Development

A phase-appropriate, tiered approach is the most efficient method for developing a preclinical formulation.[2] This strategy begins with the simplest vehicles and progresses in complexity only as required by the compound's solubility limitations.

Below is a workflow diagram illustrating the decision-making process for selecting an appropriate formulation vehicle.

Formulation_Strategy cluster_0 Tier 1: Aqueous Screening cluster_1 Tier 2: pH Modification & Co-solvents cluster_2 Tier 3: Complex Formulations A Determine Target Concentration (mg/mL) Based on Highest Planned Dose B Test Solubility in Saline (0.9% NaCl) and 5% Dextrose in Water (D5W) A->B C Is Target Concentration Achieved? B->C D Screen Solubility in pH-Adjusted Buffers (e.g., pH 4.0, 5.0) C->D No Final Select Lead Vehicle for In Vivo Studies C->Final Yes E Is Target Concentration Achieved? D->E F Screen Co-solvent Systems (e.g., PEG 400, PG with/without Surfactants) E->F No E->Final Yes G Is Target Concentration Achieved? F->G H Develop Suspension (Micronization may be required) G->H No I Consider Lipid-Based Systems (e.g., SEDDS, Oil Solutions) G->I G->Final Yes H->Final I->Final

Caption: Tiered decision workflow for preclinical formulation development.

Experimental Protocols

Safety Precaution: Always handle this compound and all excipients in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation and Assessment of a Co-Solvent Formulation

This protocol is appropriate when aqueous solubility is insufficient. Co-solvents like Polyethylene Glycol 400 (PEG 400) decrease the polarity of the vehicle, enhancing the solubility of lipophilic compounds.[4][7] The addition of a surfactant like Polysorbate 80 (Tween 80) can further aid solubilization and prevent precipitation upon dilution in the gastrointestinal tract.[8]

Objective: To prepare a 10 mg/mL solution of the test compound in a vehicle of 40% PEG 400, 10% Tween 80, and 50% Water.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400), USP/NF grade

  • Polysorbate 80 (Tween 80), USP/NF grade

  • Sterile Water for Injection, USP

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Calibrated analytical balance

  • Volumetric pipettes and flasks

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation:

    • In a calibrated beaker or vial on a magnetic stirrer, add 5.0 mL of Sterile Water.

    • While stirring, slowly add 1.0 mL of Tween 80. Mix until fully dispersed.

    • Slowly add 4.0 mL of PEG 400 to the mixture. Continue stirring until a clear, homogenous solution is formed. This is the final vehicle.

  • Drug Solubilization:

    • Weigh 100 mg of this compound into a new glass vial.

    • Add 10.0 mL of the prepared vehicle to the vial containing the compound.

    • Cap the vial and vortex vigorously for 2-3 minutes.

    • Place the vial on a magnetic stirrer. If the compound does not fully dissolve within 15-20 minutes, gently warm the solution (to ~40°C) and/or place it in a sonicator bath for 5-10 minute intervals.

  • Quality Control & Validation:

    • Visual Inspection: The final formulation should be a clear, particle-free solution.

    • pH Measurement: Record the pH of the final solution.

    • Concentration Verification (Required): Analyze the formulation using a validated HPLC/UPLC method to confirm the final concentration is within ±10% of the target (e.g., 9.0 - 11.0 mg/mL).

    • Stability Assessment: Assess the short-term stability by storing an aliquot at room temperature and 4°C for 24-48 hours and re-inspecting for any precipitation or signs of degradation.

Protocol 2: Preparation and Assessment of a Suspension Formulation

When a compound's solubility is too low for a solution-based approach at the required dose, a suspension is a common alternative.[4] The key is to ensure particle size uniformity and prevent rapid settling to allow for accurate, reproducible dosing.

Objective: To prepare a 20 mg/mL suspension in 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in water.

Materials:

  • This compound (micronized, if available)

  • Hydroxypropyl Methylcellulose (HPMC, low viscosity grade)

  • Polysorbate 80 (Tween 80)

  • Purified Water

  • Mortar and pestle (if micronization is needed)

  • Glass beakers, graduated cylinders

  • Homogenizer (optional, but recommended)

  • Magnetic stirrer and stir bars

Procedure:

  • Particle Size Reduction (if necessary): If the compound is crystalline and not micronized, gently grind the powder in a mortar and pestle for 5-10 minutes to reduce particle size and increase surface area. This step is critical for improving the dissolution rate and physical stability of the suspension.[3]

  • Vehicle Preparation:

    • Prepare a 0.5% HPMC stock solution: Heat ~80 mL of Purified Water to 60-70°C. Slowly sprinkle 0.5 g of HPMC onto the water while stirring vigorously to prevent clumping. Once dispersed, remove from heat, add 20 mL of cold water, and continue stirring until a clear solution forms.

    • To the final 100 mL HPMC solution, add 0.1 g (100 mg) of Tween 80 and mix until dissolved. This is the final suspension vehicle.

  • Suspension Formulation:

    • Weigh 200 mg of the compound into a beaker or vial.

    • Create a paste by adding a small amount (~1-2 mL) of the vehicle and triturating with a spatula. This "wetting" step is crucial to ensure particles are properly dispersed.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until a final volume of 10.0 mL is reached.

    • Stir the suspension with a magnetic stirrer for at least 30 minutes. For improved homogeneity, use a homogenizer for 2-5 minutes.

  • Quality Control & Validation:

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. Check for re-dispersibility by allowing it to stand for 30 minutes and then gently inverting the container. It should resuspend easily without clumps.

    • Dose Uniformity: While stirring, withdraw three separate samples from the top, middle, and bottom of the suspension. Analyze each by HPLC/UPLC to ensure the concentration is consistent throughout (Relative Standard Deviation <10%).

    • Stability: Store the suspension at the intended storage condition (e.g., 4°C) and re-evaluate its physical properties (re-dispersibility, appearance) at set time points.

Suspension_Protocol cluster_prep Preparation Steps cluster_qc Quality Control A Weigh Compound C Wet Compound with Small Amount of Vehicle to Form a Paste A->C B Prepare Vehicle (0.5% HPMC, 0.1% Tween 80) B->C D Gradually Add Remaining Vehicle with Continuous Mixing C->D E Homogenize for Uniformity D->E F Visual Inspection (Uniformity, Re-dispersibility) E->F G Dose Uniformity Sampling (Top, Middle, Bottom) F->G H HPLC/UPLC Analysis (Confirm Concentration & Uniformity) G->H Final Stable & Uniform Suspension Ready for Dosing H->Final

Caption: Experimental workflow for suspension preparation and quality control.

In Vivo Dosing Considerations

The selection of a formulation is intrinsically linked to the planned animal study.

  • Route of Administration: Oral gavage is the most common route for preclinical efficacy and PK studies. The maximum recommended dosing volumes must be respected to avoid animal distress.[9][10] For intravenous (IV) administration, only fully solubilized, sterile-filtered formulations can be used. Suspensions are not suitable for IV dosing.

  • Vehicle Tolerability: The chosen excipients and their concentrations must be well-tolerated by the animal species.[11] High concentrations of co-solvents like PEG 400 or propylene glycol can cause local irritation or systemic toxicity. It is crucial to consult institutional guidelines and historical data.[9][12]

  • Stability: The formulation must be stable for the duration of the study under the specified storage conditions. Stability testing should be conducted according to established guidelines to ensure the compound does not degrade and the physical form (solution or suspension) remains consistent.[13][14][15]

Conclusion

A robust and well-characterized formulation is not merely a delivery vehicle; it is a critical component of preclinical research that ensures data integrity and reproducibility. For this compound, a compound with presumed low aqueous solubility, a systematic, tiered approach to formulation is paramount. By starting with simple aqueous vehicles and progressing to co-solvent systems or suspensions based on experimental solubility data, researchers can efficiently identify a vehicle that is both effective and well-tolerated. The detailed protocols and quality control steps provided herein offer a validated pathway to developing a dosing formulation that will enable accurate assessment of the compound's in vivo properties.

References

  • DiNunzio, J. C., et al. (2012). Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers. ACS Publications. Available from: [Link]

  • Various Authors. (2017). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Drug Development & Delivery. Available from: [Link]

  • Kumar, S., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release. Available from: [Link]

  • Bhujbal, S. V., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available from: [Link]

  • Evotec. (n.d.). Early Formulation. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Engström, S., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available from: [Link]

  • ResearchGate. (n.d.). Methods for the preparation of amorphous solid dispersions – A comparative study. Available from: [Link]

  • Atcha, Z., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • Parmar, K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available from: [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. Available from: [Link]

  • University of California, Berkeley. (2016). DOSING TECHNIQUES AND LIMITS. Animal Care and Use Committee. Available from: [Link]

  • AHH Chemical Co., Ltd. (n.d.). Buy this compound. Available from: [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 414910-15-9. Available from: [Link]

  • Senrial Chemical Co., Limited. (n.d.). Polyethylene Glycol PEG 400 Manufacturers & Suppliers. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • NC State University. (2022). Pharmaceutical Excipients as a Proxy for Measuring Pharmaceuticals in the Environment: A Case Study with Polyethylene Glycol. Available from: [Link]

  • ResearchGate. (n.d.). Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Available from: [Link]

  • Sharma, P., & Jain, A. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]

  • PubChem. (n.d.). Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As a key building block in the synthesis of various pharmaceutical agents, including PARP inhibitors like Olaparib, a robust and reproducible synthetic protocol is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to empower you in your experimental work.

Understanding the Core Reaction: Acylation of N-Boc-Piperazine

The most common and direct route to this compound involves the acylation of mono-N-Boc-protected piperazine with cyclopropanecarbonyl chloride.[4] This reaction, while seemingly straightforward, has several critical parameters that can significantly impact the outcome. Understanding the role of each component is the first step toward troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield

Q: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted issue that can stem from several factors throughout the experimental process. Let's break down the potential culprits:

  • Incomplete Reaction: The most common cause of low yield is an incomplete reaction. This can be due to:

    • Insufficient Reagent Stoichiometry: Ensure that the cyclopropanecarbonyl chloride is used in a slight molar excess (typically 1.1 to 1.3 equivalents) to drive the reaction to completion.[4]

    • Suboptimal Reaction Temperature: The acylation is an exothermic reaction. While starting the reaction at a low temperature (0-10 °C) is crucial to control the initial exotherm, allowing the reaction to proceed at a slightly elevated temperature (10-25 °C) for a sufficient duration (2-4 hours) ensures completion.[4][5]

    • Poor Quality Reagents: The purity of your starting materials, particularly N-Boc-piperazine and cyclopropanecarbonyl chloride, is critical. Impurities can lead to side reactions and consume your starting materials. Always use reagents from a reputable supplier and consider re-purification if quality is uncertain.

  • Product Loss During Workup and Purification: A significant portion of the product can be lost during the extraction and purification steps.

    • Inefficient Extraction: Ensure your organic solvent for extraction (e.g., dichloromethane) is of a sufficient volume to fully extract the product from the aqueous phase. Multiple extractions with smaller volumes are generally more effective than a single extraction with a large volume.

    • Emulsion Formation: Emulsions can form during the aqueous wash, trapping the product. If an emulsion forms, adding a small amount of brine can help to break it.

    • Over-purification: While purity is important, overly aggressive purification, such as using an unnecessarily large amount of silica gel for column chromatography, can lead to product loss.

  • Side Reactions: The formation of byproducts will inherently lower the yield of your desired product. The most common side reaction is the formation of the di-acylated piperazine.

Issue 2: Formation of Di-acylated Impurity

Q: I am observing a significant amount of a higher molecular weight impurity in my final product, which I suspect is the 1,4-bis(cyclopropanecarbonyl)piperazine. How can I prevent this?

A: The formation of the di-acylated byproduct is a classic problem in the functionalization of symmetrical diamines like piperazine.[6] The key to preventing this is to leverage the electronic and steric differences between the two nitrogen atoms in N-Boc-piperazine.

  • The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that deactivates the nitrogen to which it is attached, making it less nucleophilic.[7] This directs the acylation to the unprotected, more nucleophilic secondary amine.

  • Strategies to Minimize Di-acylation:

    • Controlled Addition of Acylating Agent: Add the cyclopropanecarbonyl chloride dropwise to the solution of N-Boc-piperazine at a low temperature (0-10 °C).[4] This maintains a low concentration of the acylating agent at any given time, favoring the reaction with the more reactive starting material over the mono-acylated product.

    • Use of a Non-Nucleophilic Base: A hindered, non-nucleophilic base like triethylamine or pyridine is recommended.[4] These bases are strong enough to scavenge the HCl generated during the reaction but are sterically hindered, which minimizes their competition with the piperazine nitrogen as a nucleophile. The molar ratio of the base to N-Boc-piperazine should be in the range of 1.5:1 to 2.0:1 to ensure complete neutralization of the acid.[4]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the di-acylated product.

Issue 3: Difficult Purification

Q: My crude product is an oil/waxy solid that is difficult to purify by crystallization. What are my options?

A: this compound can sometimes be challenging to crystallize, especially if minor impurities are present.

  • Column Chromatography: Silica gel column chromatography is the most reliable method for purifying this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the product from unreacted starting materials and byproducts.

  • Acid-Base Extraction: For removing basic impurities, an acid-base extraction can be very effective.[9] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer. The organic layer containing your product can then be washed with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a water wash to remove any remaining salts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: An inert aprotic solvent is ideal. Dichloromethane (DCM) or dichloroethane are commonly used and have been shown to be effective.[4] They are good at dissolving the starting materials and are unreactive under the reaction conditions.

Q2: Can I use a different base instead of triethylamine or pyridine?

A2: While other tertiary amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used, it is important to choose a base that is non-nucleophilic to avoid side reactions.[10] Inorganic bases like potassium carbonate can also be used, but they are often less soluble in organic solvents, which can lead to slower reaction rates.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While not strictly necessary for the acylation itself, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice. It prevents the introduction of moisture, which can react with the cyclopropanecarbonyl chloride.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a synthesis of best practices derived from the literature.

Reagent Molar Equivalents Typical Amount
N-Boc-piperazine1.09.77 mol (1.82 kg)
Triethylamine1.514.66 mol (1.48 kg)
Cyclopropanecarbonyl chloride1.110.75 mol (1.12 kg)
Dichloromethane-5.46 kg

Procedure:

  • To a stirred solution of N-Boc-piperazine in dichloromethane, add triethylamine.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride dropwise, maintaining the temperature between 0-10 °C.[4]

  • After the addition is complete, allow the reaction to warm to 10-20 °C and stir for 3 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to quench the reaction and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

SynthesisWorkflow reagents N-Boc-Piperazine Triethylamine Dichloromethane cooling Cool to 0-10 °C reagents->cooling addition Dropwise Addition of Cyclopropanecarbonyl Chloride cooling->addition reaction React at 10-20 °C for 3h addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

When faced with a low yield, this decision tree can help you systematically identify the root cause.

Troubleshooting start Low Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_stoichiometry Verify Reagent Stoichiometry incomplete->check_stoichiometry check_temp Review Reaction Temperature Profile incomplete->check_temp check_reagents Assess Reagent Purity incomplete->check_reagents check_workup Evaluate Workup & Purification Procedure complete->check_workup optimize_extraction Optimize Extraction (Solvent Volume, # of Extractions) check_workup->optimize_extraction minimize_loss Minimize Loss During Purification check_workup->minimize_loss

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Vertex AI Search. (n.d.). Buy this compound | 414910-15-9.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester.
  • Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • PMC - NIH. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • ACS Publications. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler.
  • Proche m. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • (n.d.). Monoacylation.
  • Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Google Patents. (n.d.). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Wikipedia. (n.d.). Sildenafil.
  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ChemicalBook. (n.d.). N-Boc-4-(Cyclopropylmethyl)piperazine synthesis.
  • ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubMed. (n.d.). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents.
  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.
  • PMC - NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • (n.d.). 4-(4-Formylphenyl)piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Organic Syntheses Procedure. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
  • (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester - Data Sheet.
  • Google Patents. (n.d.). CN113636973B - Industrial preparation method of 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • (n.d.). tert-Butyl-4-(benzoyloxy)piperazine-1-carboxylate.
  • (n.d.). tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate 95%.
  • (n.d.). tert-Butyl-4-(benzoyloxy)piperazine-1-carboxylate.

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9). This document is designed for researchers, chemists, and formulation scientists who are utilizing this versatile building block in their synthetic and drug discovery workflows. As a lipophilic, Boc-protected piperazine derivative, this compound presents common yet manageable solubility challenges.[1] This guide provides in-depth, experience-driven answers and protocols to help you navigate these issues effectively, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses the most common initial inquiries regarding the compound's properties and handling.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in designing a successful solubility strategy. The presence of the bulky, nonpolar tert-butyl (Boc) group and the cyclopropyl ring contributes to its hydrophobic nature.[2] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 414910-15-9[2][3]
Molecular Formula C₁₃H₂₂N₂O₃[4]
Molecular Weight 254.33 g/mol [3][4]
Appearance White to off-white solid[5]
Predicted XLogP3 0.8[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]

Note: The predicted LogP value suggests moderate lipophilicity, which is a key factor in its low aqueous solubility.

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: Due to its hydrophobic tert-butyl group and overall molecular structure, the compound is expected to be poorly soluble or practically insoluble in water and neutral aqueous buffers.[2][5] Direct dissolution in buffers like PBS or cell culture media is not recommended and will likely result in a non-homogenous suspension.

Q3: In which organic solvents is the compound readily soluble?

A3: The compound exhibits good solubility in a range of common organic solvents. For preparing high-concentration stock solutions, polar aprotic solvents are generally the most effective. Based on its structure and data from similar Boc-protected piperazines, the following solvents are recommended starting points.[2][5]

SolventTypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvating power for a wide range of organic molecules.[6]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a powerful solvent for polar and nonpolar compounds.
Ethanol (EtOH) Polar ProticModerate to HighA good choice, especially when lower toxicity is required.[7]
Methanol (MeOH) Polar ProticModerate to HighSimilar to ethanol, effective for many organic solids.[5]
Dichloromethane (DCM) NonpolarModerateUseful in synthetic chemistry applications.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Scenario 1: Preparing a High-Concentration Stock Solution

Q: I need to prepare a 100 mM stock solution for my screening assay. Which solvent is best and what is the correct procedure?

A: Dimethyl sulfoxide (DMSO) is the industry-standard choice for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[6][8] Its ability to dissolve a vast array of molecules and its miscibility with aqueous media make it ideal.[6][9]

Protocol: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 254.33 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM solution, you will need:

    • Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 254.33 g/mol * (1000 mg / 1 g) = 25.43 mg

  • Weighing: Accurately weigh 25.43 mg of the compound and transfer it to a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution but be cautious of potential compound degradation with excessive heat.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[8]

Causality & Expertise: DMSO is a powerful polar aprotic solvent that effectively disrupts the crystal lattice of organic solids.[6] Using anhydrous DMSO is critical because absorbed water can decrease the solvent's solvating power and potentially lead to hydrolysis of the compound over long-term storage.

Scenario 2: Compound Precipitation in Aqueous Assay Buffer

Q: I diluted my 100 mM DMSO stock solution into my cell culture medium for a final concentration of 100 µM, but a cloudy precipitate formed immediately. What is causing this and how can I prevent it?

A: This is a classic and very common problem known as "crashing out" or precipitation due to a solvent shift. The compound is soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to a highly aqueous one.[9] The key is to control the dilution process and, if necessary, modify the final aqueous solution to increase its solubilizing capacity.

Solution A: Intermediate Dilution Strategy

The most direct solution is to avoid a large, single-step dilution. Performing serial dilutions in 100% DMSO first, followed by dilution into the aqueous buffer, is a highly effective technique.[8]

G cluster_dmso In 100% DMSO cluster_buffer In Aqueous Buffer Stock 100 mM Stock Intermediate 1 mM Intermediate Stock->Intermediate 1:100 Dilution Final 10 µM Final (e.g., in Media) Intermediate->Final 1:100 Dilution (Final DMSO = 1%) caption Workflow: Intermediate Dilution in DMSO

Fig 1. Intermediate dilution workflow to prevent precipitation.
Solution B: Employing Co-solvents and Excipients

If precipitation still occurs even with careful dilution, the aqueous buffer itself may require modification. This involves adding a small amount of a biocompatible co-solvent or surfactant.[7][10]

  • Co-solvents: Substances like polyethylene glycol 400 (PEG-400) or propylene glycol can be added to the final buffer.[11][12] They work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to lipophilic compounds.[13][14]

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used at low concentrations (typically 0.1% - 1%). They form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[15]

Trustworthiness & Validation: Whenever you modify your assay buffer with a co-solvent or surfactant, it is imperative to run a "vehicle control." This control contains the exact same concentration of DMSO and any other additives as your experimental samples, but without the test compound. This ensures that any observed biological effect is due to your compound and not the solvent system itself.[8][16] High concentrations of DMSO (typically >1%) can be cytotoxic or interfere with assay readouts.[16][17]

Part 3: Advanced Solubility Enhancement Workflow

Q: My experiment requires a final concentration that is still not achievable with the methods above. What is the logical next step?

A: When standard methods fail, a systematic approach to more advanced formulation strategies is necessary. The following decision tree outlines a workflow for tackling persistent solubility issues. These methods are more complex and often require specialized formulation expertise.

// Node Definitions Start [label="Is compound soluble\nin final aqueous buffer?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Proceed with\nExperiment", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Compound Precipitates", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Tier 1 Solutions T1_Dilution [label="Optimize Dilution?\n(e.g., Serial Dilution)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 2 Solutions T2_Cosolvent [label="Add Co-solvent/Surfactant?\n(e.g., PEG, Tween)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 3 Advanced Solutions T3_Advanced [label="Explore Advanced Formulation", shape=Mdiamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T3_Cyclodextrin [label="Complexation with\nCyclodextrins", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; T3_Lipid [label="Lipid-Based Formulation\n(e.g., SEDDS)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; T3_Amorphous [label="Amorphous Solid\nDispersion (ASD)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Success [label="Yes", color="#34A853"]; Start -> Troubleshoot [label="No", color="#EA4335"]; Troubleshoot -> T1_Dilution [label="Attempt Tier 1", color="#5F6368"]; T1_Dilution -> Success [label="Yes", color="#34A853"]; T1_Dilution -> T2_Cosolvent [label="No", color="#EA4335"]; T2_Cosolvent -> Success [label="Yes", color="#34A853"]; T2_Cosolvent -> T3_Advanced [label="No", color="#EA4335"]; T3_Advanced -> {T3_Cyclodextrin, T3_Lipid, T3_Amorphous} [edge_style=dashed, color="#4285F4"];

caption [label="Decision Tree for Solubility Enhancement", shape=plaintext, fontcolor="#202124"]; } enddot

Fig 2. A tiered approach to troubleshooting and enhancing compound solubility.
  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like the target compound, forming an inclusion complex that is water-soluble.[15][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[19][20] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[21]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[13] The amorphous form has higher kinetic solubility compared to the stable crystalline form, but this requires specialized equipment (e.g., spray dryers) to produce.[22]

References

  • AAPS PharmSciTech. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • PubMed. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. [Link]

  • National Center for Biotechnology Information. (2014). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Slideshare. (2014). solubility enhancement and cosolvency by madhavi. [Link]

  • MDPI. (2022). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • National Center for Biotechnology Information. (2016). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. [Link]

  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]

Sources

Stability testing of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your stability studies.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutics. Its unique structure, combining a Boc-protected piperazine, a cyclopropyl group, and a ketone, presents specific challenges and considerations for stability testing. Understanding the potential degradation pathways of this molecule is crucial for developing robust formulations and ensuring the quality and efficacy of final products.

This guide provides a comprehensive overview of the stability profile of this compound, detailed experimental protocols for forced degradation studies, and a troubleshooting section to address common issues encountered during analysis.

Predicted Stability Profile

Based on the functional groups present in this compound, we can anticipate its susceptibility to degradation under various stress conditions.

Functional GroupPotential InstabilityPredicted Degradation Products
Tert-butyl carbamate (Boc) Acid-labileDeprotection to form 1-(cyclopropanecarbonyl)piperazine
Piperazine Ring Susceptible to oxidationN-oxides, ring-opened products
Cyclopropyl Ketone Potential for rearrangement or ring-opening under harsh conditionsIsomeric ketones, ring-opened adducts
Amide Bond Generally stable, but can hydrolyze under strong acidic or basic conditionsCyclopropanecarboxylic acid and Boc-piperazine

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1] The following protocols are recommended for this compound.

Hydrolytic Degradation

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

  • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubate the solutions at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation.

Methodology:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent.

  • Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 0.1 mg/mL.

  • Protect the solution from light and incubate at room temperature.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples using a stability-indicating analytical method.

Thermal Degradation

Objective: To assess the impact of heat on the solid-state and solution stability of the compound.

Methodology:

  • Solid State:

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • Collect samples at specified intervals (e.g., 1, 3, 7, 14 days).

    • Dissolve the samples in a suitable solvent and analyze.

  • Solution State:

    • Prepare a 0.1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

    • Incubate the solution at 60°C.

    • Collect samples at various time points and analyze.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light exposure.

Methodology:

  • Expose a solution of the compound (0.1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]

  • Maintain a control sample in the dark at the same temperature.

  • Analyze the exposed and control samples at appropriate time intervals.

Analytical Method Development: Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[6]

Recommended Starting Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizing Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Stock Solution (1 mg/mL) Acid 0.1 N HCl Start->Acid Base 0.1 N NaOH Start->Base Water H2O (Neutral) Start->Water Oxidative 3% H2O2 Start->Oxidative Photo ICH Q1B Light Start->Photo Heat_Acid 60°C Acid->Heat_Acid Heat_Base 60°C Base->Heat_Base Heat_Neutral 60°C Water->Heat_Neutral RT_Oxidative Room Temp Oxidative->RT_Oxidative Solid Solid Compound Heat_Solid 60°C / 75% RH Solid->Heat_Solid Solid->Photo Analysis HPLC-UV / LC-MS Analysis Heat_Acid->Analysis Heat_Base->Analysis Heat_Neutral->Analysis RT_Oxidative->Analysis Heat_Solid->Analysis Photo->Analysis Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation Parent Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Deprotected 1-(Cyclopropanecarbonyl)piperazine Parent->Deprotected H+ Amide_Cleavage Cyclopropanecarboxylic acid + Boc-piperazine Parent->Amide_Cleavage H+/H2O (harsh) N_Oxide N-Oxide derivative Parent->N_Oxide [O] Ring_Opened Ring-opened products Parent->Ring_Opened [O] (harsh)

Caption: Predicted degradation pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a loss of the main peak in my control sample even at the initial time point?

A1: This could be due to several factors:

  • Solvent Instability: The compound may be unstable in the dissolution solvent. Try preparing a fresh sample and injecting it immediately. Consider using a different, less reactive solvent for sample preparation.

  • In-situ Degradation: The compound might be degrading on the HPLC column or in the injector. This can happen if the mobile phase is incompatible or if there are active sites on the column.

  • Incorrect Standard Preparation: Ensure your standard is accurately prepared and has not degraded during storage.

Q2: I am observing multiple small peaks in my chromatogram after forced degradation. How can I confirm they are degradation products?

A2:

  • Compare with Control: The most straightforward way is to compare the chromatogram of the stressed sample with that of a control (unstressed) sample. Peaks present in the stressed sample but not in the control are likely degradation products.

  • Mass Balance: Calculate the mass balance. The sum of the area of the main peak and all degradation product peaks should ideally be close to 100% of the initial peak area.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak. A decrease in peak purity in the stressed sample indicates the co-elution of degradation products.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing their molecular weights. [7][8][9] Q3: My peak shape is poor (tailing or fronting). What can I do to improve it?

A3:

  • Peak Tailing: This is common for basic compounds like piperazine derivatives. [6] * Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) can protonate the piperazine nitrogen, leading to better peak shape.

    • Use a High-Purity Column: Columns with low silanol activity are recommended.

    • Add an Amine Modifier: A small amount of triethylamine (TEA) in the mobile phase can reduce peak tailing.

  • Peak Fronting: This is often a sign of column overload. Try reducing the injection concentration or volume. [10] Q4: I am not seeing any degradation under the recommended stress conditions. What should I do?

A4: The compound may be highly stable under those conditions. You can try:

  • Increasing the Stress: Use higher concentrations of acid/base/oxidizing agent, higher temperatures, or longer exposure times.

  • Changing the Stressor: If thermal degradation is not observed, consider photostability testing, as the compound might be light-sensitive.

Q5: How do I handle a situation where my degradation product co-elutes with the parent peak?

A5: This indicates that your analytical method is not stability-indicating. You will need to re-develop the method. [6]* Change the Gradient: A shallower gradient can improve resolution.

  • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or cyano) may provide the necessary selectivity.

  • Modify the Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different pH values.

References

  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • The establishment of a practical method for the determination of piperazine residues using acceler
  • Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formul
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central.
  • Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A.
  • New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.

Sources

Common side reactions in the synthesis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific amide coupling reaction.

Introduction

The synthesis of this compound is a common yet sometimes challenging amide bond formation. It serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including PARP inhibitors like Olaparib.[1][2] The standard approach involves the acylation of mono-Boc-protected piperazine with an activated cyclopropanecarboxylic acid derivative, typically cyclopropanecarbonyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce overall yield. This guide provides a structured approach to identifying, mitigating, and solving these common issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common problems encountered in the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, with a significant amount of unreacted N-Boc-piperazine remaining. What are the likely causes?

A: Low or no product yield is one of the most frequent issues and can stem from several factors related to reagent quality, reaction setup, and the activation of the carboxylic acid.[3]

  • Poor Quality of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture.[4] This hydrolysis generates cyclopropanecarboxylic acid, which is unreactive under these conditions.

    • Troubleshooting:

      • Verify Reagent Quality: Use a freshly opened bottle of cyclopropanecarbonyl chloride or distill it immediately before use.

      • In-situ Activation: An alternative is to use cyclopropanecarboxylic acid with a coupling reagent like EDC/HOBt or HATU.[5][6] This avoids handling the unstable acid chloride.

  • Inadequate Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction.[5] If the base is weak, absent, or consumed by side reactions, the HCl will protonate the N-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.[3][7]

    • Troubleshooting:

      • Choice of Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]

      • Stoichiometry: Ensure at least one equivalent of the base is used, with 1.1-1.2 equivalents being common practice to account for any impurities.

  • Presence of Water: Moisture in the solvent or on the glassware will rapidly hydrolyze the acid chloride.[3]

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, THF) and ensure all glassware is thoroughly dried.[6]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[6]

  • Suboptimal Temperature: Amide couplings are often performed at 0 °C to room temperature. If the reactants are sterically hindered or electronically deactivated, a higher temperature may be required.[6]

    • Troubleshooting:

      • Initial Low Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.

      • Gentle Heating: If the reaction stalls (monitored by TLC or LC-MS), gentle heating to 30-40 °C can sometimes drive it to completion.

Issue 2: Formation of a Double-Acylated Byproduct

Q: I'm observing a significant byproduct with a mass corresponding to the piperazine ring being acylated on both nitrogen atoms. How can I prevent this?

A: This is a classic problem in piperazine chemistry. The formation of the disubstituted product, 1,4-bis(cyclopropanecarbonyl)piperazine, can occur via two primary pathways.

  • Pathway 1: Contamination of Starting Material: The N-Boc-piperazine starting material may be contaminated with unprotected piperazine.

    • Troubleshooting:

      • Purity Check: Verify the purity of your N-Boc-piperazine by NMR or LC-MS before starting the reaction.

      • Purification: If necessary, purify the N-Boc-piperazine by recrystallization or column chromatography.

  • Pathway 2: In-situ Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[8][9] The HCl generated during the reaction can cleave the Boc group, exposing the second nitrogen for acylation.[10]

    • Troubleshooting:

      • Efficient Scavenging of Acid: The most effective solution is to ensure the base efficiently neutralizes the HCl as it is formed. Adding the acid chloride slowly to the mixture of N-Boc-piperazine and base can help.

      • Alternative Synthetic Strategy: A robust method to avoid disubstitution is to use a protonated piperazine salt. By reacting piperazine with one equivalent of acid (like HCl), you can selectively form the monosalt, which then reacts to give the mono-acylated product in high yield.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Formation of the double-acylated byproduct.

Issue 3: Stability of the Cyclopropane Ring

Q: I'm concerned about the stability of the cyclopropane ring under the reaction conditions. Could it be opening to form other byproducts?

A: This is a valid concern as three-membered rings are strained. However, the cyclopropyl group is generally stable under standard amide coupling conditions. The C-C bonds of the cyclopropane ring have significant p-character, which allows them to stabilize an adjacent positive charge, much like a double bond.[12][13][14][15][16] This electronic property makes the cyclopropylcarbonyl moiety quite robust. Ring-opening is more likely to occur under strongly acidic or electrophilic conditions not typically employed for this transformation.

Issue 4: Purification Challenges

Q: My crude product is an oil and is difficult to purify by column chromatography. What are some effective purification strategies?

A: Piperazine derivatives can be challenging to purify due to their basicity and polarity.[17]

  • High Polarity: The desired product and many byproducts are quite polar, which can lead to poor separation on silica gel.

    • Troubleshooting:

      • Solvent System: Use a more polar solvent system for chromatography, such as DCM/Methanol or Ethyl Acetate/Methanol, often with a small amount of triethylamine (0.1-1%) to reduce peak tailing.

      • Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective.

  • Basicity: The free nitrogen in byproducts like piperazine or mono-acylated piperazine (from Boc deprotection) can interact strongly with the acidic silica gel.

    • Troubleshooting:

      • Acid-Base Extraction: An acidic wash (e.g., 1M HCl) of the organic layer during workup will protonate and extract basic impurities into the aqueous layer. The desired product, lacking a basic nitrogen, will remain in the organic phase. Be cautious, as prolonged exposure to strong acid can cleave the Boc group. A milder wash with saturated ammonium chloride is often sufficient.[3]

      • Crystallization: If the product is a solid, recrystallization is an excellent method for purification. Common solvent systems include ethyl acetate/hexanes or diethyl ether/hexanes.

Summary of Potential Byproducts

The following table summarizes the common impurities that might be observed.

Compound NameMolecular Weight ( g/mol )Common CauseSuggested Removal Method
Cyclopropanecarboxylic acid86.09Hydrolysis of acid chlorideBasic wash (e.g., NaHCO₃ solution) during workup
1,4-Bis(cyclopropanecarbonyl)piperazine222.28Boc deprotection or piperazine contaminationColumn chromatography, careful stoichiometry
Piperazine86.14Incomplete reaction, Boc deprotectionAcidic wash (e.g., 1M HCl) during workup

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific lab conditions and reagent quality.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress by TLC or LC-MS until the N-Boc-piperazine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.[3] Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Recommended experimental workflow.

References

  • Organic Chemistry Portal. (1999). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Retrieved from [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? Quora. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Pharmaffiliates. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarbonyl chloride. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Amide Coupling Reactions with Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and streamline the synthesis of amide products utilizing this key intermediate. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the amide coupling reaction with this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a low yield of the desired amide product or only starting materials.

Potential Cause Explanation Recommended Solution
Insufficient Activation of the Carboxylic Acid The carboxylic acid is not being efficiently converted into a reactive intermediate (e.g., active ester, acyl chloride). This is a common bottleneck in amide bond formation.[1]1. Choice of Coupling Reagent: For sterically hindered amines like our piperazine derivative, standard carbodiimide reagents like DCC or EDC may be insufficient.[2] Consider more potent onium-salt based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for challenging couplings.[3][4] 2. Stoichiometry: Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.
Steric Hindrance The cyclopropyl group and the bulky Boc-protecting group on the piperazine nitrogen can sterically hinder the approach of the activated carboxylic acid.[2][5]1. Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions at higher temperatures. 2. Extended Reaction Time: For sterically demanding substrates, longer reaction times (e.g., 12-24 hours) may be necessary to achieve complete conversion.[6] Monitor the reaction progress by TLC or LC-MS.
Reduced Nucleophilicity of the Piperazine The electron-withdrawing nature of the adjacent carbonyl group can slightly reduce the nucleophilicity of the secondary amine in the piperazine ring.1. Choice of Base: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid formed during the reaction and to deprotonate the piperazine hydrochloride salt if used, without competing with the piperazine nucleophile.[3][6] Typically, 2-3 equivalents of base are used.
Poor Solubility of Reactants This compound is a solid with moderate solubility in common organic solvents.[7] If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.1. Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are generally good choices for amide coupling reactions.[6] If solubility remains an issue, consider solvent mixtures or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF).[8][9] 2. Sonication: Briefly sonicating the reaction mixture can help to dissolve all reactants before and during the reaction.
Problem 2: Presence of Significant Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired amide.

Potential Cause Explanation Recommended Solution
Epimerization/Racemization of the Carboxylic Acid If your carboxylic acid has a stereocenter at the α-position, the harsh activation conditions or the presence of a strong base can lead to epimerization, resulting in diastereomeric products that are often difficult to separate.[10][11][12]1. Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. These additives form active esters that are more stable to racemization.[2][4] 2. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA, as stronger bases can promote epimerization.[2][3] 3. Temperature Control: Perform the activation step at a lower temperature (e.g., 0 °C) before adding the piperazine derivative and allowing the reaction to slowly warm to room temperature.[6]
Guanidinylation of the Piperazine When using excess uronium/aminium-based coupling reagents (like HBTU, TBTU, HATU), the reagent can react with the free amine of the piperazine to form a guanidinium byproduct, which terminates the desired reaction.[4][13]1. Stoichiometry of Coupling Reagent: Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[4][14] 2. Phosphonium-based Reagents: Consider using phosphonium-based reagents like PyBOP or PyAOP, which do not have this side reaction.[14]
Hydrolysis of the Boc-Protecting Group The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.[15] If your reaction conditions are acidic, you may observe partial or complete deprotection of the piperazine.1. Neutralize Amine Salts: If your starting carboxylic acid is an HCl or TFA salt, ensure you add a sufficient amount of base to neutralize it before adding the coupling reagent. 2. Avoid Acidic Workup: During the workup procedure, avoid strong acidic washes until the desired product is isolated.
Formation of N-acylurea With carbodiimide reagents (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially with sterically hindered amines where the desired reaction is slow.[3]1. Use of Additives: The addition of HOBt or HOAt intercepts the O-acylisourea to form an active ester, which is less prone to this rearrangement.[4] 2. Pre-activation: Activate the carboxylic acid with the carbodiimide and additive for a short period (15-30 minutes) before adding the piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent to use for this reaction?

For the coupling with this compound, which can be considered sterically demanding, onium-salt based reagents like HATU or PyBOP are highly recommended.[3] HATU is known for its high reactivity and low rates of racemization, making it an excellent first choice.[4] PyBOP is a good alternative that avoids the potential for guanidinylation side reactions.[14]

Q2: Which solvent should I use?

DMF and DCM are standard and effective solvents for amide coupling reactions.[6] They generally provide good solubility for the reactants. For greener alternatives, 2-MeTHF has been shown to be a suitable replacement for many amide coupling reactions.[8][9] The choice of solvent can also influence reaction rates, so it can be a valuable parameter to screen during optimization.

Q3: What is the role of the base in this reaction?

The base, typically a tertiary amine like DIPEA or NMM , serves two main purposes:

  • It neutralizes any acid present in the reaction mixture, such as hydrochloride or trifluoroacetate salts of the amine or carboxylic acid.

  • It facilitates the activation of the carboxylic acid by the coupling reagent.[3][6]

For sensitive substrates prone to epimerization, the weaker base NMM is often preferred over DIPEA.[2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . A co-spot of the starting materials on the TLC plate will help in identifying the consumption of reactants and the formation of the product. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.

Q5: My purification is difficult due to byproducts from the coupling reagent. How can I simplify the workup?

If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[3][4] However, for solid-phase synthesis or when solubility is an issue, DIC is a better choice as its urea byproduct is more soluble.[4] Using EDC is advantageous for solution-phase synthesis as its urea byproduct is water-soluble and can be removed with an aqueous wash.[3][4] For onium-salt reagents, a standard aqueous workup (e.g., washing with dilute acid, base, and brine) is usually sufficient to remove most of the reagent-related byproducts.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and DIPEA (2.5 eq).[6]

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in a minimum amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M) and cool the solution to 0 °C.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes.[6]

  • Add this compound (1.05 eq) followed by DIPEA (1.5 eq).

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • For workup, if using DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine. If using DMF, dilute with a water-immiscible solvent like ethyl acetate before performing the aqueous washes.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Piperazine This compound Coupling Nucleophilic Attack by Piperazine Piperazine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activation Base Base (e.g., DIPEA, NMM) Base->Activation Activation->Coupling Quench Aqueous Workup Coupling->Quench Purification Column Chromatography Quench->Purification Product Desired Amide Product Purification->Product

Caption: General workflow for amide coupling.

Troubleshooting_Low_Yield Start Low or No Product Yield Cause1 Insufficient Activation? Start->Cause1 Cause2 Steric Hindrance? Start->Cause2 Cause3 Poor Solubility? Start->Cause3 Solution1 Use Potent Reagent (HATU, PyBOP) Cause1->Solution1 Solution2 Increase Temperature Extend Reaction Time Cause2->Solution2 Solution3 Change Solvent (DMF, 2-MeTHF) Cause3->Solution3

Caption: Troubleshooting low yield issues.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gallou, F., et al. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Per-Ola, N., & Al-Rashid, Z. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Ruider, S., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Vale, G. L., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS: 414910-15-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for assays involving this compound. As a key intermediate and a known impurity in the synthesis of the PARP inhibitor Olaparib, understanding its behavior in experimental settings is critical for data integrity and reproducibility.[1][2]

Section 1: Compound Characterization & Handling

Before troubleshooting assays, it is imperative to ensure the quality and proper handling of the compound itself.

1.1 Key Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₂₂N₂O₃[1][3]
Molecular Weight 254.33 g/mol [1][2][3]
IUPAC Name This compound[3]
Common Synonyms (4-Boc-1-piperazinyl)(cyclopropyl)methanone, Olaparib Impurity 26[3]
1.2 Storage and Stability
  • Storage: For long-term stability, the solid compound should be stored at -20°C.[2]

  • Solution Stability: The tert-butyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, yielding 1-(cyclopropanecarbonyl)piperazine.[4] Avoid preparing or storing stock solutions in acidic buffers. Stock solutions in anhydrous DMSO are generally stable for short periods when stored at -20°C or -80°C, but fresh preparation is always recommended.

1.3 Preparing Stock Solutions
  • Solvent Selection: Due to the lipophilic Boc group, aqueous solubility is limited. Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Procedure:

    • Equilibrate the vial of the compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a sterile, appropriate container.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.

  • Caution: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[5] Always include a vehicle-only (e.g., 0.5% DMSO) control in your experiments.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary significance of this compound?

A1: this compound is primarily recognized as a synthetic intermediate and a process impurity in the manufacturing of Olaparib, a potent PARP inhibitor used in cancer therapy.[1] Therefore, its characterization is crucial for quality control in Olaparib production and it may be used as a reference standard. It also serves as a building block in organic synthesis.[2]

Q2: My compound purity, confirmed by HPLC, is high, but I see low or no activity in my cell-based assay. Why?

A2: This is a common issue when transitioning from biochemical to cellular assays. Several factors could be at play:

  • Poor Cell Permeability: The compound's physicochemical properties (e.g., polarity, size) may prevent it from efficiently crossing the cell membrane to reach its intracellular target.[6]

  • Drug Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell, lowering its intracellular concentration.

  • Metabolic Instability: Cellular enzymes, such as cytochrome P450s, could be metabolizing the compound into an inactive form.[5]

Q3: Can the Boc (tert-butoxycarbonyl) group interfere with my assay?

A3: Yes, in two primary ways. First, its lability in acidic conditions (pH < 5) can lead to in-situ degradation of your compound, reducing its effective concentration.[4] The resulting deprotected piperazine will have different physicochemical properties and may exhibit different biological activity or off-target effects. Second, the bulky, lipophilic nature of the Boc group could lead to non-specific binding to proteins or plasticware, especially at higher concentrations.

Section 3: Detailed Troubleshooting Guide
Problem 1: Inconsistent IC₅₀ Values or Poor Reproducibility

You observe significant variability in potency measurements between experiments or even between plates in the same experiment.

Potential Causes & Solutions

  • Cause 1: Compound Precipitation. The most common cause of such variability is poor aqueous solubility. Even if your stock solution in DMSO is clear, diluting it into an aqueous assay buffer can cause the compound to precipitate, especially at higher concentrations. The effective concentration in solution will be much lower and more variable than the nominal concentration.[6][7]

    • Solution: Perform a kinetic solubility assessment in your specific assay buffer (see Protocol 1). This will determine the maximum concentration you can reliably test. If solubility is limiting, consider reducing the highest concentration in your dose-response curve or exploring the use of solubilizing agents like cyclodextrins, if compatible with your assay.[7]

  • Cause 2: Compound Instability in Assay Buffer. The compound may be degrading over the course of your experiment due to pH, temperature, or reactive components in the buffer.

    • Solution: Perform a stability study by incubating the compound in your assay buffer under the exact experimental conditions (time, temperature). Analyze samples at different time points by HPLC to quantify the percentage of the parent compound remaining (see Protocol 2).[6] If degradation is observed, you may need to modify the buffer composition (e.g., adjust pH) or reduce the incubation time.

  • Cause 3: Adsorption to Plasticware. Lipophilic compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, reducing the actual concentration delivered to the assay.

    • Solution: Use low-retention plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay, can also mitigate non-specific binding.

start Inconsistent Assay Results solubility Suspect Poor Solubility / Precipitation start->solubility Is precipitation visible? Are results worse at high conc.? stability Suspect Compound Instability start->stability Long incubation time? Reactive buffer components? adsorption Suspect Adsorption start->adsorption Using standard plasticware? check_sol Determine Kinetic Solubility (Protocol 1) solubility->check_sol Action check_stab Perform Buffer Stability Assay (Protocol 2) stability->check_stab Action use_low_bind Switch to Low-Retention Plasticware adsorption->use_low_bind Action

Caption: Workflow for troubleshooting inconsistent assay results.

Problem 2: Unexpected Cytotoxicity in Cell-Based Assays

The compound shows significant cytotoxicity at concentrations where the target effect is not yet observed.

Potential Causes & Solutions

  • Cause 1: Off-Target Effects. Piperazine derivatives are known to interact with multiple biological targets.[5] The observed cytotoxicity may be unrelated to the intended target of the assay.

    • Solution: Compare the cytotoxic concentration with the on-target potency. A large window between these values may suggest an off-target liability. If possible, test the compound in a counterscreen or on a panel of cell lines, including non-cancerous control cells, to assess cell-type specificity.[5]

  • Cause 2: Compound Degradation to a Toxic Species. The compound could be degrading in the cell culture medium into a more toxic substance. The de-protected piperazine core, for instance, could have a different pharmacological profile.

    • Solution: Analyze the cell culture medium after incubation using HPLC or LC-MS to identify potential degradants. This can be combined with the stability assay described in Protocol 2, using cell culture medium as the matrix.

  • Cause 3: Solvent Toxicity. While unlikely at concentrations <0.5%, some cell lines are exquisitely sensitive to DMSO.

    • Solution: Always run a vehicle control curve (e.g., DMSO diluted to the same concentrations used for the compound) to confirm that the vehicle itself is not causing the observed cytotoxicity.[5]

Caption: Acid-catalyzed degradation of the parent compound.

Section 4: Standardized Protocols
Protocol 1: Kinetic Solubility Assessment

This protocol determines the solubility of your compound in a specific buffer under assay conditions.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Prepare your target aqueous assay buffer.

  • Serial Dilution: In a clear 96-well plate, add 198 µL of the assay buffer to multiple wells.

  • Addition: Add 2 µL of the 10 mM DMSO stock to the first well to achieve a 100 µM solution (final DMSO concentration of 1%). Mix well by pipetting.

  • Incubation: Seal the plate and incubate on an orbital shaker at the assay temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Analysis:

    • Visual Inspection: Check the wells for any visible signs of precipitation.

    • Nephelometry/Turbidity: For a quantitative measure, read the plate on a plate reader capable of measuring light scattering or turbidity. An increase in signal compared to buffer-only wells indicates precipitation.

    • HPLC Quantification (Gold Standard): After incubation, centrifuge the plate to pellet any precipitate. Carefully take a known volume from the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile), and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.[7] The highest concentration that remains clear and shows full recovery by HPLC is your kinetic solubility limit.

Protocol 2: Compound Stability in Assay Buffer

This protocol assesses if the compound degrades in the assay buffer over time.

  • Sample Preparation: Prepare a solution of the compound in your assay buffer at a relevant concentration (e.g., 10 µM).

  • Incubation: Incubate the solution at the intended assay temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This precipitates proteins and stops enzymatic activity.

  • Analysis: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant by HPLC, monitoring the peak area of the parent compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Significant loss (>10-15%) indicates instability that could affect your assay results.[6]

References
  • Vertex AI Search Result 1. (No direct link available) This source identifies the compound as a piperazine derivative, an impurity in Olaparib, and outlines its role in organic synthesis and pharmaceutical research.
  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds.
  • Benchchem.
  • PubChem. This compound. [Link]

  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.

Sources

Technical Support Center: Stabilizing Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS: 414910-15-9). This molecule, a key intermediate in pharmaceutical synthesis, including as a building block for novel PARP1 inhibitors and a known impurity of Olaparib, features two critical functional groups: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a chemically robust N-acyl piperazine amide bond.[1][2][3] The primary challenge researchers face is the inadvertent cleavage of the Boc group, leading to experimental variability and product impurity.

This guide provides an in-depth, causality-driven approach to preventing degradation. We will move from immediate troubleshooting answers to the underlying chemical principles and validated protocols to ensure the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time. What is happening? A: You are most likely observing the degradation of your compound via the cleavage of the Boc protecting group. This results in the formation of 1-(cyclopropanecarbonyl)piperazine.[4] The Boc group is notoriously unstable in acidic conditions, which is the most common cause of degradation in laboratory settings.[5][6][7]

Q2: What is the single most important factor for preventing degradation in solution? A: Strict pH control. Avoid any acidic conditions. Even trace amounts of acid in your solvent, on glassware, or from atmospheric CO2 in unbuffered aqueous solutions can catalyze the removal of the Boc group. The ideal pH range for solutions is neutral to slightly alkaline (pH 7.0 - 8.5).

Q3: What are the best solvents for dissolving and storing this compound? A: High-purity, anhydrous aprotic solvents are strongly recommended. These include:

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Dimethyl sulfoxide (DMSO) (for stock solutions)

Protic solvents like methanol or ethanol can be used for immediate applications, but long-term storage is discouraged as they can participate in hydrolysis if acidic contaminants are present.

Q4: How should I store my stock and working solutions? A: Store solutions at low temperatures. For short-term storage (1-2 days), refrigeration at 2-8°C is adequate.[2] For long-term storage (>2 days), store as aliquots in tightly sealed vials at -20°C or below to minimize freeze-thaw cycles and prevent moisture ingress.[8][9]

Troubleshooting Guide: Diagnosing and Solving Degradation

Use this guide if you are actively experiencing stability issues.

Problem: Significant degradation (>5%) is observed within 24 hours of preparing a solution at room temperature.

G Start Degradation Observed Check_pH Is the solution acidic or unbuffered aqueous? Start->Check_pH Check_Solvent Is a protic solvent (e.g., Methanol) or a low-grade aprotic solvent being used? Check_pH->Check_Solvent No Sol_Acid Action: Neutralize if possible. Prepare fresh solution in aprotic solvent or a buffer at pH 7.0-8.5. Check_pH->Sol_Acid Yes Check_Temp Is the solution stored at room temperature? Check_Solvent->Check_Temp No Sol_Solvent Action: Switch to high-purity, anhydrous aprotic solvent (e.g., ACN, DCM). Check_Solvent->Sol_Solvent Yes Sol_Temp Action: Store solution at 2-8°C for short-term or aliquot and freeze at -20°C for long-term. Check_Temp->Sol_Temp Yes End Problem Resolved Check_Temp->End No (Contact Advanced Support) Sol_Acid->End Sol_Solvent->End Sol_Temp->End G cluster_main Degradation Pathways cluster_boc Primary Pathway (High Risk) cluster_amide Secondary Pathway (Low Risk) Compound Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Boc_Product 1-(Cyclopropanecarbonyl)piperazine + Isobutylene + CO2 Compound->Boc_Product H+ (e.g., trace acid) Room Temp Fast Amide_Product Tert-butyl piperazine-1-carboxylate + Cyclopropanecarboxylic acid Compound->Amide_Product Strong Acid/Base Heat Slow

Caption: Primary and secondary degradation pathways.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

This protocol is designed for creating a concentrated stock solution for long-term storage.

  • Pre-analytical Check: Use a new, unopened bottle of anhydrous, high-purity DMSO.

  • Weighing: Weigh 25.43 mg of this compound (MW: 254.33 g/mol ) into a clean, dry amber glass vial. [1]3. Dissolution: Add 10.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller-volume, single-use aliquots in microvials. Purge the headspace with an inert gas (argon or nitrogen) before capping tightly.

  • Labeling & Freezing: Clearly label all aliquots and store them in a -20°C or -80°C freezer. Avoid light exposure.

Protocol 2: Preparation of a Working Solution (100 µM in Acetonitrile)

This protocol is for preparing a diluted solution for immediate use in experiments.

  • Reagent Preparation: Allow one aliquot of the 10 mM stock solution from Protocol 1 to thaw completely at room temperature.

  • Solvent: Use high-purity, HPLC-grade acetonitrile (ACN). Ensure it is from a recently opened bottle to minimize absorbed atmospheric moisture and CO2.

  • Dilution: In a volumetric flask or appropriate tube, dilute 100 µL of the 10 mM stock solution with ACN to a final volume of 10.0 mL.

  • Mixing: Cap and invert the flask several times to ensure homogeneity.

  • Usage: Use the prepared working solution promptly, ideally within the same day. If temporary storage is needed, keep the solution at 2-8°C. Do not store diluted working solutions in aprotic solvents for more than 24 hours.

Data Summary: Recommended Storage Conditions
Solution TypeSolventConcentrationTemperatureMax. DurationKey Considerations
Stock Solution Anhydrous DMSO1-50 mM-20°C to -80°C>6 MonthsAliquot to prevent freeze-thaw cycles. Use inert gas overlay.
Working Solution Acetonitrile, DCM< 1 mM2-8°C< 24 HoursPrepare fresh daily. Avoid room temperature storage.
Aqueous Buffer PBS, TRIS< 1 mM2-8°C< 8 HoursCRITICAL: Adjust and verify pH to 7.0-8.5. Prone to faster degradation.
Protocol 3: HPLC Method for Stability Monitoring

This protocol provides a self-validating system to check the integrity of your compound. [10]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (to ensure basic pH).

  • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Results:

    • Stable Compound: A major peak corresponding to this compound at a higher retention time (more non-polar).

    • Degraded Compound: A secondary, earlier-eluting peak corresponding to the de-Boc product, 1-(cyclopropanecarbonyl)piperazine (more polar). [10]The area of this impurity peak should not significantly increase over the intended storage period.

References

  • ResearchGate. (2018). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Bases. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 414910-15-9. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • precisionFDA. (n.d.). GSRS. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols for this key synthetic intermediate. As a crucial building block in the synthesis of various pharmaceuticals, including PARP inhibitors like Olaparib, ensuring the high purity of this compound is paramount for downstream success.[1][2]

This resource is structured to address common challenges encountered during the purification process, offering practical, field-proven solutions to save you valuable time and resources.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on the common synthesis involving the acylation of Tert-butyl piperazine-1-carboxylate, you can anticipate the following impurities:

  • Unreacted Starting Materials: The most common impurities are residual Tert-butyl piperazine-1-carboxylate (Boc-piperazine) and cyclopropanecarbonyl chloride (or the corresponding acid if hydrolysis occurs).

  • Di-acylated Piperazine: Although the Boc group offers protection, a small percentage of the di-acylated byproduct, 1,4-bis(cyclopropanecarbonyl)piperazine, may form, especially if the reaction conditions are not carefully controlled.

  • Hydrolyzed Acylating Agent: Cyclopropanecarboxylic acid can be present if the acylating agent is exposed to moisture.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, triethylamine, diisopropylethylamine) and their corresponding salts are also common.

Q2: My crude product is an oil and won't solidify. What are my options?

A2: Oiling out is a common issue, particularly when the crude product contains a significant amount of impurities that depress the melting point. Here are a few strategies to address this:

  • Initial Purification by Flash Chromatography: This is often the most effective first step to remove the bulk of the impurities and induce crystallization.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often wash away more soluble impurities and encourage your product to solidify.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

Q3: I'm seeing a loss of the Boc protecting group during purification. How can I prevent this?

A3: The Tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.[3] If you are using silica gel chromatography, the inherent acidity of the silica can sometimes lead to partial deprotection. To mitigate this:

  • Neutralize Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.

  • Avoid Protic Solvents: Using a mobile phase with highly protic solvents like methanol can sometimes contribute to Boc group cleavage on silica. Opt for less protic solvent systems where possible.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography Product is too polar and is retained on the column. Increase the polarity of the mobile phase gradually. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.
Product is co-eluting with impurities. Optimize the solvent system. Try a different solvent combination, for example, dichloromethane/methanol or toluene/acetone. Consider using a different stationary phase like alumina.
Product is partially soluble in the mobile phase, leading to band broadening. Ensure your crude material is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. A dry loading technique can also be beneficial.
Product Fails to Crystallize Presence of impurities. Perform an initial purification step, such as flash chromatography, to remove the majority of impurities.
Incorrect solvent system for recrystallization. Conduct a small-scale solvent screen to identify a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Supersaturation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Broad or Tailing Peaks in HPLC Analysis Interaction of the basic piperazine nitrogen with residual silanols on the C18 column. Add a small amount of a modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the piperazine nitrogen and improve peak shape.
Column overload. Reduce the injection volume or the concentration of the sample.

Purification Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Purification by Flash Column Chromatography

This is the recommended method for the initial purification of the crude product to remove a broad range of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and any impurity spots.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in hexanes. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution: Begin eluting the column with the determined mobile phase (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified. This method is often performed after an initial chromatographic purification.

Materials:

  • Chromatographically purified this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: A mixture of ethyl acetate and hexanes is a good starting point for recrystallization.[4]

  • Dissolution: Place the purified product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy, indicating the point of saturation.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure product.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_oily Is the product an oil? tlc_analysis->is_oily trituration Trituration with Hexanes/Ether is_oily->trituration Yes flash_chromatography Flash Column Chromatography (Hexanes/Ethyl Acetate) is_oily->flash_chromatography No trituration->flash_chromatography purity_check1 Check Purity (TLC/HPLC) flash_chromatography->purity_check1 recrystallization Recrystallization (Ethyl Acetate/Hexanes) purity_check1->recrystallization <98% Pure final_product Pure Product purity_check1->final_product >98% Pure purity_check2 Final Purity Check (HPLC/NMR) recrystallization->purity_check2 purity_check2->flash_chromatography Needs Further Purification purity_check2->final_product >99.5% Pure end Characterization final_product->end

Caption: A decision workflow for purifying the target compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pharmaffiliates. 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Supporting Information - Indranil Chatterjee†, Deblina Roy† and Gautam Panda. [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • Google Patents. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • ChemUniverse. Request A Quote. [Link]

  • MySkinRecipes. 1-(Cyclopropylcarbonyl)piperazine. [Link]

Sources

Validation & Comparative

Comparative Analysis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2][3][4] This guide provides an in-depth comparative analysis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key synthetic intermediate and a potential pharmacophore in its own right. We will explore its activity in the context of structurally similar compounds, with a particular focus on the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) and Dipeptidyl Peptidase-IV (DPP-IV), two enzyme classes where piperazine derivatives have demonstrated significant therapeutic potential.[5][6] This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Piperazine Moiety

The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[7][8] This allows for the precise spatial arrangement of pharmacophoric groups, a critical aspect in optimizing drug-target interactions. Furthermore, the physicochemical properties endowed by the piperazine nucleus often lead to improved aqueous solubility and oral bioavailability, desirable characteristics for drug candidates.[7][8] The subject of this guide, this compound, embodies this versatility. It is a known intermediate in the synthesis of the potent PARP inhibitor Olaparib and is also listed as an impurity of this drug, hinting at a potential, albeit likely weaker, intrinsic biological activity.[9]

Comparative Structural and Activity Analysis

To understand the potential bioactivity of this compound, it is essential to dissect its structure and compare it to compounds with known biological profiles. The molecule can be deconstructed into three key components: the N-tert-butoxycarbonyl (Boc) protecting group, the central piperazine ring, and the cyclopropanecarbonyl acyl group.

The Role of the Acyl Group: Cyclopropanecarbonyl Moiety

The cyclopropyl group, due to its unique steric and electronic properties, can significantly influence a molecule's binding affinity and metabolic stability.[10] In the context of PARP inhibitors, the cyclopropanecarbonyl moiety is a recognized pharmacophore. For instance, the highly potent PARP inhibitor Olaparib features a 4-cyclopropanecarbonyl-piperazine-1-carbonyl group, underscoring the importance of this acyl group for activity.

The Influence of the N1-Substituent: The Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, designed to be cleaved under specific conditions.[11] In the context of a final drug molecule, a bulky, non-polar group like Boc at the N1 position of the piperazine ring would likely have a significant, and often detrimental, impact on activity compared to a more functional or polar group. However, its presence in the synthetic intermediate is crucial for directing the acylation to the N4 position.

Comparison with Piperazine-Based DPP-IV Inhibitors

Piperazine derivatives have also been extensively explored as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.[5][12][13][14] Structure-activity relationship (SAR) studies of piperazine-based DPP-IV inhibitors often highlight the importance of specific substituents on both nitrogen atoms of the piperazine ring for optimal binding to the enzyme's active site. For instance, the presence of electron-withdrawing groups on a phenylsulfonyl moiety at the N1 and N4 positions of piperazine has been shown to enhance DPP-IV inhibitory activity.[5]

Given the structural differences, particularly the lack of features typically required for potent DPP-IV inhibition, it is less likely that this compound would exhibit significant activity against this enzyme.

Structure-Activity Relationship Summary

Based on the available information, a preliminary structure-activity relationship can be inferred:

  • Cyclopropanecarbonyl Group: This moiety is a key contributor to the potential PARP1 inhibitory activity, as seen in the structure of Olaparib.

  • Piperazine Scaffold: Provides a rigid core for the correct orientation of the acyl group within the enzyme's binding pocket.

  • N-Boc Group: While essential for synthesis, this bulky, non-polar group is likely to hinder potent biological activity compared to more tailored substituents found in optimized drug molecules.

The following table provides a structural comparison of this compound with Olaparib, a known potent PARP inhibitor.

CompoundStructureKey Features Relevant to PARP1 Inhibition
This compound O=C(C1CC1)N2CCN(C(=O)OC(C)(C)C)CC2Contains the cyclopropanecarbonyl-piperazine moiety. The Boc group is a bulky, non-functional substituent.
Olaparib O=C(C1CC1)N2CCN(C(=O)c3cc(c(F)cc3)Cc4c5ccccc5c(=O)[nH]n4)CC2Features the cyclopropanecarbonyl-piperazine core linked to a larger phthalazinone moiety, which is crucial for high-affinity binding to the PARP1 active site.

Experimental Protocols

To empirically determine and compare the activity of this compound and its analogs, standardized enzymatic assays are essential. Below are detailed protocols for assessing PARP1 and DPP-IV inhibition.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[5][10]

Objective: To determine the in vitro inhibitory activity of test compounds against human PARP1 enzyme.

Principle: The assay measures the consumption of NAD+, a co-substrate of PARP1, in the presence of activated DNA. The remaining NAD+ is quantified using a cycling reaction that generates a fluorescent product.

Materials:

  • Human recombinant PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • NAD+ Cycling Reagent

  • Developer solution

  • Test compounds dissolved in DMSO

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and DNA Mixture: Prepare a mixture of PARP1 enzyme and activated DNA in PARP Assay Buffer to the desired final concentration.

  • Assay Reaction: a. To the wells of the 384-well plate, add 5 µL of the diluted test compounds or controls. b. Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well. c. Incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: a. Stop the enzymatic reaction by adding 10 µL of the NAD+ Cycling Reagent. b. Add 10 µL of the Developer solution. c. Incubate for 15-30 minutes at room temperature.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

DPP-IV Enzymatic Inhibition Assay (Fluorometric)

This protocol is based on established methods for screening DPP-IV inhibitors.[13][14][15]

Objective: To determine the in vitro inhibitory activity of test compounds against human DPP-IV enzyme.

Principle: The assay utilizes a fluorogenic substrate, H-Gly-Pro-AMC, which is cleaved by DPP-IV to release the highly fluorescent aminomethylcoumarin (AMC).

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: H-Gly-Pro-AMC

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]

  • Test compounds dissolved in DMSO

  • Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Dilute the DPP-IV enzyme to the desired concentration in DPP-IV Assay Buffer. b. Prepare the substrate solution by diluting the H-Gly-Pro-AMC stock in DPP-IV Assay Buffer.

  • Compound Plating: Add 10 µL of serially diluted test compounds or controls to the wells of the 96-well plate.

  • Enzyme Addition: Add 30 µL of diluted Assay Buffer and 10 µL of the diluted DPP-IV enzyme to each well. For background wells, add 40 µL of Assay Buffer and no enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13][14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization of Workflows and Concepts

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

experimental_workflow_PARP1 cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Mix Enzyme/DNA Mix Add_Enzyme Add Enzyme/DNA Mix Enzyme_Mix->Add_Enzyme Substrate_Prep NAD+ Solution Add_Substrate Add NAD+ Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate (60 min) Add_Substrate->Incubate_Reaction Add_Cycling Add Cycling Reagent Incubate_Reaction->Add_Cycling Add_Developer Add Developer Add_Cycling->Add_Developer Read_Fluorescence Read Fluorescence Add_Developer->Read_Fluorescence SAR_concept Core Piperazine Scaffold Acyl_Group Cyclopropanecarbonyl (Key for PARP1 Binding) Core->Acyl_Group N4-Position N1_Substituent N1-Substituent (Modulates Activity/Properties) Core->N1_Substituent N1-Position Activity Biological Activity (e.g., PARP1 Inhibition) Acyl_Group->Activity Boc_Group Boc Group (Bulky, Non-functional) N1_Substituent->Boc_Group Functional_Moiety Functional Moiety (e.g., in Olaparib) (Enhances Potency) N1_Substituent->Functional_Moiety Boc_Group->Activity Likely Reduces Potency Functional_Moiety->Activity

Caption: Simplified structure-activity relationship concept for piperazine-based PARP1 inhibitors.

Conclusion

This compound serves as a compelling case study in the multifaceted roles of piperazine derivatives in drug discovery. While its primary utility lies as a synthetic intermediate for potent PARP1 inhibitors like Olaparib, its structural features, particularly the cyclopropanecarbonyl moiety, suggest a potential for intrinsic, albeit modest, biological activity. A direct comparison with structurally optimized compounds reveals the critical role of the N1-substituent in determining the potency and selectivity of piperazine-based inhibitors. The experimental protocols detailed herein provide a robust framework for the empirical evaluation of this and other novel piperazine derivatives, enabling researchers to further elucidate the nuanced structure-activity relationships that govern their therapeutic potential. The continued exploration of this versatile scaffold promises to yield the next generation of innovative medicines.

References

  • Bio-protocol. (2022). 2.5.2. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved January 4, 2026, from [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1363-1369.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available at: [Link]

  • PubMed. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Available at: [Link]

  • PubMed. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved January 4, 2026, from [Link]

  • J-Stage. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available at: [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved January 4, 2026, from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US8183369B2 - 4- [3- (4-cyclopropanecarbonyl-piperazine-I-carbonyl) -4 -fluoro-benzyl] -2H-phthalaz in-1-one.
  • Google Patents. (n.d.). US8475842B2 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved January 4, 2026, from [Link]

  • MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US8247416B2 - Phthalazinone derivative.
  • Google Patents. (n.d.). IL197420A - Polymorphic form of 4 - [3 - (4 - cyclopropanecarbonyl - piperazine - 1 - carbonyl) - 4 - fluoro - benzyl] - h2 - phthalazine - 1 - on, methods of preparation, a pharmaceutical preparation containing it and uses in this form to prepare drugs for the treatment of the human body.
  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Retrieved January 4, 2026, from [Link]

  • VJOncology. (2021). Overcoming resistance to PARPi in BRCA1-deficient breast cancer with STING agonists. Available at: [Link]

  • PubMed. (2023). Combination of PARP inhibitor and CDK4/6 inhibitor modulates cGAS/STING-dependent therapy-induced senescence and provides "one-two punch" opportunity with anti-PD-L1 therapy in colorectal cancer. Available at: [Link]

  • Study sheds light on how major cancer gene influences the success of PARP inhibitors. (2025). Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate's Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its putative target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to characterize the binding of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a known synthetic intermediate and a potential fragment for drug discovery. Given its use in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib, we will use PARP1 as a hypothetical target for the experimental designs detailed herein.[1][2][3][4][5][6]

This guide is not a rigid template but a dynamic framework. It is designed to empower you to make informed decisions in your experimental design, ensuring scientific integrity and generating trustworthy, reproducible data.

Introduction to the Challenge: Characterizing a Novel Interaction

This compound is a piperazine derivative that serves as a building block in organic synthesis.[1][2] Its structural motifs are present in bioactive molecules, making it an intriguing candidate for fragment-based drug discovery. However, before it can be considered a viable lead, its interaction with a biological target must be unequivocally validated. This involves determining its binding affinity, a measure of the strength of the interaction, and understanding the kinetics and thermodynamics that govern this binding.

This guide will walk you through the gold-standard techniques for binding affinity validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

The First Step: Hypothetical Target Identification

The journey of binding validation begins with a hypothesis. Based on the fact that this compound is a reagent in the synthesis of PARP1 inhibitors, a logical first step is to investigate its potential interaction with PARP1.[2] This section will proceed with PARP1 as our hypothetical target to illustrate the validation process.

Comparative Methodologies for Validating Binding Affinity

The choice of methodology for validating binding affinity is critical and depends on various factors, including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or endpoint affinity), and available instrumentation. Here, we compare three robust techniques.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions.[7][8][9][10][11] It provides not only the equilibrium dissociation constant (K_D) but also the association (k_a) and dissociation (k_d) rate constants.[8]

Scientific Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[10] In a typical experiment, the protein target (ligand) is immobilized on the chip, and the small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface. This change is recorded in real-time as a sensorgram.[9][10]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep Prepare & Purify PARP1 Protein Immobilization Immobilize PARP1 on Sensor Chip Protein_Prep->Immobilization Compound_Prep Prepare Serial Dilutions of Compound Binding_Assay Inject Compound Dilutions & Measure Association Compound_Prep->Binding_Assay Buffer_Prep Prepare Running Buffer (e.g., HBS-EP+) Buffer_Prep->Immobilization Buffer_Prep->Binding_Assay Dissociation Flow Running Buffer & Measure Dissociation Buffer_Prep->Dissociation Immobilization->Binding_Assay Binding_Assay->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Regeneration->Sensorgram Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR Analysis:

  • Protein Preparation:

    • Express and purify recombinant human PARP1 protein. Ensure high purity (>95%) and proper folding.

    • Dialyze the protein into the chosen immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize PARP1 to the desired density (typically aiming for a maximum analyte response of ~100 RU) by injecting the protein solution over the activated surface.[7]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, following the same activation and deactivation steps without protein immobilization, to subtract non-specific binding and bulk refractive index changes.[10]

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in running buffer (e.g., HBS-EP+ containing a final DMSO concentration matched to the stock, typically ≤1%).

  • Binding Analysis:

    • Perform a kinetics/affinity measurement by injecting the serial dilutions of the compound over the immobilized PARP1 and reference flow cells.

    • Each injection cycle should consist of:

      • Association Phase: Injection of the compound for a defined period to monitor binding.

      • Dissociation Phase: Flow of running buffer to monitor the dissociation of the compound.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data from the compound injection data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Causality Behind Experimental Choices:

  • Choice of Chip: A CM5 chip is a good starting point due to its carboxymethylated dextran matrix, which is suitable for amine coupling of most proteins.

  • Immobilization Level: A low to moderate immobilization density is chosen to minimize mass transport limitations, which can affect kinetic measurements.

  • Reference Cell: The use of a reference cell is crucial for obtaining high-quality data by correcting for non-specific interactions and bulk solvent effects.

  • DMSO Matching: Matching the DMSO concentration in the running buffer and compound dilutions is essential to minimize baseline shifts caused by differences in the refractive index of the solutions.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12][13] It is the only method that can determine all thermodynamic parameters of an interaction in a single experiment: the binding constant (K_A, and its inverse, the dissociation constant, K_D), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12][13]

Scientific Principle: An ITC instrument consists of a reference cell and a sample cell.[13] The sample cell contains the protein (e.g., PARP1), and a syringe is used to titrate in the ligand (our compound). As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[13]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare & Dialyze PARP1 Protein Loading Load PARP1 into Sample Cell & Compound into Syringe Protein_Prep->Loading Compound_Prep Prepare Compound in Dialysis Buffer Compound_Prep->Loading Buffer_Prep Degas All Buffers & Solutions Buffer_Prep->Protein_Prep Buffer_Prep->Compound_Prep Titration Perform Serial Injections of Compound into Protein Loading->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Integration Integrate Raw Data to Obtain Heat per Injection Heat_Measurement->Integration Fitting Fit Integrated Data to a Binding Model Integration->Fitting Results Determine KD, ΔH, ΔS, n Fitting->Results

Caption: ITC Experimental Workflow.

Detailed Protocol for ITC Analysis:

  • Preparation:

    • Express and purify PARP1 protein to high concentration and purity.

    • Thoroughly dialyze the protein against the final experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare the compound solution using the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[13]

    • Degas all solutions to prevent air bubbles in the cells.[13]

  • ITC Experiment:

    • Load the PARP1 solution into the sample cell and the compound solution into the injection syringe. The concentration of the compound in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections (e.g., 20 injections of 2 µL each).

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the raw thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_D, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Causality Behind Experimental Choices:

  • Buffer Matching: This is the most critical aspect of ITC experimental design. Any mismatch in buffer components between the cell and the syringe will result in significant heats of dilution that can mask the true binding enthalpy.[13]

  • Concentrations: The concentrations of protein and ligand should be chosen to ensure the "c-window" is appropriate (ideally between 10 and 1000). The c-value is defined as c = n * [Protein] / K_D. This ensures a sigmoidal binding curve that allows for accurate determination of all parameters.[13][14]

  • Degassing: Removing dissolved gases from the solutions is crucial to prevent the formation of bubbles during the experiment, which can cause significant noise in the data.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are highly sensitive and robust methods for quantifying ligand-receptor interactions.[15][16][17] They are considered a gold standard for determining binding affinity.[15] These assays can be performed in two main formats: saturation assays to determine the K_D and B_max of a radioligand, and competition assays to determine the affinity (K_i) of a non-radiolabeled compound.

Scientific Principle: A radiolabeled ligand (a version of a known binder with a radioactive isotope) is incubated with a source of the target receptor (e.g., cell membranes expressing PARP1). After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity in the bound fraction is quantified.

Experimental Workflow Diagram:

Radioligand_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing PARP1 Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [3H]-Olaparib) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Separation Separate Bound from Free (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Curve_Generation Generate Competition Binding Curve Quantification->Curve_Generation Fitting Fit Data to a Sigmoidal Dose-Response Model Curve_Generation->Fitting Results Determine IC50 & Calculate Ki Fitting->Results

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Protocol for Competition Binding Assay:

  • Preparation:

    • Prepare membrane fractions from cells overexpressing PARP1.[18]

    • Determine the protein concentration of the membrane preparation using a standard assay like the BCA assay.[18]

    • Choose a suitable radioligand with high affinity and specificity for PARP1 (e.g., [³H]-Olaparib).

    • Prepare a serial dilution of the unlabeled test compound (this compound).

  • Competition Binding Assay:

    • In a 96-well plate, set up the following incubation mixtures in a suitable binding buffer:

      • Total Binding: Membranes, radioligand (at a concentration close to its K_D), and buffer.

      • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a known unlabeled PARP1 inhibitor (e.g., unlabeled Olaparib).

      • Competition: Membranes, radioligand, and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[18]

  • Separation and Quantification:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[15][18]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is the dissociation constant of the radioligand.[18]

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target to provide a good signal window. Its K_D should be accurately known.

  • Filtration: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex during the separation step.

  • Non-specific Binding: Determining non-specific binding is essential for accurately calculating specific binding to the target receptor.

  • Cheng-Prusoff Correction: The IC₅₀ is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this and provides the K_i, which is an intrinsic measure of the unlabeled ligand's affinity.

Data Interpretation and Comparison

Each of these techniques provides a measure of binding affinity, but the data and the context they provide are different.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
Primary Output Sensorgram (Response vs. Time)Thermogram (Power vs. Time)Counts per Minute (CPM)
Affinity Constant K_D (Equilibrium Dissociation Constant)K_D (Equilibrium Dissociation Constant)K_i (Inhibition Constant)
Kinetics k_a (Association Rate), k_d (Dissociation Rate)Not directly measuredCan be determined in kinetic assays
Thermodynamics Not directly measuredΔH (Enthalpy), ΔS (Entropy)Not directly measured
Stoichiometry Can be estimatedn (Stoichiometry of Binding)Not directly measured
Labeling Label-freeLabel-freeRequires a radiolabeled ligand
Throughput Medium to HighLow to MediumHigh

A successful validation study will ideally employ at least two of these orthogonal methods. For example, the K_D value obtained from SPR should be in good agreement with the K_D from ITC or the K_i from a radioligand binding assay. Discrepancies between the results of different assays can provide valuable insights into the binding mechanism or potential experimental artifacts.

Hypothetical Comparison with an Alternative Compound

To put the binding affinity of this compound into context, it should be compared to a known binder. For our hypothetical target PARP1, a suitable comparator would be a known PARP1 inhibitor, such as Veliparib. The same set of experiments (SPR, ITC, and/or radioligand binding) would be performed with Veliparib to generate a benchmark for binding affinity and thermodynamic profile.

Comparative Data Table (Hypothetical Results):

CompoundMethodK_D / K_i (nM)ΔH (kcal/mol)TΔS (kcal/mol)
This compoundSPR5,200N/AN/A
This compoundITC4,800-5.22.1
VeliparibSPR5.2N/AN/A
VeliparibITC4.9-8.72.5

This comparative data would allow researchers to quantitatively assess the potency of the novel compound relative to a standard and guide further optimization efforts.

Conclusion: A Multi-faceted Approach to Validation

The validation of a compound's binding affinity is not a one-size-fits-all process. A combination of orthogonal, robust, and well-designed experiments is crucial for generating a complete and trustworthy picture of the molecular interaction. By understanding the principles, strengths, and weaknesses of techniques like SPR, ITC, and radioligand binding assays, researchers can confidently characterize novel compounds like this compound and pave the way for future drug discovery efforts.

References

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • De, P., & Manna, S. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 417-428. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Chaires, J. B. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1469, 1-15. [Link]

  • De, P., & Manna, S. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • May, L. T., & Hill, S. J. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(2-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved from [Link]

Sources

A Comparative Guide to Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and Other Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals on the strategic selection of N-acylpiperazine building blocks, with a focus on the moiety central to the PARP inhibitor Olaparib.

The piperazine scaffold is a cornerstone in modern medicinal chemistry, embedded in the structure of numerous approved drugs across a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[1][2] Its prevalence is due to the favorable physicochemical properties it imparts, including high aqueous solubility and the ability to modulate lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[3] The versatility of the piperazine ring, with its two nitrogen atoms available for substitution, allows for fine-tuning of a molecule's interaction with its biological target.

This guide provides a comparative analysis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key building block for the highly successful PARP inhibitor Olaparib, against other N-acyl and N-aryl piperazine derivatives. We will delve into the synthetic utility, structure-activity relationships (SAR), and the impact of different substituents on the piperazine core on the overall performance of the final drug molecule.

The Significance of N-Acyl Piperazines in Drug Design

The N-acylation of a piperazine ring is a common strategy to introduce a variety of functional groups that can influence a compound's biological activity and pharmacokinetic properties. The choice of the acyl group is a critical decision in the drug design process, as it can affect:

  • Target Binding and Potency: The acyl group can form key interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, thereby influencing the compound's potency.

  • Metabolic Stability: The nature of the acyl group can impact the molecule's susceptibility to metabolism by enzymes like cytochrome P450s.

  • Physicochemical Properties: The acyl group can modulate the molecule's solubility, lipophilicity (LogP), and polar surface area (PSA), which in turn affect its absorption, distribution, and excretion.

  • Conformational Rigidity: Certain acyl groups can restrict the conformational flexibility of the piperazine ring, which can be advantageous for locking the molecule into its bioactive conformation.[4][5]

This compound: A Case Study in PARP Inhibition

This compound is a crucial intermediate in the synthesis of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer.[6] The structure of this building block highlights two key features: the Boc (tert-butyloxycarbonyl) protecting group and the cyclopropanecarbonyl moiety.

Figure 1: Key structural features of the Olaparib intermediate.

The Role of the Cyclopropylcarbonyl Group

The cyclopropyl group is increasingly utilized in drug design for its unique properties.[7] It is a small, rigid, and lipophilic group that can act as a bioisostere for other functionalities, such as a double bond or a phenyl ring. In the context of Olaparib, the cyclopropylcarbonyl moiety offers several advantages:

  • Enhanced Metabolic Stability: The cyclopropyl ring is generally more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to a longer half-life and improved bioavailability of the drug.[7]

  • Increased Potency: The rigid nature of the cyclopropyl group can help to orient the molecule optimally within the binding pocket of the PARP enzyme, leading to increased potency.

  • Improved Physicochemical Properties: The introduction of the cyclopropyl group can fine-tune the lipophilicity of the molecule, balancing the need for membrane permeability with sufficient aqueous solubility.

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. In the case of this compound, the Boc group serves to temporarily block one of the nitrogen atoms of the piperazine ring, allowing for selective acylation of the other nitrogen. This is a crucial step in the multi-step synthesis of Olaparib, ensuring that the cyclopropanecarbonyl group is introduced at the correct position.

Comparison with Other Piperazine Derivatives

To understand the strategic advantage of the cyclopropanecarbonyl group, it is insightful to compare it with other acyl and aryl groups commonly attached to the piperazine core.

Derivative Acyl/Aryl Group Key Characteristics & Applications Potential Advantages Potential Disadvantages
Olaparib Intermediate CyclopropanecarbonylUsed in PARP inhibitors (e.g., Olaparib).[6]High metabolic stability, conformational rigidity, potential for increased potency.[7]May be more synthetically challenging to introduce than simpler acyl groups.
Acetylpiperazine Derivative AcetylFound in some CNS agents and other drug candidates.[8]Simple to synthesize, can improve solubility.May be susceptible to hydrolysis or metabolism.
Benzoylpiperazine Derivative BenzoylUsed in a variety of therapeutic areas, including CNS and cardiovascular diseases.[9]Provides a rigid scaffold for further functionalization, can engage in π-stacking interactions.Can increase lipophilicity, potentially leading to off-target effects.
Arylpiperazine Derivative Substituted PhenylA very common motif in CNS drugs, targeting receptors like serotonin and dopamine.Highly versatile for SAR studies, can be tailored for specific receptor subtypes.Can be prone to metabolic oxidation on the aromatic ring.
Experimental Data Comparison

Direct comparative data for Olaparib analogues with different acyl groups on the piperazine ring is limited in the public domain. However, we can infer the impact of these groups by comparing the properties of different approved drugs that utilize these moieties.

Compound Therapeutic Area Piperazine Moiety Key Pharmacokinetic Parameters
Olaparib [10][11]Oncology (PARP Inhibitor)Cyclopropanecarbonyl-piperazineTmax: ~2 h, Extensively metabolized by CYP3A4/5.
Rucaparib [11]Oncology (PARP Inhibitor)(Fluorophenyl)carbonyl-piperazineTmax: ~1.9 h, Metabolized by CYP2D6, CYP1A2, and CYP3A4.
Niraparib [11]Oncology (PARP Inhibitor)(Indazole)carbonyl-piperazineTmax: ~3 h, Primarily metabolized by carboxylesterases.
Aripiprazole Psychiatry (Antipsychotic)Dichlorophenyl-piperazineTmax: 3-5 h, Metabolized by CYP3A4 and CYP2D6.

Note: Tmax refers to the time to reach maximum plasma concentration.

This table illustrates that while all these drugs contain a piperazine core, the nature of the substituent significantly influences their metabolic pathways and pharmacokinetic profiles. For instance, the cyclopropanecarbonyl group in Olaparib contributes to its specific metabolism by CYP3A4/5.[10]

Experimental Protocols for Comparative Evaluation

To rigorously compare different N-acyl piperazine derivatives, a series of standardized in vitro and in vivo experiments are essential.

In Vitro PARP1 Enzyme Inhibition Assay

This assay is crucial for determining the potency of a compound against its target enzyme.

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human PARP1 enzyme, activated DNA, and a buffer solution. Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, combine the PARP1 enzyme, activated DNA, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Detection: Add a solution containing biotinylated NAD+ and incubate further. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

G PARP1 Enzyme PARP1 Enzyme PARP1-DNA Complex PARP1-DNA Complex PARP1 Enzyme->PARP1-DNA Complex Binds to Activated DNA PARylation PARylation PARP1-DNA Complex->PARylation Adds Biotin-NAD+ Detection Detection PARylation->Detection Streptavidin-HRP Chemiluminescence Test Compound Test Compound Test Compound->PARP1-DNA Complex Inhibits

Figure 2: Workflow for an in vitro PARP1 inhibition assay.

Cell-Based Assays

Cell-based assays are essential for evaluating a compound's activity in a more biologically relevant context.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo): This assay measures the effect of the compound on the proliferation of cancer cell lines, particularly those with and without BRCA mutations to assess synthetic lethality.

  • PARP Inhibition in Cells: This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cells treated with the compound, typically by Western blotting or ELISA.

Pharmacokinetic Profiling
  • Microsomal Stability Assay: This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes (which contain key metabolic enzymes) and measuring the rate of its disappearance over time.[12][13][14]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay is used to predict the passive permeability of a compound across biological membranes, providing an early indication of its potential for oral absorption.[15][16][17]

  • In Vivo Pharmacokinetic Studies: These studies are conducted in animal models to determine key parameters such as bioavailability, plasma clearance, volume of distribution, and half-life.

Conclusion: The Strategic Choice of a Piperazine Building Block

The selection of an N-acyl or N-aryl piperazine derivative is a critical decision in the drug discovery process, with profound implications for the biological activity and pharmacokinetic properties of the final drug candidate. The case of this compound in the development of Olaparib exemplifies the successful application of a strategically chosen building block. The cyclopropanecarbonyl moiety confers a combination of metabolic stability, conformational rigidity, and potent target engagement that has contributed to Olaparib's clinical success.

While simpler acyl groups like acetyl or benzoyl offer synthetic accessibility, they may present liabilities in terms of metabolic stability or off-target effects. Arylpiperazines, while highly versatile, often require extensive optimization to mitigate metabolic concerns.

Ultimately, the optimal choice of a piperazine derivative is context-dependent, relying on the specific therapeutic target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the series of compounds under investigation. A thorough and systematic evaluation using a combination of in silico, in vitro, and in vivo methods is essential for making an informed decision and advancing the most promising drug candidates.

References

  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Advances, 7(56), 35281-35293. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40847-40858. Retrieved from [Link]

  • de Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1541-1563. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40847-40858. Retrieved from [Link]

  • Smith, M. A., et al. (2012). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 7(1), e29128. Retrieved from [Link]

  • de Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1541-1563. Retrieved from [Link]

  • Genta, S., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1906. Retrieved from [Link]

  • Taylor & Francis. (n.d.). PAMPA – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Peterson, Y. K., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 10(7), 1076-1082. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40847-40858. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of Olaparib analogs and target molecules. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of senaparib, olaparib, niraparib, and rucaparib. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]

  • van der Zanden, S. Y., et al. (2023). In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. Cancers, 15(3), 896. Retrieved from [Link]

  • ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Retrieved from [Link]

  • Bentham Science. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(8), 781-805. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the approved PARP-1 inhibitors (Rucaparib, Niraparib, and Talazoparib and Olaparib) and the target derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Gao, C., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1), 16828. Retrieved from [Link]

  • Mateo, J., et al. (2016). An adaptive study to determine the optimal dose of the tablet formulation of the PARP inhibitor olaparib. Annals of Oncology, 27(8), 1487-1493. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Rana, S., et al. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(8), 781-805. Retrieved from [Link]

  • PubChem. (n.d.). Olaparib. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Retrieved from [Link]

  • Karakas, B., & Abaci, N. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure & Dynamics, 39(9), 3237-3248. Retrieved from [Link]

  • Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(5), 979-991. Retrieved from [Link]

  • Bochum, S., & Berger, M. R. (2018). Olaparib. Recent Results in Cancer Research, 211, 217-233. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(10), 2649. Retrieved from [Link]

  • Lau, A., et al. (2015). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Journal of Medicinal Chemistry, 58(15), 6013-6033. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • de Faria, F. M., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 397-407. Retrieved from [Link]

  • van der Sijde, F. M., et al. (2016). Olaparib. British Journal of Clinical Pharmacology, 82(1), 7-13. Retrieved from [Link]

  • Barcelona Fine Chemicals. (n.d.). tert-butyl 4-(azidoacetyl)piperazine-1-carboxylate. Barcelona Fine Chemicals. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials. Current Cancer Drug Targets. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Molecules, 25(5), 1129. Retrieved from [Link]

  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1332-1335. Retrieved from [Link]

Sources

Conceptual Head-to-Head: Evaluating Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate as a Scaffold for Novel KRAS G12C Inhibitors Against Sotorasib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Intermediate to a Drug Discovery Blueprint

In the landscape of targeted oncology, the ability to pharmacologically inhibit the Kirsten Rat Sarcoma (KRAS) protein, long considered "undruggable," represents a monumental achievement.[1] The approval of covalent inhibitors targeting the specific G12C mutation has ushered in a new era for patients with certain types of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2]

This guide addresses the compound Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate . It is critical to establish from the outset that this molecule is not a known biological inhibitor but is recognized as a chemical intermediate, or building block, used in organic synthesis.[3][4] Specifically, it has been identified as a reagent in the preparation of novel PARP1 inhibitors.[4]

However, the structural motifs within this compound—a piperazine ring and a cyclopropyl group—are prevalent in modern medicinal chemistry. This prompts a compelling thought experiment for drug discovery professionals: could this scaffold serve as a viable starting point for a novel class of KRAS G12C inhibitors?

This document, therefore, presents a conceptual head-to-head comparison. We will not compare the direct activity of this intermediate, as it has none reported against KRAS. Instead, we will use it as a hypothetical starting scaffold (termed "Scaffold-CpcPip") and benchmark the key performance attributes a potential derivative would need to achieve against a first-in-class, FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510) . We will also reference Adagrasib (MRTX849) to provide a broader clinical context.[2] This guide is designed for researchers and scientists in drug development, providing a framework for evaluating new chemical entities (NCEs) in this competitive space.

The Target: KRAS G12C and the Covalent Inhibition Strategy

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[5][6] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively "on" state and driving oncogenic signaling.[7]

The breakthrough in targeting KRAS G12C came from exploiting the mutant cysteine residue. Inhibitors like Sotorasib and Adagrasib work by forming an irreversible covalent bond with this cysteine, but only when the protein is in its inactive, GDP-bound state.[8][9] This traps the protein, preventing its activation and shutting down downstream pro-survival signaling through pathways like the MAPK cascade (RAF-MEK-ERK).[8][10] The inhibitors bind within a region known as the Switch-II pocket, which is accessible in the inactive conformation.[11]

For our hypothetical "Scaffold-CpcPip" to be a viable starting point, medicinal chemists would need to elaborate its structure to:

  • Incorporate an electrophilic "warhead" (like an acrylamide) capable of covalently bonding to the Cys12 residue.

  • Optimize the overall structure to achieve high-affinity, non-covalent interactions within the Switch-II pocket to ensure selectivity for KRAS G12C in its GDP-bound state.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} end Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Comparative Performance Benchmarks

To guide a hypothetical drug discovery program, we must establish clear benchmarks. The table below summarizes key performance data for the approved inhibitors Sotorasib and Adagrasib, which any new entrant would need to meet or exceed.

ParameterSotorasib (AMG 510)Adagrasib (MRTX849)Target for "Scaffold-CpcPip" Derivative
Mechanism of Action Irreversible covalent inhibitor of KRAS G12C (inactive state)[12]Irreversible covalent inhibitor of KRAS G12C (inactive state)[9]Covalent inhibitor targeting Cys12
Biochemical Potency IC50 = 8.88 nM (SOS1-catalyzed nucleotide exchange assay)[13]IC50 ≈ 5 nM (Cellular KRAS-dependent signaling)[14]Sub-nanomolar to low nanomolar IC50
Cellular Potency IC50 ≈ 6 nM - 9 nM (NCI-H358, MIA PaCa-2 cell viability)[15][16]IC50 = 14 nM (p-ERK inhibition, NCI-H358 cells)[17]Low nanomolar IC50 in relevant cell lines
Cell Line Activity Range IC50 = 4 nM - 32 nM across most KRAS G12C cell lines[7]IC50 = 10 nM - 973 nM across KRAS G12C cell lines (2D)[18]Broad and potent activity across diverse G12C models
Selectivity No inhibition of WT, G12D, G12V KRAS up to 100 µM[13]>1,000-fold selectivity for KRAS G12C vs. wild-type[14]High selectivity for G12C over wild-type and other mutants
Pharmacokinetics Half-life ≈ 5.5 hours[10]Half-life ≈ 23 hours[19]Optimized for sustained target coverage (e.g., >12h half-life)

A Framework for Experimental Evaluation

A successful drug discovery campaign requires a robust screening cascade to identify and optimize lead compounds. Below are detailed protocols for essential biochemical and cell-based assays that would be required to evaluate a novel inhibitor derived from our hypothetical scaffold.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} end Caption: A logical workflow for the evaluation of a novel KRAS G12C inhibitor.

Protocol 1: Biochemical Potency via Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the exchange of fluorescently-labeled GDP for GTP on the KRAS G12C protein, a process mediated by the Guanine Nucleotide Exchange Factor, SOS1.[13][20] Inhibition locks KRAS in the GDP-bound state, reducing the TR-FRET signal.

Objective: To determine the biochemical IC50 of a test compound against KRAS G12C.

Materials:

  • Recombinant human KRAS G12C protein

  • Recombinant human SOS1 protein (catalytic domain)

  • BODIPY-FL-GDP (fluorescent GDP analog)

  • GTPγS (non-hydrolyzable GTP analog)

  • Terbium-labeled anti-His-tag antibody (for His-tagged KRAS)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

  • 384-well low-volume plates (e.g., Corning 384-Well Low Volume Black Round Bottom)

  • TR-FRET enabled plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO. Prepare Sotorasib as a positive control.

  • Protein-Nucleotide Incubation: In the assay buffer, pre-incubate KRAS G12C protein with BODIPY-FL-GDP for 60 minutes at room temperature to ensure loading.

  • Assay Reaction:

    • To each well of the 384-well plate, add 2 µL of the diluted test compound or DMSO vehicle control.

    • Add 8 µL of the KRAS G12C/BODIPY-FL-GDP complex and the Terbium-labeled antibody.

    • Incubate for 30 minutes at room temperature.

  • Initiate Exchange: Add 10 µL of a solution containing SOS1 and an excess of GTPγS to initiate the nucleotide exchange reaction.

  • Incubation & Readout: Incubate the plate for 60-120 minutes at room temperature, protected from light. Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for FRET signal and 620 nm for Terbium reference).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via p-ERK AlphaLISA Assay

This homogenous assay quantifies the phosphorylation of ERK, a key downstream node in the MAPK pathway. A reduction in p-ERK levels in KRAS G12C-mutant cells indicates successful target engagement and pathway inhibition.[21]

Objective: To measure the potency (IC50) of a test compound in inhibiting KRAS G12C downstream signaling in a cellular context.

Materials:

  • NCI-H358 cell line (human lung adenocarcinoma, heterozygous for KRAS G12C)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Kit

  • 384-well cell culture plates

  • Alpha-enabled plate reader

Step-by-Step Methodology:

  • Cell Plating: Seed NCI-H358 cells into 384-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a defined period (e.g., 2-4 hours) at 37°C, 5% CO₂.

  • Cell Lysis: Remove the medium and add 10 µL of the Lysis Buffer provided in the AlphaLISA kit to each well. Agitate on a plate shaker for 10 minutes.

  • Detection:

    • Transfer 5 µL of the cell lysate to a 384-well ProxiPlate.

    • Add 5 µL of the Acceptor Bead mixture (containing anti-p-ERK antibody-conjugated beads) to each well.

    • Incubate for 2 hours at room temperature.

    • Add 5 µL of the Donor Bead mixture (streptavidin-coated beads) in the dark.

  • Readout: Incubate for another 2 hours in the dark. Read the plate on an Alpha-enabled reader.

  • Data Analysis: Plot the AlphaLISA signal against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. A reduction in the luminescent signal indicates cytotoxic or cytostatic effects.[15][17]

Objective: To assess the anti-proliferative effect of a test compound on KRAS G12C-mutant cancer cells.

Materials:

  • NCI-H358 cells and a KRAS wild-type cell line (e.g., A549) for selectivity assessment.

  • Complete growth medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 96- or 384-well clear-bottom, white-walled plates.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in the multi-well plates at a low density (e.g., 1,000-2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted test compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This extended time allows for effects on cell proliferation to manifest.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control wells. Plot the percentage of cell viability against the log of inhibitor concentration to determine the IC50. Compare the IC50 values between the KRAS G12C and KRAS WT cell lines to assess selectivity.

Conclusion: Charting a Path from Scaffold to Candidate

This compound, in its current form, is a starting material, not an inhibitor. However, by using it as a conceptual scaffold, we can map out a rigorous, data-driven path toward a potential new drug. A successful derivative would need to demonstrate potent and selective inhibition in biochemical and cellular assays, with performance characteristics that rival established therapies like Sotorasib. The protocols and benchmarks outlined in this guide provide a comprehensive framework for any research team embarking on the challenging but rewarding journey of developing the next generation of KRAS G12C inhibitors.

References

  • National Center for Biotechnology Information (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. PubMed. Available at: [Link][13][22]

  • GlobalRPH. KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH.com. Available at: [Link][1]

  • AJMC. Therapies in Development for KRAS G12C–Mutated NSCLC. AJMC.com. Available at: [Link][5]

  • Patsnap. What is the mechanism of action of Sotorasib?. Patsnap.com. Available at: [Link][8]

  • National Center for Biotechnology Information (2021). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. PubMed. Available at: [Link][11]

  • National Center for Biotechnology Information (2021). Sotorasib: First Approval. PubMed Central. Available at: [Link][10]

  • Oncology Nurse Advisor. Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. OncologyNurseAdvisor.com. Available at: [Link][9]

  • National Center for Biotechnology Information. Adagrasib. PubChem. Available at: [Link][23]

  • National Center for Biotechnology Information (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. PubMed Central. Available at: [Link][2]

  • Dovepress. Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer. Dovepress.com. Available at: [Link][7]

  • Patsnap. What are KRAS G12C inhibitors and how do they work?. Patsnap.com. Available at: [Link][24]

  • bioRxiv. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv.org. Available at: [Link][20]

  • Royal Society of Chemistry. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available at: [Link][25]

  • KRAZATI® (adagrasib) HCP. Mechanism of Action. Krazatihcp.com. Available at: [Link][19]

  • ResearchGate. Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate.net. Available at: [Link][26]

  • National Center for Biotechnology Information. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Available at: [Link][27]

  • ResearchGate. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate.net. Available at: [Link][28]

  • National Center for Biotechnology Information (2022). First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). PubMed Central. Available at: [Link][14]

  • ResearchGate. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. ResearchGate.net. Available at: [Link][29]

  • ResearchGate. IC 50 values for chemotherapeutic agents and KRAS inhibitors in NSCLC cell lines. ResearchGate.net. Available at: [Link][30]

  • ResearchGate. A, Comparison of IC50 values to the selective G12C inhibitor sotorasib.... ResearchGate.net. Available at: [Link][31]

  • National Center for Biotechnology Information. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC. PubMed Central. Available at: [Link][32]

  • PubMed. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.gov. Available at: [Link][33]

  • ResearchGate. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. ResearchGate.net. Available at: [Link][34]

  • YouTube. Adagrasib – Mechanism of Action and Synthesis. YouTube.com. Available at: [Link][35]

  • YouTube. Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays 2. YouTube.com. Available at: [Link][36]

  • Reaction Biology. KRAS Assay Services. ReactionBiology.com. Available at: [Link][21]

  • Pharmaffiliates. 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester. Pharmaffiliates.com. Available at: [Link][4]

Sources

In vitro and in vivo correlation of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Establishing In Vitro-In Vivo Correlation for Novel Piperazine-Based DPP-4 Inhibitors

Abstract

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel therapeutic agents, using a case study centered on a hypothetical Dipeptidyl Peptidase-4 (DPP-4) inhibitor, herein named "Cmpd-X." While Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a key synthetic intermediate, this document focuses on the downstream characterization of the final active pharmaceutical ingredient, Cmpd-X. We will objectively compare the performance of Cmpd-X with established DPP-4 inhibitors, providing detailed experimental protocols and supporting data to guide researchers in drug development. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of enzyme inhibitors.

Introduction: From Chemical Intermediate to a Promising Therapeutic Candidate

The compound this compound represents a valuable starting scaffold in medicinal chemistry. Its structural motifs, particularly the piperazine core, are prevalent in a multitude of biologically active molecules. The cyclopropanecarbonyl group can impart unique conformational constraints and metabolic stability. This guide will consider this molecule as a key building block in the synthesis of our hypothetical DPP-4 inhibitor, Cmpd-X.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] This mechanism has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[2][3]

This guide will delineate the necessary in vitro and in vivo studies to characterize Cmpd-X, establish a predictive IVIVC, and compare its profile to other established DPP-4 inhibitors such as Sitagliptin and Vildagliptin.

In Vitro Characterization: Foundational Assessment of Potency and Selectivity

The initial phase of characterization involves a suite of in vitro assays to determine the fundamental pharmacological properties of Cmpd-X.

Enzymatic Inhibition Assay

The primary measure of a DPP-4 inhibitor's potency is its ability to inhibit the enzymatic activity of purified DPP-4. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagent Preparation :

    • Prepare a stock solution of human recombinant DPP-4 enzyme in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[4]

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), in assay buffer.[4]

    • Prepare serial dilutions of Cmpd-X and reference inhibitors (e.g., Sitagliptin) in DMSO, followed by a further dilution in assay buffer.[1]

  • Assay Procedure :

    • In a 96-well microplate, add the diluted DPP-4 enzyme to wells containing either the test compounds, a positive control inhibitor (Sitagliptin), or solvent for the 100% activity control.[4]

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[1][5]

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.[4]

    • Monitor the increase in fluorescence (excitation: 350-360 nm, emission: 450-465 nm) over 30 minutes at 37°C using a microplate reader.[1][4][5]

  • Data Analysis :

    • Calculate the rate of reaction from the linear phase of the fluorescence curve.

    • Determine the percent inhibition for each compound concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

To ensure a favorable safety profile, it is crucial to assess the selectivity of Cmpd-X for DPP-4 over other related proteases, such as DPP-8 and DPP-9. Inhibition of these off-target enzymes has been linked to potential adverse effects.[6]

Workflow for Selectivity Profiling

The experimental protocol is similar to the DPP-4 inhibition assay, but with the substitution of DPP-8 and DPP-9 enzymes and their respective preferred substrates. The IC50 values are then compared to that of DPP-4 to determine the selectivity ratio.

G cluster_0 Selectivity Profiling Workflow Compound_X Cmpd-X DPP4_Assay DPP-4 Inhibition Assay (IC50 determination) Compound_X->DPP4_Assay DPP8_Assay DPP-8 Inhibition Assay (IC50 determination) Compound_X->DPP8_Assay DPP9_Assay DPP-9 Inhibition Assay (IC50 determination) Compound_X->DPP9_Assay Selectivity_Ratio Calculate Selectivity Ratios (IC50_DPP8 / IC50_DPP4) (IC50_DPP9 / IC50_DPP4) DPP4_Assay->Selectivity_Ratio DPP8_Assay->Selectivity_Ratio DPP9_Assay->Selectivity_Ratio G cluster_1 Oral Glucose Tolerance Test (OGTT) Workflow Fasting Fast Animals (6-8h) Dosing Oral Administration (Vehicle, Cmpd-X, Sitagliptin) Fasting->Dosing t = -60 min Glucose Oral Glucose Challenge (2 g/kg) Dosing->Glucose t = 0 min Sampling Blood Sampling (0, 15, 30, 60, 90, 120 min) Glucose->Sampling t > 0 min Analysis Measure Blood Glucose & Calculate AUC Sampling->Analysis

Sources

From Intermediate to API: A Comparative Analysis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and the Standard of Care PARP Inhibitor, Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key synthetic intermediate, and Olaparib, the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the journey from a critical building block to a standard-of-care therapeutic agent. We will explore the therapeutic context of PARP inhibition, the synthetic role of the intermediate, a comparison of physicochemical properties, and the analytical considerations crucial for pharmaceutical development.

Therapeutic Context: The Role of PARP Inhibitors and Olaparib as a Standard of Care

Poly(ADP-ribose) polymerase (PARP) enzymes are essential for cell survival through their role in DNA repair.[1][2][3][4] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted treatments.[2][3][5] They are particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, which are themselves critical for a specific type of DNA repair called homologous recombination.[1][3][6] By inhibiting PARP, cancer cells with BRCA mutations lose a key DNA repair pathway, leading to an accumulation of DNA damage and ultimately cell death—a concept known as synthetic lethality.[1]

Olaparib (marketed as Lynparza) is a potent inhibitor of PARP1 and PARP2 and was the first PARP inhibitor to be approved by the FDA.[7][8] It is now a standard of care for the treatment of various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[3][7][8][9][10][11] The success of Olaparib has paved the way for other PARP inhibitors and has solidified their importance in oncology.[9]

The Synthetic Pathway: From Intermediate to Olaparib

The synthesis of a complex molecule like Olaparib is a multi-step process where the quality and properties of each intermediate are critical. This compound serves as a key building block in several patented synthetic routes to Olaparib.[12][13][14]

The core structure of Olaparib features a phthalazinone moiety linked to a fluorobenzoyl group, which is in turn connected to a piperazine ring capped with a cyclopropanecarbonyl group.[7] this compound provides the latter part of the molecule. The tert-butyl (Boc) group is a common protecting group in organic synthesis, which is later removed to allow for the coupling of the piperazine with the rest of the Olaparib structure.[12][13]

A generalized synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Phthalazinone Core cluster_2 Final API Synthesis Piperazine Piperazine Boc-Protected Piperazine Boc-Protected Piperazine Piperazine->Boc-Protected Piperazine Boc Anhydride Intermediate_A Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Boc-Protected Piperazine->Intermediate_A Cyclopropanecarbonyl chloride Deprotected_Intermediate 1-(cyclopropylcarbonyl)piperazine Intermediate_A->Deprotected_Intermediate Acidic cleavage of Boc group Starting_Material 2-formylbenzoic acid derivative Phthalazinone_Core Phthalazinone_Core Starting_Material->Phthalazinone_Core Multi-step synthesis Olaparib Olaparib Phthalazinone_Core->Olaparib Coupling with Deprotected Intermediate Deprotected_Intermediate->Olaparib

Caption: Generalized synthetic workflow for Olaparib highlighting the role of the key intermediate.

Comparative Physicochemical Properties

The physicochemical properties of an intermediate versus the final API are expected to be different, and these differences have significant implications for synthesis, purification, formulation, and bioavailability.

PropertyThis compound (Intermediate)Olaparib (API)
Molecular Formula C₁₃H₂₂N₂O₃[15][16][17]C₂₄H₂₃FN₄O₃[7]
Molecular Weight 254.33 g/mol [15][16][17]434.46 g/mol [18]
Appearance Likely a solid at room temperature[16]Crystalline solid
Solubility Moderate solubility in organic solvents like dichloromethane and ethanol; less soluble in water.[16]Very low solubility in aqueous solutions (e.g., 75.3 mg/L at pH 7).[19][20]
Hydrogen Bond Donors 01[18]
Hydrogen Bond Acceptors 36[18]
Rotatable Bonds 26[18]
Topological Polar Surface Area 49.9 Ų[15]86.37 Ų[18]

The intermediate is a smaller, less polar molecule with a protective group, making it more soluble in common organic solvents used during synthesis. In contrast, the final API, Olaparib, is a larger, more complex molecule with lower aqueous solubility, which is a critical factor for its formulation and oral bioavailability.[19]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of both the intermediate and the final API is paramount in pharmaceutical manufacturing. A suite of analytical techniques is employed for this purpose.

For the Intermediate:

  • Identification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity and quantifying impurities. Gas Chromatography (GC) may be used for residual solvent analysis.

  • Physical Properties: Melting point and Karl Fischer titration (for water content) are also standard tests.

For the API (Olaparib):

  • Identification: A combination of HPLC (retention time) and UV spectroscopy is often used.[19]

  • Purity and Impurities: Stability-indicating HPLC methods are developed and validated to separate Olaparib from any potential degradation products or process-related impurities, including any unreacted starting materials or intermediates.[21][22]

  • Assay: HPLC is used for the quantitative determination of the drug's strength in the bulk material and final dosage form.[21][22][23]

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are crucial for identifying and controlling the crystalline form (polymorphism) of the API, which can impact its stability and dissolution.

  • Dissolution: This is a critical quality attribute for the final drug product, especially for poorly soluble drugs like Olaparib, as it predicts in vivo performance.[19]

The relationship between the quality of the intermediate and the final API is direct and critical.

G cluster_0 Quality Control Intermediate Intermediate API API Intermediate->API  Synthesis & Purification Drug_Product Drug_Product API->Drug_Product  Formulation QC_Intermediate Purity of Intermediate (e.g., HPLC, NMR) QC_Intermediate->API  Impacts API Quality QC_API Purity & Properties of API (e.g., HPLC, XRPD, Dissolution) QC_API->Drug_Product  Ensures Safety & Efficacy

Caption: The impact of intermediate quality control on the final API and drug product.

Implications for Drug Development and Manufacturing

This comparative analysis underscores a fundamental principle in pharmaceutical development: the final API is only as good as the intermediates used to create it.

  • Process Robustness: A well-characterized intermediate with defined specifications for purity and impurities allows for a more robust and reproducible manufacturing process for the API.[14]

  • Impurity Control: The intermediate itself can be an impurity in the final drug substance if the reaction and purification are not optimized. Regulatory agencies require strict control of impurities, as they can affect the safety and efficacy of the drug.

  • Cost and Scalability: The properties of the intermediate, such as its crystallinity and solubility, can significantly impact the ease of handling, purification, and scalability of the synthesis, ultimately affecting the cost of the final drug.[24]

References

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib | ACS Omega. (2022-02-11). [Link]

  • PARP inhibitors: its role in treatment of cancer - PMC - NIH. [Link]

  • Olaparib | C24H23FN4O3 | CID 23725625 - PubChem - NIH. [Link]

  • Olaparib: A Novel Therapy for Metastatic Breast Cancer in Patients With a BRCA1/2 Mutation - PMC - PubMed Central. [Link]

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • Advanced Analytical Method Development and Validation for the Combined Formulation of Lipid-Regulating Agent and Cholesterol Transport Inhibitor - ResearchGate. (2024-11-14). [Link]

  • This compound | C13H22N2O3 - PubChem. [Link]

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • What are PARP inhibitors? - MD Anderson Cancer Center. (2024-04-03). [Link]

  • Partnering olaparib with chemotherapy helps treat BRCA breast cancers. (2025-05-13). [Link]

  • 206162Orig1s000 - accessdata.fda.gov. (2014-08-20). [Link]

  • Environmental Risk Assessment Data - Olaparib - AstraZeneca. [Link]

  • PARP Inhibitors in Cancer Diagnosis and Therapy - AACR Journals. [Link]

  • Olaparib Approved for Breast Cancers with BRCA Gene Mutations - NCI. (2018-01-29). [Link]

  • 4-Cyclopropanoylpiperazine-1-carboxylic Acid tert-Butyl Ester | Pharmaffiliates. [Link]

  • PARP Inhibitors | Targeted cancer drugs. [Link]

  • Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer | OncLive. (2024-11-21). [Link]

  • The physicochemical properties and drug release study of Ola-NPs in... - ResearchGate. [Link]

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC - NIH. [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. [Link]

  • Role of PARP Inhibitors in Cancer Biology and Therapy - PMC - PubMed Central. [Link]

  • olaparib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Diagnostics and treatment of BRCA-associated cancers with olaparib — expert position statement | Kowalik | Oncology in Clinical Practice - Via Medica Journals. (2024-05-06). [Link]

  • US10100017B2 - Processes for preparing olaparib - Google P
  • RP HPLC Method Development and Validation on OLAPARIB Tablets - Zenodo. [Link]

Sources

Independent Verification of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of synthetic routes for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, notably PARP inhibitors like Olaparib.[1][2] We present a detailed, side-by-side analysis of two prominent synthetic methodologies: the classical acylation of N-Boc-piperazine and an alternative approach. This guide is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to inform methodological choices in a laboratory setting. Furthermore, we outline rigorous, independent verification protocols to ensure the identity and purity of the final product.

Introduction: The Significance of this compound

This compound (Boc-CCP) is a crucial building block in medicinal chemistry. The piperazine moiety is a common scaffold in drug design, known to enhance pharmacokinetic properties such as solubility and bioavailability.[3][4] The cyclopropylcarbonyl group, on the other hand, can contribute to the binding affinity and specificity of a drug molecule to its target.[1] In the context of cancer therapy, Boc-CCP is a vital precursor for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant efficacy in treating certain types of cancers.[1] Given its importance, the efficient and reliable synthesis of high-purity Boc-CCP is of paramount interest to the pharmaceutical industry.

Comparative Analysis of Synthetic Routes

The synthesis of Boc-CCP can be approached through several pathways. Here, we compare the widely adopted acylation of N-Boc-piperazine with an alternative route, highlighting the advantages and disadvantages of each.

Method 1: Acylation of N-Boc-Piperazine with Cyclopropanecarbonyl Chloride

This is the most direct and commonly employed method for the synthesis of Boc-CCP. The reaction involves the nucleophilic attack of the free secondary amine of N-Boc-piperazine on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.

Reaction Scheme:

G cluster_0 Method 1: Acylation of N-Boc-Piperazine N-Boc-Piperazine N-Boc-Piperazine Product Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate N-Boc-Piperazine->Product Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Byproduct Triethylammonium Chloride Product->Byproduct

A flowchart illustrating the acylation of N-Boc-Piperazine.

Causality Behind Experimental Choices:

  • N-Boc-Piperazine: The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial. It deactivates one nitrogen towards acylation, preventing the formation of the di-acylated byproduct and ensuring mono-acylation occurs.[5]

  • Cyclopropanecarbonyl Chloride: As an acyl chloride, it is a highly reactive electrophile, facilitating a rapid and efficient reaction.

  • Base (e.g., Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting piperazine, which would render it unreactive.

  • Solvent (e.g., Dichloromethane - DCM): An inert, aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol:

  • To a stirred solution of N-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of cyclopropanecarbonyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Method: Amide Coupling of N-Boc-Piperazine with Cyclopropanecarboxylic Acid

This method avoids the use of the more hazardous and moisture-sensitive acyl chloride by employing a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid.

Reaction Scheme:

G cluster_1 Alternative Method: Amide Coupling N-Boc-Piperazine N-Boc-Piperazine Product Tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate N-Boc-Piperazine->Product Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic Acid Cyclopropanecarboxylic_Acid->Product Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

A flowchart of the amide coupling reaction.

Causality Behind Experimental Choices:

  • Cyclopropanecarboxylic Acid: A more stable and less hazardous starting material compared to its acyl chloride counterpart.

  • Coupling Agents (e.g., HATU, HOBt): These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This allows for amide bond formation under milder conditions.

  • Base (e.g., DIPEA): A non-nucleophilic base is used to maintain a basic pH, which is optimal for the coupling reaction.

  • Solvent (e.g., Dimethylformamide - DMF): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol:

  • To a stirred solution of cyclopropanecarboxylic acid (1.1 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in DMF, add DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add N-Boc-piperazine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Comparison
ParameterMethod 1: AcylationMethod 2: Amide Coupling
Reaction Time 2-4 hours12-24 hours
Yield Typically >90%Typically 70-90%
Reagent Cost Lower (Cyclopropanecarbonyl chloride is generally cheaper)Higher (Coupling agents can be expensive)
Safety & Handling Acyl chloride is corrosive and moisture-sensitiveCarboxylic acid and coupling agents are generally safer and easier to handle
Byproducts Triethylammonium chloride (easily removed by washing)Byproducts from coupling agents can be more difficult to remove
Scalability Well-suited for large-scale synthesisMay be less cost-effective for large-scale production

Independent Verification of Synthesized Product

Rigorous analytical verification is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Analytical Techniques

A combination of spectroscopic and chromatographic methods should be employed for comprehensive characterization.

G Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation LCMS LC-MS Synthesized_Product->LCMS Molecular Weight Confirmation HPLC HPLC Synthesized_Product->HPLC Purity Assessment FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group Analysis

Workflow for the independent verification of the synthesized product.

Experimental Protocols for Verification

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the molecule by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Expected ¹H NMR (400 MHz, CDCl₃) δ: ~3.6-3.4 (m, 8H, piperazine protons), ~1.7 (m, 1H, cyclopropyl CH), ~1.47 (s, 9H, Boc protons), ~0.9-0.7 (m, 4H, cyclopropyl CH₂).

  • Expected ¹³C NMR (100 MHz, CDCl₃) δ: ~172.0 (C=O, amide), ~154.7 (C=O, Boc), ~80.0 (quaternary C, Boc), ~45-40 (piperazine CH₂), ~28.4 (CH₃, Boc), ~10.0 (cyclopropyl CH), ~8.0 (cyclopropyl CH₂).

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm the molecular weight of the synthesized compound and to assess its purity.

  • Sample Preparation: Prepare a dilute solution of the product (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Expected Mass: [M+H]⁺ = 255.17.[6]

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compound with high accuracy.

  • Sample Preparation: Prepare a solution of the product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Conclusion

Both the acylation and amide coupling methods are viable for the synthesis of this compound. The choice between the two will depend on the specific requirements of the laboratory, including scale, budget, and safety considerations. The acylation method offers a faster and higher-yielding route, making it preferable for larger-scale production. The amide coupling method, while slower and potentially more expensive, provides a safer and more convenient option for smaller-scale synthesis. Regardless of the synthetic route chosen, rigorous analytical verification using a combination of NMR, LC-MS, and HPLC is imperative to ensure the quality and integrity of this critical pharmaceutical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical research and a known impurity in agents like Olaparib, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS No. 414910-15-9) is increasingly common in drug development laboratories.[1][2] While its utility in synthesis is significant, its handling and disposal demand a rigorous, safety-first approach.[2] This guide provides direct, actionable protocols for its proper disposal, grounded in established regulatory frameworks and laboratory best practices. Our objective is to empower researchers to manage this chemical waste stream safely and compliantly, protecting both personnel and the environment.

Hazard Profile and Regulatory Imperative

Understanding the specific hazards of a compound is the foundational step for determining its proper disposal route. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks that mandate its classification as hazardous waste.

Table 1: GHS Hazard Classification

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H301 Danger Toxic if swallowed[3]
Skin Corrosion/Irritation H315 Warning Causes skin irritation[3]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure H335 Warning May cause respiratory irritation[3]

| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Warning | Very toxic to aquatic life[3] |

The combination of acute oral toxicity (H301) and high aquatic toxicity (H400) makes this compound subject to stringent disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system. [4][6][7] All waste containing this compound must be collected, managed, and disposed of as regulated hazardous chemical waste.

Personnel Protection: The First Line of Defense

Before handling the compound or its waste, ensuring adequate Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: the compound is a skin, eye, and respiratory irritant.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are compatible with piperazine derivatives. Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Step-by-Step Disposal Protocols

The guiding principle is that all waste is considered hazardous from the moment the first drop is generated.[5] Adherence to a systematic collection and labeling process is critical for safety and compliance.

Protocol 3.1: Waste Collection and Segregation

This protocol ensures that waste streams are kept separate and properly contained, which is a core requirement from the National Research Council and the EPA.[4]

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[4][7][11]

    • The container must be in good condition, free from cracks or damage.[7]

    • Ensure the container size is appropriate for the expected volume of waste to avoid prolonged storage of nearly empty containers.

  • Label the Container (Pre-Waste Addition):

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5][6]

    • The label must be filled out completely, including:

      • The full chemical name: "this compound"

      • CAS Number: "414910-15-9"

      • All other components of the waste mixture, including solvents and their approximate percentages.

      • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • The accumulation start date (the date the first drop of waste enters the container).

  • Waste Addition and Segregation:

    • Keep the waste container closed at all times except when actively adding waste.[7]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4]

    • Crucially, segregate this waste. Do not mix it with incompatible waste streams such as strong acids, bases, or oxidizing agents. Store it with other organic wastes, using secondary containment (e.g., a plastic tub) to contain potential leaks.[4][7]

Protocol 3.2: Decontamination and Disposal of Emptied Containers

Due to the compound's acute toxicity (H301), the original reagent bottle cannot be discarded as regular trash without proper decontamination.[3][6] This procedure treats it as an "acute hazardous waste" container.

  • Triple Rinse Procedure:

    • Select a solvent capable of dissolving the compound (e.g., ethanol, methanol, or acetone).

    • Rinse the empty container thoroughly with a small amount of the chosen solvent.

    • Pour the resulting rinsate into your designated hazardous waste container for this compound.[6]

    • Repeat this rinsing process two more times for a total of three rinses.

  • Container Disposal:

    • After triple rinsing, the container can be considered decontaminated.

    • Completely deface or remove the original manufacturer's label to prevent confusion.[6]

    • Dispose of the clean, empty container in the laboratory's designated glass or solid waste bin, as per your institution's policy.

Protocol 3.3: Disposal of Contaminated Solid Wastes

Solid waste contaminated with this compound must also be managed as hazardous.

  • Collection: Place items such as contaminated gloves, weighing papers, and absorbent pads used for cleaning minor spills into a designated, sealed plastic bag or a separate solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list "this compound-contaminated debris."

  • Disposal: Arrange for pickup with your EHS department alongside your liquid chemical waste. Do not mix liquid and solid wastes in the same container unless they are generated together as part of a process.[7]

Emergency Spill Management

A clear, pre-defined plan for spill response is essential for laboratory safety.

SpillResponse start Spill Occurs decision Is the spill manageable? (e.g., <100 mL, contained, no immediate inhalation risk) start->decision evacuate Evacuate Immediate Area & Alert Colleagues decision->evacuate No don_ppe Don Additional PPE (e.g., double gloves) decision->don_ppe Yes notify_ehs Contact EHS / Emergency Response (from a safe location) evacuate->notify_ehs contain Contain & Absorb Spill (Use chemical absorbent pads) don_ppe->contain collect Collect Contaminated Material (Use non-sparking tools) contain->collect package Place in a Sealable Container & Label as Hazardous Waste collect->package decontaminate Decontaminate Spill Area (Follow with soap & water) package->decontaminate

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Look at Personal Protective Equipment (PPE) for Laboratory Safety

In the dynamic environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and productive research environment.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is considered toxic if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Additionally, it is very toxic to aquatic life.[1] These classifications are the foundation upon which our PPE protocols are built, aiming to mitigate risks associated with these specific hazards.

Core Principles of Chemical Handling

Before delving into specific PPE, it's crucial to embrace a foundational safety mindset. Always handle chemicals in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols.[3] Personal hygiene is paramount; wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6][7]

Essential Personal Protective Equipment: A Detailed Breakdown

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision process that considers the quantity of the substance being handled, the nature of the procedure, and the potential for exposure.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1][4][8]

  • Chemical Splash Goggles: These are mandatory and should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] They provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3][10] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Irritation

To prevent skin irritation, comprehensive skin and body protection is essential.[1][8]

  • Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or immersion, it is advisable to consult the glove manufacturer's chemical resistance data. Contaminated gloves should be disposed of properly, and hands should be washed and dried after removal.[3]

  • Laboratory Coat: A lab coat, preferably one that is chemical-resistant, should be worn at all times to protect skin and personal clothing from contamination.[11]

  • Appropriate Attire: Long pants and closed-toe shoes are required to minimize exposed skin.[11][12]

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for respiratory tract irritation, respiratory protection may be necessary in certain situations.[1][8]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a chemical fume hood.[2]

  • Respirators: In cases of inadequate ventilation, or when there is a potential for generating dust or aerosols, a NIOSH-approved respirator should be worn.[5][9] The type of respirator will depend on the potential exposure level and should be selected as part of a comprehensive respiratory protection program.

The following table summarizes the recommended PPE for handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards to protect against splashes causing serious eye irritation.[10]
Face ShieldTo be worn over goggles during procedures with a high risk of splashing.
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are recommended for short-term use; consult manufacturer data for prolonged use. Prevents skin irritation.[10]
Laboratory CoatProvides a barrier to protect skin and clothing from spills and contamination.
Full-Length Trousers & Closed-Toe ShoesMinimizes skin exposure to accidental spills.[11][12]
Respiratory Protection NIOSH-Approved RespiratorRequired when engineering controls are insufficient to control airborne dust or aerosols, preventing respiratory irritation.[5][9]

Operational Plans: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

Step-by-Step PPE Protocol
  • Preparation: Before entering the laboratory, ensure long hair is tied back and any loose clothing or jewelry is secured.[12]

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • If required, put on a face shield.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, ensuring they fit properly and have no visible defects. Pull the cuffs of the gloves over the sleeves of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations within a certified chemical fume hood.

    • Avoid creating dust. If the material is a solid, handle it carefully.

    • In the event of a spill, immediately alert others in the vicinity.[11] Contain the spill with an inert absorbent material and follow your institution's established spill cleanup procedures.[7]

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the contaminated exterior.

    • Remove the face shield, if worn.

    • Remove the laboratory coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[13]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Prep Assess Risks & Gather PPE LabCoat 1. Don Lab Coat Prep->LabCoat Goggles 2. Don Goggles/ Face Shield LabCoat->Goggles Gloves 3. Don Gloves Goggles->Gloves Handling Work in Fume Hood Gloves->Handling RemoveGloves 1. Remove Gloves Handling->RemoveGloves RemoveCoat 2. Remove Goggles/ Face Shield RemoveGloves->RemoveCoat RemoveGoggles 3. Remove Lab Coat RemoveCoat->RemoveGoggles WashHands 4. Wash Hands RemoveGoggles->WashHands Disposal Dispose of Contaminated PPE & Waste WashHands->Disposal

Caption: PPE Workflow for Handling this compound.

Disposal Plan

Proper disposal of both the chemical waste and contaminated PPE is a critical final step in ensuring laboratory safety.

  • Chemical Waste: Dispose of this compound and any reaction byproducts in accordance with local, state, and federal regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[2][14]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed container for hazardous waste disposal. Do not dispose of these items in the regular trash.

By adhering to these comprehensive PPE and handling protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.